molecular formula C31H29ClN6O3S B608351 Kira8 CAS No. 1630086-20-2

Kira8

Cat. No.: B608351
CAS No.: 1630086-20-2
M. Wt: 601.1 g/mol
InChI Key: XMWUCMFVDXDRDE-NRFANRHFSA-N
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Description

structure in first source

Properties

IUPAC Name

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWUCMFVDXDRDE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019271
Record name IRE-1 inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630086-20-2
Record name IRE-1 inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kira8

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kira8, also known as AMG-18, is a potent, nanomolar-selective, and allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR).[1][2][3][4] As a member of the Kinase-Inhibiting RNase Attenuator (KIRA) class of small molecules, this compound targets the kinase domain of IRE1α to modulate its downstream ribonuclease (RNase) activity.[1][5] This mechanism prevents both the adaptive splicing of X-box Binding Protein 1 (XBP1) mRNA and the pro-apoptotic degradation of various RNAs via Regulated IRE1-Dependent Decay (RIDD).[1][3][4][6] Preclinical studies have demonstrated its therapeutic potential in diverse pathologies, including autoimmune diabetes, pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), and multiple myeloma, by restoring cellular homeostasis and sparing cells from ER stress-induced apoptosis.[3][5][7][8] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

The IRE1α Signaling Pathway

The endoplasmic reticulum (ER) is central to protein folding and modification. An accumulation of unfolded or misfolded proteins triggers ER stress, activating an adaptive signaling network known as the Unfolded Protein Response (UPR).[1][9] IRE1α is a primary ER-resident transmembrane protein that senses this stress.[1]

Under basal conditions, IRE1α exists as a monomer. Upon ER stress, it homodimerizes and oligomerizes, leading to the trans-autophosphorylation of its cytosolic kinase domain.[1][10] This phosphorylation event allosterically activates its C-terminal RNase domain, which then executes two key functions:[10][11]

  • XBP1 mRNA Splicing: The RNase domain catalyzes the unconventional splicing of a 26-nucleotide intron from the XBP1 mRNA.[7][10] The resulting spliced XBP1 (sXBP1) protein is a highly active transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore homeostasis.[9][10] This is considered the adaptive arm of the IRE1α pathway.

  • Regulated IRE1-Dependent Decay (RIDD): Under conditions of severe or prolonged ER stress, the IRE1α RNase can degrade a broader range of ER-localized mRNAs and microRNAs.[1][6] This activity, known as RIDD, can reduce the protein folding load but also trigger apoptosis by degrading anti-apoptotic miRNAs, representing the terminal phase of the UPR.[1]

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER Stress ER Stress Unfolded Proteins Unfolded Proteins ER Stress->Unfolded Proteins IRE1a_Monomer IRE1α (Monomer) Unfolded Proteins->IRE1a_Monomer Binds IRE1a_Dimer IRE1α (Dimer/Oligomer) IRE1a_Monomer->IRE1a_Dimer Oligomerization Kinase_Domain Kinase Domain (Phosphorylated) IRE1a_Dimer->Kinase_Domain trans-Autophosphorylation RNase_Domain RNase Domain (Active) Kinase_Domain->RNase_Domain Allosteric Activation XBP1u_mRNA XBP1u mRNA RNase_Domain->XBP1u_mRNA Splicing RIDD_Substrates RIDD Substrates (mRNAs, miRNAs) RNase_Domain->RIDD_Substrates Degradation (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Degraded_RNA Degraded RNA RIDD_Substrates->Degraded_RNA sXBP1_Protein sXBP1 Protein (Transcription Factor) XBP1s_mRNA->sXBP1_Protein Translation Adaptive_Response Adaptive Response (ER Homeostasis) sXBP1_Protein->Adaptive_Response Upregulates Genes Terminal_Response Terminal Response (Apoptosis) Degraded_RNA->Terminal_Response

Diagram 1. The IRE1α signaling cascade in the Unfolded Protein Response.

This compound's Core Mechanism of Action

This compound is a Type II kinase inhibitor that functions as a Kinase-Inhibiting RNase Attenuator (KIRA).[9][11] Its mechanism is not to inhibit the kinase's catalytic phosphotransfer activity directly but to use the kinase domain as a molecular switch to control the RNase function.

The core mechanism proceeds as follows:

  • ATP-Competitive Binding: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket within the IRE1α kinase domain.[6][11]

  • Allosteric Inhibition: By occupying the kinase domain, this compound stabilizes it in an inactive conformation (DFG-out).[11] This conformational lock prevents the necessary structural changes required for allosteric activation of the RNase domain.

  • Blockade of Oligomerization: this compound effectively blocks the higher-order oligomerization of IRE1α, which is essential for robust RNase activation.[1][3][4]

  • Attenuation of RNase Activity: The stabilization of the inactive state and blockade of oligomerization lead to a potent attenuation of the IRE1α RNase activity.[2][3][12] Consequently, both XBP1 mRNA splicing and RIDD are inhibited.[1][3][4]

Kira8_Mechanism This compound This compound IRE1a_Kinase_Domain IRE1α Kinase Domain (ATP Pocket) This compound->IRE1a_Kinase_Domain Binds Inactive_Conformation Stabilizes Inactive Kinase Conformation IRE1a_Kinase_Domain->Inactive_Conformation Oligomerization_Block Blocks IRE1α Oligomerization IRE1a_Kinase_Domain->Oligomerization_Block RNase_Attenuation RNase Attenuation Inactive_Conformation->RNase_Attenuation Oligomerization_Block->RNase_Attenuation XBP1_Splicing_Inhibition XBP1 Splicing Inhibited RNase_Attenuation->XBP1_Splicing_Inhibition Leads to RIDD_Inhibition RIDD Activity Inhibited RNase_Attenuation->RIDD_Inhibition Leads to

Diagram 2. Allosteric inhibition of IRE1α RNase activity by this compound.

Quantitative Profile of this compound

This compound is distinguished by its high potency and selectivity for IRE1α. Its quantitative parameters have been well-characterized, establishing it as a benchmark compound for IRE1α inhibition.

ParameterValue / DescriptionReference(s)
Target Inositol-requiring enzyme 1α (IRE1α)[1][2][12]
Mechanism Allosteric Kinase-Inhibiting RNase Attenuator (KIRA)[1][5][10]
IC₅₀ 5.9 nM (for attenuation of IRE1α RNase activity)[2][3][10][12]
Binding Mode ATP-competitive, Type II Kinase Inhibitor[6][9][11]
Selectivity Monoselective for IRE1α; little activity against its paralog IRE1β[10]
Chemical Class Sulfonamide[10][11]

Preclinical Evidence and Applications

This compound has demonstrated significant therapeutic efficacy in a range of preclinical disease models, primarily by mitigating the detrimental effects of chronic ER stress.

Disease ModelAnimal ModelDosing RegimenKey OutcomesReference(s)
Autoimmune Diabetes Akita (Ins2+/Akita) Mice50 mg/kg, i.p., daily for 35 daysSignificant reduction of hyperglycemia.[3][4]
Autoimmune Diabetes Non-obese diabetic (NOD) Mice50 mg/kg, i.p., daily for 7 daysReduced islet XBP1 splicing; preserved β-cell function markers (Ins1/2, BiP).[4][12]
Pulmonary Fibrosis Bleomycin-induced MiceN/A (treatment started 14 days post-bleomycin)Promoted reversal of established fibrosis.[5][10][13]
NASH Hepatocyte-specific XBP1 reporter miceN/AAttenuated non-alcoholic steatohepatitis.[8]
Multiple Myeloma Xenograft ModelN/AExhibited anti-tumor activity; decreased cell viability and induced apoptosis.[7]

Key Experimental Methodologies

The following protocols describe key assays used to characterize the mechanism and efficacy of this compound.

Protocol 1: In Vitro IRE1α RNase Inhibition Assay (XBP1 Splicing)

This assay directly measures the ability of this compound to inhibit IRE1α's RNase activity in a cellular context.

  • Cell Culture: Plate cells (e.g., IM-9, MLE12) in appropriate media and allow them to adhere overnight.[7][10]

  • Treatment: Pre-treat cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.

  • ER Stress Induction: Add an ER stress-inducing agent, such as Thapsigargin (e.g., 500 nM) or Tunicamycin (e.g., 0.5 µg/ml), and incubate for an additional 4-24 hours.[7][10]

  • RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • PCR Amplification: Amplify the cDNA region spanning the XBP1 splice site using specific primers.

  • Restriction Digest: Incubate the PCR product with the PstI restriction enzyme. PstI has a recognition site within the 26-nucleotide intron that is removed upon splicing. Therefore, it will only cleave the unspliced (XBP1u) amplicon.[7]

  • Gel Electrophoresis: Separate the digested products on a 2.5-3% agarose gel stained with ethidium bromide. Visualize the bands corresponding to the spliced (XBP1s, resistant to cleavage) and the cleaved unspliced forms.[10]

  • Quantification: Measure the band intensities to calculate the percentage of XBP1 splicing. A reduction in the XBP1s band in this compound-treated samples indicates inhibition.

XBP1_Splicing_Assay cluster_workflow XBP1 Splicing Assay Workflow A 1. Plate Cells B 2. Treat with this compound or Vehicle A->B C 3. Induce ER Stress (e.g., Thapsigargin) B->C D 4. Extract Total RNA C->D E 5. Reverse Transcription (RNA -> cDNA) D->E F 6. PCR Amplify XBP1 Locus E->F G 7. PstI Restriction Digest F->G H 8. Agarose Gel Electrophoresis G->H I 9. Analyze Bands (% Splicing) H->I

Diagram 3. Experimental workflow for the cellular XBP1 splicing assay.
Protocol 2: Cell Viability Assay

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed myeloma cells (e.g., IM-9) in a 96-well plate at a density of 1-2 x 10⁴ cells/well.[7]

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a defined period (e.g., 24-72 hours) under standard cell culture conditions.

  • Assay Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7][14] CCK-8 contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a soluble, colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours. The amount of formazan produced is directly proportional to the number of living cells.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis of UPR Markers

This method is used to measure changes in the protein levels of key UPR markers.

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for UPR markers such as sXBP1, ATF4, and CHOP.[10] Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band density and normalize to the loading control to compare protein expression levels across different treatment conditions.

Protocol 4: In Vivo Efficacy Formulation and Dosing

This protocol provides a general framework for preparing and administering this compound in mouse models.

  • Formulation:

    • For Corn Oil Suspension: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). For a 1 mL final working solution, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. The mixed solution should be used immediately.[2]

    • For Aqueous Solution: To prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]

  • Animal Model: Use an appropriate mouse model for the disease of interest (e.g., Akita mice for diabetes).[4]

  • Dosing: Administer the prepared this compound formulation to the mice via intraperitoneal (i.p.) injection. A typical dose used in efficacy studies is 50 mg/kg, administered once daily.[3][4]

Conclusion

This compound is a highly specific and potent allosteric inhibitor of the IRE1α kinase/RNase. Its mechanism of action, centered on attenuating the RNase function by binding to the kinase domain, effectively shuts down both the adaptive and terminal outputs of the IRE1α signaling pathway. This precise mode of action has been validated in numerous preclinical models, where this compound has shown the ability to reverse disease phenotypes driven by chronic ER stress. As such, this compound represents a valuable chemical probe for studying the UPR and a promising therapeutic candidate for a variety of human diseases.

References

Kira8: A Technical Guide to a Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of Kira8 (also known as AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, properties, and experimental application of this compound.

Introduction to IRE1α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α.

IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER stress, hyperactivation of IRE1α's RNase activity can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, inflammatory diseases, and cancer.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase domain of IRE1α, thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with nanomolar efficacy.

Physicochemical Properties
PropertyValue
Chemical Formula C₃₁H₂₉ClN₆O₃S
Molecular Weight 601.12 g/mol [1]
CAS Number 1630086-20-2
Synonyms AMG-18
Solubility Soluble in DMSO (100 mg/mL)[2]
Mechanism of Action

This compound is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1α kinase domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase. This stabilization prevents the necessary conformational changes and back-to-back dimerization of the IRE1α molecules, which is a prerequisite for the activation of the RNase domain. By locking IRE1α in an inactive, monomeric state, this compound effectively blocks both the splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]

cluster_0 ER Lumen cluster_1 Cytosol Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (Inactive Monomer) Unfolded Proteins->IRE1a_monomer Bind to lumenal domain IRE1a_dimer IRE1α Dimer (Active) IRE1a_monomer->IRE1a_dimer Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_dimer->XBP1u RNase activity XBP1s XBP1s mRNA XBP1u->XBP1s Splicing This compound This compound This compound->IRE1a_monomer Binds to kinase domain, stabilizes inactive state

Caption: Mechanism of this compound Action

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of IRE1α's RNase activity.

ParameterTargetValueReference
IC₅₀ IRE1α RNase activity5.9 nM[2][5]
Kinase Selectivity Profile

While multiple sources describe this compound as "mono-selective" or having "exceptional selectivity" for IRE1α with little activity against its paralog IRE1β, a comprehensive, quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[6]

Kinase Target% Inhibition @ [this compound] or Kᵢ (nM)
Data not available in the public domainData not available in the public domain
Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound in preclinical species such as mice have not been detailed in the publicly available literature. In vivo studies have commonly utilized a 50 mg/kg dose administered intraperitoneally.[7]

ParameterSpeciesValue (after 50 mg/kg i.p. dose)
Cₘₐₓ MouseData not available in the public domain
Tₘₐₓ MouseData not available in the public domain
t₁/₂ (half-life) MouseData not available in the public domain
Bioavailability (%) MouseData not available in the public domain

Experimental Protocols

In Vitro IRE1α RNase Activity Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic RNA substrate by recombinant IRE1α.

cluster_workflow Experimental Workflow A 1. Prepare Reagents - Recombinant IRE1α - this compound dilutions - Fluorescent RNA substrate - Assay Buffer B 2. Pre-incubation Incubate IRE1α with this compound or DMSO (vehicle) for 30 min. A->B C 3. Initiate Reaction Add fluorescent RNA substrate to start cleavage. B->C D 4. Measure Fluorescence Monitor increase in fluorescence over time at 37°C. C->D E 5. Data Analysis Calculate % inhibition and IC₅₀. D->E cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., IM-9, INS-1) - Pre-treat with this compound (e.g., 10 µM) - Induce ER stress (e.g., Thapsigargin) B 2. RNA Isolation Lyse cells and purify total RNA. A->B C 3. Reverse Transcription (RT) Synthesize cDNA from the isolated RNA. B->C D 4. PCR Amplification Amplify XBP1 cDNA using specific primers. C->D E 5. Analysis - Agarose gel electrophoresis - Optional: PstI digestion to distinguish spliced/unspliced forms D->E

References

The Unfolded Protein Response and the Therapeutic Potential of Kira8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR activation are implicated in a variety of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth exploration of the three canonical UPR signaling pathways—PERK, IRE1, and ATF6—and delves into the mechanism of Kira8, a potent and selective inhibitor of the IRE1α kinase. This document offers detailed experimental protocols, quantitative data on this compound's activity, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in the field.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore proteostasis by attenuating protein translation, upregulating chaperone production for protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. The UPR is orchestrated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6.

The PERK Pathway

PKR-like endoplasmic reticulum kinase (PERK) is a type I transmembrane protein that, upon activation, dimerizes and autophosphorylates. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. This reduction in the protein load entering the ER alleviates the stress. Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds PERK_inactive PERK BiP->PERK_inactive dissociates PERK_active p-PERK PERK_inactive->PERK_active dimerization & autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 promotes translation Translation Global Translation peIF2a->Translation inhibits ATF4_nuc ATF4 ATF4->ATF4_nuc translocates CHOP CHOP ATF4_nuc->CHOP induces Gene_Expression Gene Expression (Chaperones, Apoptosis) ATF4_nuc->Gene_Expression activates CHOP->Gene_Expression activates IRE1_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds IRE1_inactive IRE1α BiP->IRE1_inactive dissociates IRE1_active p-IRE1α IRE1_inactive->IRE1_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices (RNase activity) TRAF2 TRAF2 IRE1_active->TRAF2 recruits XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation XBP1s_nuc XBP1s XBP1s_protein->XBP1s_nuc translocates ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Apoptosis_IRE1 Apoptosis JNK->Apoptosis_IRE1 induces Gene_Expression_IRE1 Gene Expression (Chaperones, ERAD) XBP1s_nuc->Gene_Expression_IRE1 activates ATF6_Pathway cluster_ER ER cluster_Golgi Golgi cluster_Nucleus_ATF6 Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds ATF6_full ATF6 (full-length) BiP->ATF6_full dissociates ATF6_cleavage ATF6 Cleavage ATF6_full->ATF6_cleavage translocates ATF6_fragment ATF6 (p50, active) ATF6_cleavage->ATF6_fragment S1P S1P S1P->ATF6_cleavage cleaves S2P S2P S2P->ATF6_cleavage cleaves ATF6_nuc ATF6 (p50) ATF6_fragment->ATF6_nuc translocates Gene_Expression_ATF6 Gene Expression (Chaperones, ERAD) ATF6_nuc->Gene_Expression_ATF6 activates Kira8_MoA cluster_IRE1_Activation IRE1α Activation cluster_Kira8_Inhibition Inhibition by this compound IRE1_inactive IRE1α (Inactive) IRE1_active p-IRE1α (Active) IRE1_inactive->IRE1_active ER Stress IRE1_this compound IRE1α-Kira8 Complex (Inactive) XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA RNase Activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing This compound This compound This compound->IRE1_inactive binds to kinase domain No_Splicing XBP1 Splicing Blocked IRE1_this compound->No_Splicing Allosteric Inhibition of RNase XBP1_Splicing_Workflow A 1. Cell Treatment (e.g., with ER stress inducer +/- this compound) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. PCR Amplification (using primers flanking the splice site) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualization and Quantification (Unspliced vs. Spliced bands) E->F

role of IRE1α in cellular stress signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of IRE1α in Cellular Stress Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] As the most evolutionarily conserved ER stress sensor, IRE1α functions as a bifunctional enzyme, possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[2] Upon sensing an accumulation of unfolded or misfolded proteins in the ER lumen, IRE1α initiates a cascade of signaling events to restore proteostasis or, if the stress is irreparable, trigger apoptosis.[3][4] Its outputs, primarily the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1α-dependent decay (RIDD) of other RNAs, represent a critical node in determining cell fate.[3] Given its profound impact on cell survival, inflammation, and metabolism, the IRE1α pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2][5] This guide provides a detailed examination of the structure, activation mechanisms, and downstream signaling pathways of IRE1α, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its role in disease and drug development.

Introduction to IRE1α

The endoplasmic reticulum (ER) is the primary organelle for the synthesis, folding, and modification of secretory and transmembrane proteins.[6] Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded proteins—a state known as ER stress.[7] To counteract this, cells activate the unfolded protein response (UPR).[8] The mammalian UPR is orchestrated by three ER-transmembrane sensors: IRE1α (encoded by the ERN1 gene), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[9] Among these, IRE1α is the most ancient and conserved branch, found in all eukaryotes from yeast to humans.[2][10] It acts as a pivotal decision-maker, directing the cell towards adaptation and survival or programmed cell death.[3]

Structure of IRE1α

IRE1α is a type I transmembrane protein with three essential functional domains.[1] Its architecture is central to its function as a stress sensor and signal transducer.

  • N-terminal Luminal Domain (LD): Residing within the ER lumen, this domain is responsible for sensing the accumulation of unfolded proteins.[11] In resting cells, the LD is bound by the ER chaperone BiP (also known as GRP78), which maintains IRE1α in an inactive, monomeric state.[12][13] During ER stress, BiP preferentially binds to unfolded proteins, releasing IRE1α.[6][13] An alternative model suggests direct binding of unfolded polypeptides to the IRE1α LD can also trigger activation.[11][14]

  • Transmembrane Domain (TD): A single-pass alpha-helix that anchors the protein to the ER membrane.[1]

  • C-terminal Cytosolic Domain: This region contains two enzymatic activities: a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[11] The kinase domain's activation through trans-autophosphorylation is a prerequisite for engaging the RNase activity.[15]

cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cyto Cytosol LD Luminal Domain (LD) (Stress Sensing) TM Transmembrane Domain (TD) LD->TM KD Kinase Domain (KD) TM->KD RD RNase Domain (RD) KD->RD

Caption: Domain structure of the IRE1α protein.

Activation of IRE1α

The activation of IRE1α is a multi-step process initiated by ER stress, proceeding from stress sensing in the lumen to enzymatic activation in the cytosol.

  • BiP Dissociation: Under ER stress, the chaperone BiP dissociates from the luminal domain of IRE1α to assist in folding accumulated proteins.[13]

  • Dimerization and Oligomerization: The release of BiP allows IRE1α monomers to dimerize and form higher-order oligomers.[16][17] This clustering is a critical step that brings the cytosolic kinase domains into close proximity.[11]

  • Trans-autophosphorylation: The juxtaposed kinase domains phosphorylate each other on specific activation loop residues.[18] This autophosphorylation event induces a conformational change that is necessary to activate the RNase domain.[3][16]

ER_Stress ER Stress (Unfolded Proteins) BiP_Diss BiP Dissociation from IRE1α ER_Stress->BiP_Diss IRE1_Oligo IRE1α Dimerization & Oligomerization BiP_Diss->IRE1_Oligo IRE1_Mono IRE1α Monomer (Inactive) IRE1_Mono->BiP_Diss BiP bound Autophos Trans-autophosphorylation of Kinase Domain IRE1_Oligo->Autophos RNase_Active RNase Domain Activated Autophos->RNase_Active

Caption: The activation pathway of IRE1α upon ER stress.

Downstream Signaling Pathways

Activated IRE1α orchestrates the UPR through two primary outputs of its RNase domain, which collectively determine the cell's fate.

XBP1 mRNA Splicing (Adaptive Response)

The most well-characterized function of IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][19]

  • Cleavage: Activated IRE1α cleaves two specific phosphodiester bonds in the XBP1u (unspliced) mRNA, excising a 26-nucleotide intron in human cells.[10][20]

  • Ligation: The two resulting exons are joined by the tRNA ligase RtcB.[1]

  • Frameshift and Translation: The removal of the intron causes a translational frameshift, leading to the production of a potent and stable transcription factor, XBP1s (spliced).[19]

  • Transcriptional Upregulation: XBP1s translocates to the nucleus and binds to the promoters of UPR target genes, including those involved in protein folding (chaperones), ER-associated degradation (ERAD), and protein secretion, thereby enhancing the ER's capacity to manage unfolded proteins.[1][19]

Active_IRE1 Activated IRE1α (RNase Active) Splicing Unconventional Splicing (26-nt intron removed) Active_IRE1->Splicing XBP1u XBP1u mRNA (in Cytosol) XBP1u->Splicing XBP1s_mRNA XBP1s mRNA Splicing->XBP1s_mRNA Translation Translation XBP1s_mRNA->Translation XBP1s_Protein XBP1s Protein (Transcription Factor) Translation->XBP1s_Protein Nucleus Nucleus XBP1s_Protein->Nucleus Gene_Expr UPR Gene Expression (Chaperones, ERAD components) Nucleus->Gene_Expr Adaptation Cell Survival & Adaptation Gene_Expr->Adaptation

Caption: The IRE1α-XBP1s signaling pathway for cellular adaptation.
Regulated IRE1α-Dependent Decay (RIDD)

In addition to splicing XBP1 mRNA, IRE1α can cleave and degrade a subset of other ER-associated mRNAs and microRNAs in a process known as RIDD.[18][21] The selection of RIDD substrates can depend on the oligomerization state of IRE1α.[9][22]

  • Pro-survival RIDD: During early or mild ER stress, RIDD primarily targets mRNAs encoding secretory and transmembrane proteins, thereby reducing the protein load entering the ER.[3][23] This alleviates the burden on the protein-folding machinery.

  • Pro-apoptotic RIDD: Under prolonged or severe stress, the substrate specificity of RIDD can shift.[3] IRE1α may degrade mRNAs for crucial survival proteins or degrade specific microRNAs (e.g., miR-17, miR-34a) that normally repress pro-apoptotic factors like Caspase-2, thus tilting the balance towards cell death.[3][5]

Active_IRE1 Activated IRE1α (RNase Active) Cleavage1 mRNA Cleavage Active_IRE1->Cleavage1 Cleavage2 miRNA Cleavage Active_IRE1->Cleavage2 mRNAs ER-Associated mRNAs (e.g., secretory proteins) mRNAs->Cleavage1 miRNAs Specific microRNAs (e.g., miR-17) miRNAs->Cleavage2 Degradation1 mRNA Degradation Cleavage1->Degradation1 Degradation2 miRNA Degradation Cleavage2->Degradation2 Load_Reduction Reduced ER Protein Load Degradation1->Load_Reduction Casp2_Upreg Upregulation of Caspase-2 Degradation2->Casp2_Upreg

Caption: The Regulated IRE1α-Dependent Decay (RIDD) pathway.
Apoptosis Signaling (Terminal Response)

When ER stress is prolonged and homeostasis cannot be restored, IRE1α switches from a pro-survival to a pro-apoptotic signal transducer.[18] This is primarily mediated by its kinase domain, which recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2).[4][8]

  • Complex Formation: The IRE1α-TRAF2 complex forms a signaling platform on the ER membrane.[24]

  • ASK1 Activation: This platform recruits and activates Apoptosis Signal-regulating Kinase 1 (ASK1).[25]

  • JNK Phosphorylation: ASK1, in turn, phosphorylates and activates c-Jun N-terminal Kinase (JNK).[1][4]

  • Apoptosis Induction: Sustained JNK activation promotes apoptosis through multiple mechanisms, including the inhibition of anti-apoptotic Bcl-2 family members (e.g., BCL-2) and the activation of pro-apoptotic members (e.g., BIM), leading to mitochondrial outer membrane permeabilization and caspase activation.[8]

Severe_Stress Prolonged/Severe ER Stress Active_IRE1 Activated IRE1α (Kinase Active) Severe_Stress->Active_IRE1 TRAF2 TRAF2 Recruitment Active_IRE1->TRAF2 ASK1 ASK1 Activation TRAF2->ASK1 JNK JNK Phosphorylation ASK1->JNK BCL2 Inhibition of Anti-Apoptotic Proteins (e.g., BCL-2) JNK->BCL2 BIM Activation of Pro-Apoptotic Proteins (e.g., BIM) JNK->BIM Apoptosis Apoptosis BCL2->Apoptosis BIM->Apoptosis

Caption: IRE1α-mediated pro-apoptotic signaling pathway.

Quantitative Data Summary

The modulation of IRE1α activity is a key focus of drug development. Small molecule inhibitors targeting either the kinase or RNase domain have been developed.

Table 1: Selected Small Molecule Inhibitors of IRE1α

Compound NameTarget DomainMechanism of ActionIC₅₀Reference(s)
4µ8C RNaseSelectively inhibits RNase activity.76 nM[26]
STF-083010 RNaseCovalent inhibitor of RNase activity; does not affect kinase function.12 µM (in cells)[24][26]
KIRA6 KinaseType II kinase inhibitor, allosterically inhibits RNase activity.0.6 µM[26]
Sunitinib KinaseFDA-approved multi-kinase inhibitor that blocks IRE1α autophosphorylation.Dose-dependent[27][28]
MKC-3946 RNasePotent and soluble inhibitor of the RNase domain.~2-5 µM (cell growth)[19][26]
Toxoflavin RNasePotent inhibitor identified via luciferase reporter screen.0.226 µM[29]

Role in Disease and Therapeutic Implications

Dysregulation of the IRE1α signaling pathway is implicated in a wide array of human diseases.

  • Cancer: IRE1α has a dual role in oncology.[30] In some contexts, its pro-survival XBP1s signaling helps tumor cells adapt to the stressful microenvironment, promoting growth and chemoresistance, particularly in secretory cancers like multiple myeloma.[19][25] In other cancers, sustained IRE1α activation can promote an anti-tumor immune response or induce apoptosis.[30] Therefore, both inhibitors and activators of the pathway are being explored as cancer therapeutics.[31][32]

  • Metabolic Diseases: Chronic ER stress in metabolic tissues like the liver, adipose tissue, and pancreas is a hallmark of obesity and type 2 diabetes.[2] The IRE1α-XBP1s axis can contribute to inflammation and insulin resistance, while its pro-apoptotic arm can lead to pancreatic β-cell death.[4]

  • Inflammatory and Autoimmune Diseases: IRE1α is a key regulator of inflammation.[33] It is involved in cytokine production in immune cells and its activation is elevated in conditions like rheumatoid arthritis.[34] Targeting IRE1α has shown therapeutic potential in preclinical models of inflammatory arthritis.[34]

  • Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a common feature of diseases like Alzheimer's, Parkinson's, and Huntington's disease. UPR activation, including the IRE1α pathway, is a prominent feature in affected neurons, though its precise role in disease progression (protective vs. detrimental) is still under intense investigation.[4]

Key Experimental Protocols

Studying the IRE1α pathway requires specific assays to measure the activity of its distinct branches.

XBP1 Splicing Assay (RT-PCR)

This assay is the gold standard for measuring IRE1α RNase activation. It exploits the size difference between the unspliced (XBP1u) and spliced (XBP1s) mRNA variants.

Methodology:

  • Cell Treatment: Culture cells and treat with ER stress-inducing agents (e.g., Tunicamycin, Thapsigargin) or test compounds for a specified time.

  • RNA Extraction: Isolate total RNA from cell lysates using a standard protocol (e.g., Trizol or column-based kits).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. Three bands may be visible: the upper band (XBP1u), the lower band (XBP1s), and a middle heteroduplex band formed by the annealing of XBP1u and XBP1s strands.

  • Quantification: Measure band intensity using densitometry to calculate the percentage of XBP1 splicing.

start Treat Cells (e.g., with Tunicamycin) rna Total RNA Extraction start->rna rt Reverse Transcription (RNA -> cDNA) rna->rt pcr PCR Amplification (Primers flank intron) rt->pcr gel Agarose Gel Electrophoresis pcr->gel end Visualize & Quantify Bands (XBP1u, XBP1s, Heteroduplex) gel->end

Caption: Experimental workflow for the XBP1 splicing assay.
RIDD Activity Assay (RT-qPCR)

This method quantifies the degradation of known RIDD target mRNAs following ER stress.

Methodology:

  • Cell Treatment: Treat cells with an ER stress inducer. Include control groups with an IRE1α inhibitor (e.g., 4µ8C) or using IRE1α-knockout cells to confirm dependency.

  • RNA Extraction & RT: Isolate total RNA and synthesize cDNA as described in Protocol 7.1.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known RIDD target genes (e.g., BLOC1S1, HGSNAT) and a stable housekeeping gene (e.g., GAPDH, RPL19) for normalization.[23][35]

  • Data Analysis: Calculate the relative mRNA levels of the RIDD targets using the ΔΔCt method. A significant decrease in mRNA levels upon ER stress, which is rescued by IRE1α inhibition or knockout, indicates RIDD activity.

start Treat Cells (ER stress inducer +/- IRE1α inhibitor) rna Total RNA Extraction start->rna rt Reverse Transcription (RNA -> cDNA) rna->rt qpcr Quantitative PCR (qPCR) (Primers for RIDD targets & Housekeeping gene) rt->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Determine Relative mRNA Abundance of RIDD Targets analysis->end

Caption: Experimental workflow for the RIDD activity assay.
IRE1α Phosphorylation Assay (Western Blot)

This assay directly measures the activation state of IRE1α by detecting its autophosphorylation.

Methodology:

  • Cell Treatment: Treat cells as required to induce ER stress.

  • Protein Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRE1α (targeting key activation loop sites like Ser724). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The membrane should be stripped and re-probed for total IRE1α as a loading control.

start Treat Cells & Lyse (with phosphatase inhibitors) quant Protein Quantification start->quant sds SDS-PAGE & Transfer to Membrane quant->sds immuno Immunoblotting (Primary Ab: anti-phospho-IRE1α; Secondary Ab: HRP-conjugated) sds->immuno detect ECL Detection immuno->detect end Quantify Phospho-IRE1α Signal (Normalize to Total IRE1α) detect->end

Caption: Experimental workflow for Western Blot detection of IRE1α phosphorylation.

Conclusion

IRE1α stands at the crossroads of cellular life and death decisions in response to ER stress. Its sophisticated mechanism of action, involving dimerization, autophosphorylation, and dual RNase outputs, allows the cell to mount a carefully calibrated response to proteotoxic insults. The adaptive splicing of XBP1 contrasts with the broader substrate degradation of RIDD and the terminal activation of apoptotic kinases, highlighting IRE1α as a highly versatile signaling hub. A deep understanding of these complex and often opposing functions is essential for researchers and drug developers aiming to manipulate this pathway for therapeutic benefit in a growing list of human diseases. The continued development of specific molecular probes and inhibitors will be critical to unraveling the remaining mysteries of IRE1α signaling and translating this knowledge into clinical success.

References

The Effect of Kira8 on IRE1α-Mediated XBP1 Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key branch of the UPR is mediated by the kinase/endoribonuclease IRE1α, which, upon activation, catalyzes the unconventional splicing of X-box Binding Protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, that upregulates genes involved in protein folding and quality control. Dysregulation of the IRE1α-XBP1 axis is implicated in numerous diseases, making it a compelling therapeutic target. Kira8 is a potent, selective, and ATP-competitive inhibitor of IRE1α. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on XBP1 splicing, and detailed experimental protocols for assessing its activity in a laboratory setting.

Introduction

The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations that disrupt the ER's protein-folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[1][2]

The IRE1α-XBP1 Signaling Pathway

Inositol-requiring enzyme 1α (IRE1α) is a transmembrane protein in the ER that functions as a primary sensor of ER stress.[1][3] The accumulation of unfolded proteins causes IRE1α to dimerize and trans-autophosphorylate its cytosolic kinase domain.[3] This phosphorylation event allosterically activates its C-terminal endoribonuclease (RNase) domain.[2][3] The activated RNase domain then performs an unconventional splicing of XBP1 mRNA, excising a 26-nucleotide intron.[4] The resulting spliced XBP1 (XBP1s) mRNA is translated into a highly active transcription factor that orchestrates the expression of genes crucial for restoring ER function.[3]

This compound: A Kinase-Inhibiting RNase Attenuator (KIRA)

This compound (also known as AMG-18) is a small molecule inhibitor belonging to a class of compounds called Kinase-Inhibiting RNase Attenuators (KIRAs).[4] It is a mono-selective inhibitor of IRE1α that binds to the ATP-binding site of the kinase domain.[5][6] By preventing autophosphorylation, this compound allosterically attenuates the RNase activity of IRE1α, thereby blocking the downstream splicing of XBP1 mRNA.[5][7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a precise allosteric mechanism. It acts as an ATP-competitive ligand, occupying the kinase domain's ATP-binding pocket.[6] This binding event locks IRE1α in a conformation that is incompatible with the dimerization and trans-autophosphorylation required for RNase activation.[2][4] By preventing the kinase-mediated activation, this compound effectively and potently shuts down the endoribonuclease function, thus inhibiting both XBP1 splicing and the subsequent degradation of other ER-localized mRNAs (a process known as RIDD).[1][5] This targeted inhibition makes this compound an invaluable tool for studying the physiological and pathological roles of the IRE1α pathway.

cluster_0 IRE1α Kinase Domain This compound This compound ATP_Site ATP-Binding Site This compound->ATP_Site Binds to Autophosphorylation Inhibition of Autophosphorylation ATP_Site->Autophosphorylation RNase_Inactivation RNase Domain Inactivation Autophosphorylation->RNase_Inactivation XBP1_Block Blockade of XBP1 Splicing RNase_Inactivation->XBP1_Block

Caption: Mechanism of this compound action on the IRE1α kinase domain.

Quantitative Analysis of this compound's Effect on XBP1 Splicing

The efficacy of this compound has been quantified in various biochemical and cellular assays. The following tables summarize key data for researchers.

ParameterValueDescription
IC₅₀ (IRE1α RNase) 5.9 nMHalf-maximal inhibitory concentration for allosteric attenuation of RNase activity.[5]
IC₅₀ (HT1080 cells) 0.099 µMInhibition of XBP1 splicing in a human cell line-based luciferase reporter assay.[5]

Table 1: In Vitro and Biochemical Potency of this compound.

Cell LineER Stress InducerThis compound ConcentrationOutcome on XBP1 Splicing
IM-9 (Human Myeloma)Thapsigargin (500 nM)10 µMInhibition of both baseline and thapsigargin-induced XBP1 splicing.[8]
INS-1 (Rat Insulinoma)Thapsigargin / Brefeldin ANot specifiedAlmost complete suppression of ER stress-induced XBP1 splicing.[2]
MLE12 (Mouse Lung Epithelial)Tunicamycin (0.5 µg/ml)Dose-dependentPotent, dose-dependent inhibition of tunicamycin-induced XBP1 splicing.[9]

Table 2: Efficacy of this compound in Cellular Models of ER Stress.

Animal ModelDosage & AdministrationOutcome
Bleomycin-induced fibrosis (Mouse)50 mg/kg/day, i.p.Reduced levels of spliced XBP1 protein in lung tissue.[10]
Akita & NOD mice (Diabetes models)50 mg/kg/day, i.p.Significant reductions in islet XBP1 splicing and TXNIP mRNAs.[5][7]

Table 3: In Vivo Administration and Effects of this compound.

Experimental Protocols for Assessing XBP1 Splicing

Analyzing the effect of this compound on XBP1 splicing is a standard method to confirm its cellular activity. The most common technique involves reverse transcription PCR (RT-PCR) followed by a restriction enzyme digest.

A 1. Cell Culture & Treatment (e.g., +/- ER Stress Inducer, +/- this compound) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (RT) B->C D 4. PCR Amplification of XBP1 C->D E 5. PstI Restriction Digest D->E F 6. Agarose Gel Electrophoresis E->F G 7. Visualization & Quantification F->G

Caption: Experimental workflow for analyzing XBP1 mRNA splicing.
Protocol 1: Cell Culture and Induction of ER Stress

  • Cell Seeding: Plate cells (e.g., IM-9, MLE12, or HEK293T) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • ER Stress Induction: Add an ER stress-inducing agent such as Thapsigargin (e.g., 500 nM) or Tunicamycin (e.g., 0.5 µg/mL) to the media.[8][9]

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for UPR activation and XBP1 splicing.

Protocol 2: Conventional RT-PCR and Restriction Digest for XBP1 Splicing Analysis

This protocol leverages a PstI restriction site present in the 26-nucleotide intron of unspliced XBP1 mRNA, which is absent in the spliced form.[11][12]

  • RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV) and oligo(dT) or random primers.[13]

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron of XBP1.[13]

    • A typical PCR program: 94°C for 4 min, followed by 30-35 cycles of (94°C for 10s, 60-68°C for 30s, 72°C for 30s), and a final extension at 72°C for 10 min.[13]

  • PstI Restriction Digest:

    • Incubate the PCR product with PstI restriction enzyme according to the manufacturer's instructions (typically at 37°C for several hours to overnight).[14]

  • Agarose Gel Electrophoresis:

    • Load the digested PCR products onto a high-percentage (2-3%) agarose gel to resolve the fragments.[11]

    • Expected Results:

      • Unspliced XBP1 (XBP1u): Will be cleaved by PstI into two smaller fragments.

      • Spliced XBP1 (XBP1s): Will remain as a single, larger uncut band.

      • Effective this compound treatment will result in a decrease or absence of the uncut XBP1s band.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Spliced XBP1

For more precise quantification, a qRT-PCR approach can be used.

  • Primer Design: Design primers where one primer specifically spans the unique splice junction of XBP1s mRNA. This ensures that only the spliced form is amplified.[15]

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green or probe-based master mix with the XBP1s-specific primers.

  • Data Analysis: Normalize the expression of XBP1s to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative change in XBP1s levels between different treatment conditions using the ΔΔCt method.[15]

Signaling Pathway Visualization

The IRE1α-XBP1 pathway is a central node in the UPR. This compound provides a means to pharmacologically dissect this specific branch from other UPR arms (PERK and ATF6).

ER_Stress ER Stress (Unfolded Proteins) IRE1a_Monomer IRE1α (Monomer) ER_Stress->IRE1a_Monomer Activates IRE1a_Dimer IRE1α Dimerization & Autophosphorylation IRE1a_Monomer->IRE1a_Dimer RNase_Active Activated RNase Domain IRE1a_Dimer->RNase_Active XBP1s_mRNA XBP1s mRNA RNase_Active->XBP1s_mRNA Splices XBP1u XBP1u mRNA XBP1u->RNase_Active XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Gene Expression (Chaperones, ERAD) XBP1s_Protein->UPR_Genes Induces This compound This compound This compound->IRE1a_Dimer Inhibits

References

An In-depth Technical Guide to Foundational Research on Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins.[1] It also plays a vital role in lipid biosynthesis and calcium homeostasis. Endoplasmic reticulum stress (ER stress) arises when the protein folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins.[2][3] This imbalance can be triggered by a variety of physiological and pathological conditions, including hypoxia, nutrient deprivation, viral infections, and the expression of mutant proteins.[4]

To cope with ER stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).[2][5] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[5][6] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[5] A sustained UPR has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[2][4]

This guide provides an in-depth overview of the foundational aspects of ER stress, with a focus on the core signaling pathways, key experimental methodologies, and quantitative analysis of ER stress markers.

Core Signaling Pathways of the Unfolded Protein Response (UPR)

The UPR is mediated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3][5][7] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone glucose-regulated protein 78 (GRP78), also known as BiP.[3][8] Upon the accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[8]

The IRE1 Pathway

The inositol-requiring enzyme 1 (IRE1) pathway is the most conserved branch of the UPR.[5] Upon activation, IRE1 oligomerizes and autophosphorylates, activating its endoribonuclease domain.[5] The primary target of IRE1's ribonuclease activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[9] IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that allows for the translation of a potent transcriptional activator, spliced XBP1 (XBP1s).[9][10] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ERAD, and quality control.[5]

IRE1_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds IRE1_inactive IRE1 (inactive) GRP78->IRE1_inactive dissociates IRE1_active IRE1 (active) [Oligomerization & Autophosphorylation] IRE1_inactive->IRE1_active XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation UPRE UPR Element (UPRE) XBP1s_protein->UPRE binds to Gene_Expression Target Gene Expression UPRE->Gene_Expression activates

Caption: The IRE1 signaling pathway of the UPR.
The PERK Pathway

Similar to IRE1, the accumulation of unfolded proteins leads to the dissociation of GRP78 from PKR-like ER kinase (PERK), resulting in its oligomerization and autophosphorylation.[3] Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[3][8] This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the load of newly synthesized proteins entering the ER.[5] Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).[9] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, most notably through the induction of C/EBP homologous protein (CHOP).[9]

PERK_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK_inactive PERK (inactive) GRP78->PERK_inactive dissociates PERK_active PERK (active) [Oligomerization & Autophosphorylation] PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation leads to ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA selectively translates ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein translation AARE Amino Acid Response Element (AARE) ATF4_protein->AARE binds to Gene_Expression Target Gene Expression (e.g., CHOP) AARE->Gene_Expression activates

Caption: The PERK signaling pathway of the UPR.
The ATF6 Pathway

Activating transcription factor 6 (ATF6) is a type II transmembrane protein. Upon ER stress and the dissociation of GRP78, ATF6 translocates from the ER to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f). This cleaved fragment then migrates to the nucleus, where it acts as a transcription factor, binding to ER stress response elements (ERSE) in the promoters of target genes, including those encoding ER chaperones like GRP78 and GRP94.

ATF6_Pathway cluster_ER ER Lumen cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds ATF6_inactive ATF6 (inactive) GRP78->ATF6_inactive dissociates ATF6_cleavage ATF6 Cleavage (Site-1 & Site-2 Proteases) ATF6_inactive->ATF6_cleavage translocates to ATF6f ATF6 fragment (ATF6f) ATF6_cleavage->ATF6f releases ERSE ER Stress Response Element (ERSE) ATF6f->ERSE binds to Gene_Expression Target Gene Expression (e.g., GRP78, GRP94) ERSE->Gene_Expression activates

Caption: The ATF6 signaling pathway of the UPR.

Quantitative Data on ER Stress Markers

The induction of ER stress leads to quantifiable changes in the expression of key UPR target genes and proteins. The following tables summarize representative quantitative data on the upregulation of common ER stress markers in response to treatment with well-characterized chemical inducers, tunicamycin and thapsigargin. Tunicamycin inhibits N-linked glycosylation, while thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores.[3][11]

Table 1: Tunicamycin-Induced Upregulation of ER Stress Markers (mRNA)

Cell LineTreatmentGRP78 Fold ChangeCHOP Fold ChangesXBP1 Fold ChangeReference
Human Trabecular Meshwork Cells1 µg/mL Tunicamycin (24h)~4.5~12~3.5[2][6]
Neonatal Rat Cardiomyocytes100 ng/mL Tunicamycin (24h)>10>15Not Reported[11]
Porcine Ear Skin Fibroblasts2 µg/mL Tunicamycin (6h)Not ReportedNot ReportedSignificant increase[12]

Table 2: Thapsigargin-Induced Upregulation of ER Stress Markers (mRNA)

Cell LineTreatmentGRP78 Fold ChangeCHOP Fold ChangesXBP1 Fold ChangeReference
Human Embryonic Kidney 293 (HEK293)300 nM Thapsigargin (12h)Not Reported~18~6[13]
Primary Bronchial Epithelial Cells50 nM Thapsigargin (6h)~4~10~12[14]
A549 Cells1 µM Thapsigargin (16h)Not ReportedNot Reported>10[7]

Table 3: Tunicamycin-Induced Upregulation of ER Stress Markers (Protein)

| Cell Line | Treatment | GRP78 Upregulation | CHOP Upregulation | Reference | | :--- | :--- | :--- | :--- | | Human Retinal Pigment Epithelial Cells | 10 µg/mL Tunicamycin (12h) | Significant Increase | Significant Increase |[9] | | Pancreatic β Cells (Min6) | 0.35 µg/mL Tunicamycin | Modest Increase | Strong Accumulation |[15] | | L1210 Murine Leukemia Cells | 0.1 µM Tunicamycin (24h) | Significant Increase | Significant Increase |[9] |

Experimental Protocols

Accurate assessment of ER stress and UPR activation is crucial for research in this field. The following are detailed methodologies for key experiments commonly used to study ER stress.

Experimental Workflow for Studying ER Stress

Experimental_Workflow cluster_Induction ER Stress Induction cluster_Analysis Downstream Analysis Cell_Culture Cell Culture Treatment Treatment with ER Stress Inducer (e.g., Tunicamycin, Thapsigargin) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis qPCR qPCR for UPR Gene Expression RNA_Isolation->qPCR Western_Blot Western Blot for Key Proteins Protein_Lysis->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Protein_Lysis->Apoptosis_Assay

References

Kira8: A Technical Guide to a Potent and Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Kira8 (also known as AMG-18), a highly potent and mono-selective small-molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α). This compound functions as a kinase-inhibiting RNase attenuator (KIRA), allosterically modulating the endoribonuclease (RNase) activity of IRE1α. This guide details its chemical structure, physicochemical properties, mechanism of action, and its effects on the Unfolded Protein Response (UPR) signaling pathway. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to serve as a resource for researchers utilizing this compound.

Chemical Structure and Physicochemical Properties

This compound is a sulfonamide compound with a molecular weight of 601.12 g/mol .[1][2] It is structurally distinct from other KIRA compounds like KIRA6 and KIRA7, which are based on an imidazopyrazine scaffold.[3] Its high selectivity and nanomolar potency make it a valuable tool for studying the IRE1α signaling pathway.[3][4]

PropertyValueReference
Synonyms AMG-18[1][2][5]
CAS Number 1630086-20-2[6]
Molecular Formula C₃₁H₂₉ClN₆O₃S[2][6]
Molecular Weight 601.12[1][2]
Solubility DMSO: up to 100 mg/mL (166.35 mM)[1][5]
Water: < 0.1 mg/mL (Insoluble)[6]
Ethanol: 76.92 mg/mL (with sonication and pH adjustment)[5]

Mechanism of Action

This compound is a mono-selective, allosteric inhibitor of the IRE1α RNase domain.[1][2][5] Under conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins causes IRE1α to dimerize and trans-autophosphorylate, which activates its RNase domain.[7][8] this compound binds to the ATP-binding pocket within the kinase domain of IRE1α, stabilizing it in an inactive "DFG-out" conformation.[3] This allosteric modulation prevents the necessary conformational changes and back-to-back dimerization required for RNase activation, thereby attenuating its activity without directly competing at the RNase active site.[3] By blocking the RNase function, this compound potently inhibits the splicing of X-box Binding Protein 1 (XBP1) mRNA, a key step in the adaptive UPR.[5][7]

cluster_ER ER Lumen cluster_cyto Cytoplasm ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Monomer) ER_Stress->IRE1a_inactive triggers IRE1a_active IRE1α Dimer (Activated Kinase/RNase) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s sXBP1 sXBP1 Protein (Active Transcription Factor) XBP1s->sXBP1 translation UPR_genes Adaptive UPR Genes (e.g., Chaperones) sXBP1->UPR_genes upregulates UPR_genes->IRE1a_inactive restores homeostasis This compound This compound This compound->IRE1a_active allosterically inhibits RNase activity

Caption: Mechanism of this compound inhibition on the IRE1α signaling pathway.

Biological Activity and Signaling Pathway Modulation

The primary role of this compound is the inhibition of the IRE1α/XBP1 signaling pathway, a central branch of the Unfolded Protein Response.[9][10] This pathway is crucial for cell survival under ER stress but can also trigger apoptosis when stress is prolonged or severe.[7][11]

Inhibition of the Adaptive UPR

By preventing the splicing of XBP1 mRNA, this compound blocks the production of the spliced XBP1 (sXBP1) protein, a potent transcription factor.[5][7] This prevents the upregulation of target genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby inhibiting the adaptive UPR. This activity has been demonstrated to be beneficial in disease models where chronic IRE1α activation is pathogenic, such as in non-alcoholic steatohepatitis and pulmonary fibrosis.[4][9][12]

Crosstalk with the PERK Pathway

In some cellular contexts, such as multiple myeloma and pancreatic neuroendocrine tumors, inhibition of the IRE1α pathway by this compound can lead to a compensatory hyperactivation of the parallel PERK pathway, another major UPR sensor.[11][13] This reciprocal signaling can result in increased expression of the pro-apoptotic factor CHOP.[13][14] This crosstalk suggests that the cellular outcome of this compound treatment can be context-dependent, either promoting cell survival by reducing ER stress or inducing apoptosis by shifting the UPR balance.[12][13]

cluster_IRE1a IRE1α Pathway cluster_PERK PERK Pathway ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK XBP1s XBP1 Splicing IRE1a->XBP1s IRE1a->PERK Reciprocal Upregulation Adaptive Adaptive Response XBP1s->Adaptive CHOP CHOP Expression PERK->CHOP Apoptosis Apoptosis CHOP->Apoptosis This compound This compound This compound->XBP1s inhibits

Caption: Crosstalk between IRE1α and PERK pathways upon this compound inhibition.

Quantitative Data

This compound is characterized by its nanomolar potency against IRE1α, with high selectivity over other kinases.

ParameterValueTarget/SystemReference
IC₅₀ 5.9 nMAllosteric attenuation of IRE1α RNase activity[1][2][5][8]

Experimental Protocols

The following are summaries of common experimental methods used to characterize the activity of this compound.

XBP1 Splicing Assay

This assay directly measures the endoribonuclease activity of IRE1α in cells.

  • Cell Treatment: Culture cells (e.g., IM-9, INS-1) and induce ER stress with an agent like thapsigargin or brefeldin A in the presence of DMSO (vehicle) or varying concentrations of this compound for a specified time (e.g., 24 hours).[15][16]

  • RNA Extraction: Isolate total RNA from the treated cells using a standard protocol (e.g., TRIzol).

  • RT-PCR: Synthesize cDNA from the RNA and perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

  • Restriction Digest: The unspliced XBP1 PCR product contains a PstI restriction site, which is removed upon splicing. Digest the PCR products with PstI enzyme.[15]

  • Gel Electrophoresis: Separate the digested products on an agarose gel. The unspliced form will be cleaved into two smaller bands, while the spliced, active form will remain as a single, larger band. Quantify band intensity to determine the ratio of spliced to total XBP1.[15][16]

A 1. Cell Culture & Treatment (e.g., Thapsigargin +/- this compound) B 2. Total RNA Extraction A->B C 3. RT-PCR for XBP1 mRNA B->C D 4. PstI Restriction Digest C->D E 5. Agarose Gel Electrophoresis D->E F 6. Quantify Bands (Spliced vs. Unspliced) E->F

Caption: Experimental workflow for analyzing XBP1 mRNA splicing.
Cell Viability and Apoptosis Assays

  • Cell Viability: Cell viability after this compound treatment is often measured using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which quantify metabolic activity.[15]

  • Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.[15]

In Vivo Studies

This compound has been evaluated in various mouse models. A common dosing regimen involves intraperitoneal (i.p.) injection.

  • Diabetes Models (Akita & NOD mice): this compound was administered daily at 50 mg/kg (i.p.) to pre-diabetic mice.[2][6] Treatment led to a significant reduction in hyperglycemia and preservation of pancreatic β-cells.[5][6]

  • Pulmonary Fibrosis Model (Bleomycin-induced): Mice were treated with this compound at 50 mg/kg/day (i.p.) starting 14 days after bleomycin exposure. The treatment attenuated fibrosis markers, including lung weight and hydroxyproline content.[4]

  • Non-alcoholic Steatohepatitis (NASH): The efficacy of this compound in attenuating NASH has also been demonstrated in mouse models, where it was shown to inhibit the IRE1α/XBP1 pathway in hepatocytes.[9][10]

References

The Therapeutic Potential of Kira8: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the selective IRE1α inhibitor, Kira8, reveals promising therapeutic applications across a spectrum of diseases, including multiple myeloma, pulmonary fibrosis, and non-alcoholic steatohepatitis (NASH). This guide provides a comprehensive overview of its mechanism of action, preclinical efficacy, and detailed experimental protocols to support further research and development.

This compound is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). By allosterically targeting the kinase domain of IRE1α, this compound effectively attenuates its endoribonuclease (RNase) activity, a critical step in the UPR signaling cascade. This mechanism of action has demonstrated significant therapeutic potential in various preclinical models of diseases characterized by chronic endoplasmic reticulum (ER) stress.

Mechanism of Action: Targeting the Unfolded Protein Response

Under conditions of ER stress, the accumulation of unfolded or misfolded proteins activates IRE1α. This activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, chronic or unresolved ER stress can lead to IRE1α-mediated apoptosis and inflammation, contributing to the pathology of numerous diseases.

This compound intervenes in this pathway by binding to the ATP-binding pocket of the IRE1α kinase domain, which in turn inhibits its RNase activity. This selective inhibition prevents the splicing of XBP1 mRNA and the subsequent downstream signaling events, thereby mitigating the detrimental effects of chronic ER stress.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1a Unfolded Proteins->IRE1a Accumulation XBP1u XBP1u mRNA IRE1a->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translation This compound This compound This compound->IRE1a inhibition UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes transcription ER Homeostasis or Apoptosis ER Homeostasis or Apoptosis UPR_Genes->ER Homeostasis or Apoptosis CCK8_Workflow A Seed cells in 96-well plate B Add this compound or vehicle A->B C Incubate (e.g., 24h) B->C D Add CCK-8 solution C->D E Incubate (2-4h) D->E F Measure absorbance at 450nm E->F G Calculate cell viability F->G

Methodological & Application

Kira8 Protocol for In Vitro Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kira8 is a potent and highly selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2] Endoplasmic reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins, activates IRE1α. This activation triggers its dual enzymatic activities: a serine/threonine kinase and an endoribonuclease (RNase). The RNase activity of IRE1α mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can also promote apoptosis.

This compound functions by binding to the kinase domain of IRE1α, which allosterically inhibits its RNase activity.[3] This targeted inhibition of IRE1α's RNase function makes this compound a valuable tool for studying the pathological roles of ER stress in various diseases, including cancer, metabolic disorders, and fibrotic diseases. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cell viability, apoptosis, and disease-specific models.

Mechanism of Action

This compound is a mono-selective IRE1α inhibitor with a reported IC50 of 5.9 nM for the IRE1α kinase.[2] By binding to the ATP-binding pocket of the kinase domain, this compound allosterically attenuates the RNase activity of IRE1α. This inhibition prevents the splicing of XBP1 mRNA and can mitigate ER stress-induced apoptosis.[3]

Signaling Pathway of IRE1α Inhibition by this compound

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress IRE1a_inactive IRE1α (inactive) ER Stress->IRE1a_inactive Unfolded Proteins IRE1a_active IRE1α (active) (Dimerized & Autophosphorylated) IRE1a_inactive->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase activity Apoptosis Apoptosis IRE1a_active->Apoptosis Pro-apoptotic Signaling XBP1s XBP1s mRNA XBP1u->XBP1s Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation UPR_Genes UPR Target Genes (ER Chaperones, ERAD Components) XBP1s_protein->UPR_Genes Transcription This compound This compound This compound->IRE1a_active Inhibition

Caption: IRE1α signaling pathway and its inhibition by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability in Multiple Myeloma Cell Lines
Cell LineAssayTreatment Duration (h)This compound Concentration (µM)% Cell Viability (relative to control)
IM-9 CCK-8241~80%
5~60%
10~40%
KMS-11 CCK-82410~50%
KMS-12-PE CCK-82410~60%
KHM-11 CCK-82410~55%
Data is approximated from graphical representations in the cited literature.[1]
Table 2: Pro-Apoptotic Effects of this compound on Multiple Myeloma Cell Lines
Cell LineAssayTreatment Duration (h)This compound Concentration (µM)% Apoptotic Cells (Annexin V+)
IM-9 Annexin V/PI Staining241~15%
5~25%
10~35%
KMS-11 Annexin V/PI Staining2410~30%
KMS-12-PE Annexin V/PI Staining2410~25%
KHM-11 Annexin V/PI Staining2410~28%
Data is approximated from graphical representations in the cited literature.[1]

Experimental Protocols

Assessment of Cell Viability using CCK-8 Assay

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells.

Experimental Workflow for CCK-8 Assay

CCK8_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for desired duration (e.g., 24h) C->D E 5. Add CCK-8 solution to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate % cell viability G->H

Caption: Workflow for assessing cell viability with this compound using a CCK-8 assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. Count the cells and adjust the density to 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • For suspension cells, count the cells and adjust the density to 2 x 10^5 cells/mL. Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) or stabilize.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control. For suspension cells, add the concentrated this compound solution directly to the wells.

  • Incubation: Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Detection of Apoptosis by Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Experimental Workflow for Annexin V/PI Staining

AnnexinV_Workflow A 1. Seed cells and treat with this compound B 2. Harvest cells A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate in the dark E->F G 7. Analyze by flow cytometry F->G H 8. Quantify apoptotic cell populations G->H

Caption: Workflow for detecting apoptosis with this compound using Annexin V/PI staining.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).[1]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

XBP1 mRNA Splicing Assay by RT-PCR

This protocol is used to determine the effect of this compound on IRE1α-mediated XBP1 mRNA splicing.

Materials:

  • Target cell line

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • This compound (stock solution in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers for XBP1 (human or mouse)

  • Taq polymerase

  • Agarose gel electrophoresis system

Primer Sequences (Human XBP1):

  • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

  • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) for 4-6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. The unspliced form will yield a larger PCR product than the spliced form.

    • A typical PCR program would be: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 55-60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel.

  • Visualization and Analysis: Visualize the bands under UV light after ethidium bromide staining. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands. The intensity of the bands can be quantified using densitometry to determine the ratio of sXBP1 to total XBP1.

Application in Disease Models

In Vitro Model of Pulmonary Fibrosis

This compound can be used to investigate the role of the IRE1α pathway in pulmonary fibrosis. A common in vitro model involves inducing a fibrotic phenotype in lung fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1).

Protocol Outline:

  • Cell Culture: Culture human lung fibroblasts (e.g., IMR-90 or primary lung fibroblasts) in appropriate media.

  • This compound Pre-treatment: Pre-treat the fibroblasts with various concentrations of this compound for 1-2 hours.

  • Fibrosis Induction: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce myofibroblast differentiation.

  • Endpoint Analysis:

    • Western Blotting: Analyze the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.

    • Immunofluorescence: Stain for α-SMA to visualize stress fiber formation.

    • Quantitative PCR: Measure the mRNA levels of fibrotic genes (e.g., ACTA2, COL1A1).

In Vitro Model of Non-Alcoholic Steatohepatitis (NASH)

The role of IRE1α in NASH can be studied using in vitro models that mimic hepatic steatosis. This is typically achieved by treating hepatocytes with a mixture of free fatty acids (FFAs).[4][5]

Protocol Outline:

  • Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2 or Huh7) or primary human hepatocytes.

  • This compound Pre-treatment: Pre-treat the hepatocytes with different concentrations of this compound for 1-2 hours.

  • Steatosis Induction: Induce lipid accumulation by treating the cells with a mixture of oleic acid and palmitic acid (e.g., 2:1 molar ratio, total concentration 0.5-1 mM) for 24 hours.

  • Endpoint Analysis:

    • Oil Red O Staining: Stain for intracellular lipid droplets to visualize and quantify steatosis.

    • Triglyceride Assay: Measure intracellular triglyceride levels.

    • Quantitative PCR: Analyze the expression of genes involved in lipogenesis and inflammation (e.g., SREBF1, FASN, IL6, TNF).

Conclusion

This compound is a powerful and specific inhibitor of the IRE1α RNase activity, making it an invaluable research tool for dissecting the complex roles of the unfolded protein response in health and disease. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound and its potential as a therapeutic agent in various pathological contexts. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for Kira8: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the dissolution and preparation of Kira8, a potent and selective IRE1α kinase inhibitor, for experimental use.

Introduction

This compound is a mono-selective IRE1α (Inositol-requiring enzyme 1α) inhibitor that allosterically attenuates its RNase activity with a reported IC50 of 5.9 nM.[1][2][3][4][5] It functions by binding to the ATP-binding site of IRE1α, which in turn stabilizes the kinase domain in a conformation that is incompatible with the formation of the back-to-back dimers required for RNase activation.[6] This inhibition of IRE1α's RNase activity blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[7][8] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting the IRE1α/XBP1 signaling pathway, this compound has shown therapeutic potential in various disease models, including non-alcoholic steatohepatitis, multiple myeloma, and diabetes.[7][8][9]

Chemical Properties

PropertyValueReference
Synonyms AMG-18, Compound 18[1][10]
Molecular Formula C31H29ClN6O3S[2][10]
Molecular Weight 601.12 g/mol [2][10]
CAS Number 1630086-20-2[2][10]
Appearance White to beige powder

Solubility Data

This compound is poorly soluble in aqueous solutions and requires organic solvents for dissolution. The choice of solvent and preparation method is critical for ensuring the compound's stability and activity in different experimental settings.

In Vitro Solubility

For cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

SolventConcentrationNotesReference
DMSO100 mg/mL (166.35 mM)Use fresh, moisture-free DMSO. Sonication may be required to aid dissolution.[1][2]
DMSO65 mg/mL (108.13 mM)Sonication may be required.[3][10][11]
DMSO2 mg/mLClear solution.
Ethanol76.92 mg/mL (127.96 mM)Requires sonication and pH adjustment to 5 with HCl.[10]
WaterInsoluble[2][11]
In Vivo Solubility

For animal studies, various solvent formulations are available to prepare this compound for administration. It is crucial to prepare these solutions fresh and use them promptly.

FormulationConcentrationNotesReference
10% DMSO, 90% (20% SBE-β-CD in Saline)4 mg/mL (6.65 mM)Suspended solution; requires sonication.[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (3.61 mM)Clear solution.[10]
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (3.61 mM)Clear solution.[10]
3% Ethanol, 7% Tween-80, 90% Saline≥ 2.31 mg/mL (3.84 mM)Clear solution.[10]
5% DMSO, 30% PEG300, 65% ddH2ONot specifiedUsed as an example for in vivo formulation calculation.[3]
CMC-Na≥ 5 mg/mLHomogeneous suspension.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous/fresh Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for several months at -20°C.[11]

Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • It is recommended to first dilute the stock solution in DMSO to create an intermediate concentration before adding it to the aqueous cell culture medium to avoid precipitation.[3]

    • For example, to achieve a final concentration of 10 µM in your cell culture, you can make a 1:1000 dilution of a 10 mM stock solution directly into the pre-warmed cell culture medium.

    • Add the diluted this compound to the cell culture medium and mix gently by pipetting or inverting the tube.

    • Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

    • Add the this compound-containing medium to your cells and proceed with the experiment.

Protocol 3: Preparation of this compound Formulation for In Vivo (Oral) Administration

This protocol is an example based on a common formulation. The optimal formulation may vary depending on the animal model and experimental design.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add the appropriate volume of PEG300 and vortex until the solution is clear.

    • Add Tween-80 and vortex again until the solution is clear.

    • Finally, add the saline and vortex thoroughly to obtain a homogeneous solution. For example, to prepare a 1 mL working solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix 100 µL of this compound stock (if the final drug concentration allows), 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[1]

    • Use the formulation immediately after preparation for optimal results.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets the IRE1α branch of the Unfolded Protein Response (UPR). Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor sXBP1, which upregulates genes involved in restoring ER homeostasis. This compound inhibits the kinase activity of IRE1α, preventing its RNase activation and subsequent XBP1 splicing.

Kira8_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_m IRE1α (monomer) ER_Stress->IRE1a_m activates IRE1a_d IRE1α (dimer) (Activated Kinase) IRE1a_m->IRE1a_d dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_d->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA sXBP1_protein sXBP1 Protein (Transcription Factor) XBP1s_mRNA->sXBP1_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones) sXBP1_protein->UPR_Genes upregulates This compound This compound This compound->IRE1a_d inhibits kinase & RNase activity

Caption: Mechanism of this compound action on the IRE1α signaling pathway.

Experimental Workflow for this compound Preparation and Use

The following diagram outlines a general workflow for preparing and using this compound in a typical cell culture experiment.

Kira8_Experimental_Workflow Start Start: Obtain this compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Dissolve 2. Dissolve in fresh DMSO (Vortex/Sonicate) Weigh->Dissolve Stock 3. Prepare Aliquots of Stock Solution (e.g., 10 mM) Dissolve->Stock Store 4. Store at -20°C / -80°C Stock->Store Thaw 5. Thaw Stock Solution Store->Thaw For Experiment Dilute 6. Prepare Working Solution in Culture Medium Thaw->Dilute Treat 7. Treat Cells with this compound Dilute->Treat Incubate 8. Incubate for a Defined Period Treat->Incubate Analyze 9. Analyze Experimental Readouts (e.g., Cell Viability, XBP1 splicing) Incubate->Analyze End End of Experiment Analyze->End

References

Kira8: Application Notes and Protocols for Potent IRE1α Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Kira8, a highly potent and selective allosteric inhibitor of inositol-requiring enzyme 1α (IRE1α). This document outlines the effective concentrations of this compound for inhibiting IRE1α's RNase activity, detailed protocols for key experimental assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a mono-selective inhibitor of IRE1α, a key sensor and effector of the unfolded protein response (UPR). It allosterically attenuates the RNase activity of IRE1α, thereby modulating downstream signaling, including the splicing of X-box binding protein 1 (XBP1) mRNA.[1] With a reported IC50 of 5.9 nM, this compound is a powerful tool for investigating the role of the IRE1α pathway in various physiological and pathological processes, including cancer, metabolic disorders, and inflammatory diseases.[1][2][3][4]

Quantitative Data Summary

The effective concentration of this compound varies depending on the experimental system, including the cell type, the specific endpoint being measured, and whether the experiment is conducted in vitro or in vivo. The following table summarizes key quantitative data for the use of this compound.

ParameterValueExperimental ContextReference(s)
IC50 5.9 nMAllosteric attenuation of IRE1α RNase activity (in vitro)[1][2][3][4]
In Vitro (Cellular) 10 µMInhibition of cell viability and induction of apoptosis in human multiple myeloma (IM-9) cells.[5]
In Vitro (Cellular) Various concentrations (dose-dependent)Inhibition of Tunicamycin-induced XBP1 splicing in Mouse Lung Epithelial (MLE12) cells.[1]
In Vivo 50 mg/kg (daily intraperitoneal injection)Reduction of hyperglycemia in pre-diabetic Akita mice and reduction of islet XBP1 splicing in NOD mice.[6][7]

Signaling Pathway and Mechanism of Action

This compound functions by binding to the kinase domain of IRE1α, which allosterically inhibits its RNase activity. This prevents the splicing of XBP1 mRNA, a critical step in the activation of the UPR.

IRE1a_Pathway ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1a_inactive IRE1α (inactive monomer) UPR->IRE1a_inactive IRE1a_active IRE1α (active oligomer) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_genes Transcription Factor This compound This compound This compound->IRE1a_active Allosteric Inhibition

Diagram 1: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.

  • Gently vortex or sonicate at 37°C to ensure complete dissolution.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

In Vitro Inhibition of XBP1 Splicing

This protocol describes the assessment of this compound's ability to inhibit IRE1α-mediated XBP1 mRNA splicing in cultured cells upon induction of ER stress.

XBP1_Splicing_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells 1. Seed cells in a culture plate pre_treat 2. Pre-treat with this compound (various concentrations) or vehicle (DMSO) seed_cells->pre_treat induce_stress 3. Induce ER stress (e.g., with Tunicamycin or Thapsigargin) pre_treat->induce_stress incubate 4. Incubate for a defined period (e.g., 4-24 hours) induce_stress->incubate rna_extraction 5. Isolate total RNA incubate->rna_extraction rt_pcr 6. Perform RT-PCR to amplify XBP1 cDNA rna_extraction->rt_pcr gel_electrophoresis 7. Separate PCR products by agarose gel electrophoresis rt_pcr->gel_electrophoresis quantification 8. Quantify band intensities of spliced (sXBP1) and unspliced (uXBP1) forms gel_electrophoresis->quantification

Diagram 2: Experimental workflow for the XBP1 splicing assay.

Materials:

  • Cultured cells (e.g., IM-9, MLE12)

  • Complete cell culture medium

  • This compound stock solution

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Phosphate-buffered saline (PBS)

  • RNA isolation kit

  • RT-PCR kit

  • PCR primers for XBP1 (human or mouse, as appropriate)

  • Agarose gel and electrophoresis equipment

  • Gel documentation system

Human XBP1 Primer Sequences:

  • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

  • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • ER Stress Induction: Add the ER stress inducer (e.g., 500 nM Thapsigargin) to the culture medium and incubate for the desired time (e.g., 24 hours).[5]

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RT-PCR: Synthesize cDNA from the isolated RNA. Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

    • PCR Cycling Conditions:

      • Initial denaturation: 94°C for 3 minutes

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Separate the PCR products on a 3% agarose gel. The unspliced XBP1 will appear as a larger band than the spliced XBP1 (which has the 26-nucleotide intron removed).

  • Quantification: Visualize the bands using a gel documentation system and quantify the intensity of the sXBP1 and uXBP1 bands using software such as ImageJ. The ratio of sXBP1 to total XBP1 (sXBP1 + uXBP1) can be calculated to determine the extent of splicing inhibition.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cultured cells.

Materials:

  • Cultured cells (e.g., IM-9)

  • Complete cell culture medium

  • 96-well culture plates

  • This compound stock solution

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of culture medium.[5]

  • This compound Treatment: Add various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cultured cells (e.g., IM-9)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.[5]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

In Vivo Administration of this compound

This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, and ddH₂O)

  • Sterile syringes and needles

Vehicle Preparation (Example): To prepare a 1 mL working solution for in vivo administration, the following steps can be taken:

  • Add 50 µL of a 100 mg/mL stock solution of this compound in DMSO to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This formulation should be used immediately.[2]

Procedure:

  • Animal Model: Utilize an appropriate mouse model for the study (e.g., Akita mice for diabetes studies).

  • Dosage: A commonly used dosage is 50 mg/kg of body weight.[6][7]

  • Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection daily.[6][7]

  • Monitoring: Monitor the animals for the desired endpoints (e.g., blood glucose levels, tissue-specific XBP1 splicing).

Conclusion

This compound is a potent and selective inhibitor of IRE1α, making it an invaluable tool for studying the UPR. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their investigations into the diverse roles of IRE1α signaling in health and disease. It is recommended to optimize the described protocols for specific cell types and experimental conditions.

References

Application Notes and Protocols for Investigating Kira8 in a Mouse Model of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and impaired respiratory function.[1][2] A key pathological feature of IPF is the relentless activation of fibroblasts and their differentiation into myofibroblasts, the primary producers of collagen.[3] Endoplasmic reticulum (ER) stress has been identified as a significant contributor to the pathogenesis of IPF.[2][4] The unfolded protein response (UPR) is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. While initially adaptive, prolonged or excessive UPR activation can lead to apoptosis.[4][5]

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the UPR.[6] This bifunctional kinase and endoribonuclease, when activated by ER stress, initiates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[5] However, sustained IRE1α activation can also promote apoptosis.[4] Kira8 is a nanomolar-potent and highly selective kinase inhibitor of IRE1α, effectively attenuating its RNase activity.[1][4][6] By inhibiting IRE1α, this compound has demonstrated therapeutic potential in preclinical models of diseases associated with ER stress, including pulmonary fibrosis.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the widely accepted bleomycin-induced mouse model of pulmonary fibrosis.[7][8]

Mechanism of Action of this compound in Pulmonary Fibrosis

This compound's therapeutic effect in pulmonary fibrosis stems from its ability to modulate the IRE1α branch of the UPR. In the context of bleomycin-induced lung injury, ER stress is an early event that precedes the onset of fibrosis.[1] This ER stress leads to the activation of IRE1α in alveolar epithelial cells, contributing to apoptosis and the subsequent fibrotic cascade.[1][4]

This compound intervenes by inhibiting the kinase activity of IRE1α, which in turn attenuates its endoribonuclease (RNase) activity.[1][5] This inhibition has several downstream consequences:

  • Reduced Apoptosis of Alveolar Epithelial Cells: By mitigating the pro-apoptotic signaling of IRE1α, this compound helps preserve the integrity of the alveolar epithelium, a critical barrier against fibrotic progression.[1][4]

  • Decreased Pro-fibrotic Gene Expression: Treatment with this compound leads to a reduction in the expression of key pro-fibrotic genes, including Collagen 1A1 and Fibronectin.[1][9]

  • Attenuation of the Terminal UPR: this compound treatment lowers the levels of downstream effectors of the terminal UPR, such as spliced XBP1 (XBP1s), ATF4, and CHOP.[1][9]

The signaling pathway affected by this compound is illustrated below:

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress IRE1α IRE1α ER Stress->IRE1α Activates XBP1u mRNA XBP1u mRNA IRE1α->XBP1u mRNA Splices Apoptosis Apoptosis IRE1α->Apoptosis Promotes XBP1s mRNA XBP1s mRNA XBP1u mRNA->XBP1s mRNA XBP1s Protein XBP1s Protein XBP1s mRNA->XBP1s Protein Translation Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression XBP1s Protein->Pro-fibrotic Gene Expression Upregulates This compound This compound This compound->IRE1α Inhibits

Caption: this compound inhibits the IRE1α signaling pathway, reducing pro-fibrotic gene expression and apoptosis.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The bleomycin-induced model is the most common and well-characterized animal model for studying pulmonary fibrosis.[7][8][10] Intratracheal administration of bleomycin induces lung injury and inflammation, which progresses to fibrosis.[7]

Materials:

  • Bleomycin sulfate (e.g., from Bristol-Myers Squibb)

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal gavage needles or intratracheal sprayer (e.g., MicroSprayer®)[8][11]

  • C57BL/6 mice (8-10 weeks old)[12]

Procedure:

  • Anesthetize the mouse using a preferred and ethically approved method.

  • Position the mouse in a supine position on a surgical board.

  • Expose the trachea through a small midline incision in the neck.

  • Carefully insert the gavage needle or sprayer between the vocal cords into the trachea.

  • Instill a single dose of bleomycin (typically 0.10 U/10 g of body weight) in a small volume of sterile saline (e.g., 50 µL).[12] Alternatively, an aerosolized administration can be used.[13][14]

  • Hold the mouse in a vertical position for a few seconds to ensure the solution enters the lungs.

  • Suture the incision and allow the mouse to recover on a warming pad.

  • Monitor the animal's health closely for the duration of the experiment. The fibrotic phase typically develops between day 7 and day 21 post-bleomycin administration.[15]

Anesthetize Mouse Anesthetize Mouse Expose Trachea Expose Trachea Anesthetize Mouse->Expose Trachea Intratracheal Instillation of Bleomycin Intratracheal Instillation of Bleomycin Expose Trachea->Intratracheal Instillation of Bleomycin Suture and Recover Suture and Recover Intratracheal Instillation of Bleomycin->Suture and Recover Monitor for Fibrosis Development Monitor for Fibrosis Development Suture and Recover->Monitor for Fibrosis Development

Caption: Workflow for inducing pulmonary fibrosis in mice using intratracheal bleomycin instillation.

Administration of this compound

This compound can be administered prophylactically (at the time of bleomycin exposure) or therapeutically (after fibrosis has been established) to evaluate its preventative and reversal effects, respectively.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., a mixture of PEG400, Tween 80, and saline)

Procedure (Therapeutic Regimen):

  • Fourteen days after bleomycin instillation, begin daily administration of this compound or vehicle control.[1][9]

  • Administer this compound systemically, for example, via intraperitoneal (i.p.) injection. A typical dose is 30 mg/kg, administered twice daily.[16]

  • Continue daily treatment for a specified period, for instance, for two additional weeks.[9]

  • At the end of the treatment period, euthanize the mice and collect lung tissue for analysis.

Assessment of Pulmonary Fibrosis

A multi-faceted approach is recommended to accurately quantify the extent of pulmonary fibrosis and the therapeutic efficacy of this compound.

Histological analysis provides a qualitative and semi-quantitative assessment of lung architecture and collagen deposition.

Materials:

  • 4% Paraformaldehyde (PFA)

  • Paraffin embedding reagents

  • Microtome

  • Masson's trichrome staining kit[17][18]

  • Microscope

Procedure:

  • Perfuse the lungs with saline and then fix them by intratracheal instillation of 4% PFA at a constant pressure (e.g., 20 cm H₂O).[18]

  • Excise the lungs and immerse them in 4% PFA for at least 24 hours.[18]

  • Process the fixed lungs and embed them in paraffin.

  • Cut 3-5 µm thick sections and mount them on slides.

  • Stain the sections with Masson's trichrome to visualize collagen fibers (which will appear blue/green).[18][19]

  • Examine the stained sections under a microscope.

  • Score the severity of fibrosis using a semi-quantitative method like the Ashcroft score.[18][19]

The hydroxyproline assay is a quantitative method to measure the total collagen content in the lung tissue.[20][21]

Materials:

  • Lung tissue homogenates

  • Concentrated Hydrochloric Acid (HCl, ~12 N)[20][22]

  • Chloramine-T solution

  • 4-(Dimethylamino)benzaldehyde (DMAB) reagent (Ehrlich's reagent)[23]

  • Spectrophotometer

Procedure:

  • Homogenize a weighed portion of the lung tissue in distilled water.[20]

  • Hydrolyze the homogenate in an equal volume of concentrated HCl at 120°C for 3 hours in a pressure-tight vial.[20][21]

  • Neutralize the hydrolyzed sample.

  • Add Chloramine-T solution and incubate at room temperature.

  • Add DMAB reagent and incubate at 60-65°C for 20-90 minutes.[21][23]

  • Measure the absorbance at 550-565 nm.[23]

  • Calculate the hydroxyproline content based on a standard curve and express the results as µg of hydroxyproline per mg of lung tissue.[21]

Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of pro-fibrotic genes.

Materials:

  • Lung tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Col1a1, Fn1) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Extract total RNA from lung tissue samples.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of this compound treatment in a bleomycin-induced pulmonary fibrosis mouse model, based on published literature.[1][9]

Table 1: Effect of this compound on Markers of Fibrosis

MarkerSaline + VehicleBleomycin + VehicleBleomycin + this compound
Lung Weight (g) ~0.15~0.30~0.20
Hydroxyproline (µg/mg lung) ~20~40~25

Table 2: Effect of this compound on Pro-fibrotic Gene Expression (Relative mRNA levels)

GeneSaline + VehicleBleomycin + VehicleBleomycin + this compound
Collagen 1A1 (Col1a1) 1.0~4.0~1.5
Fibronectin (Fn1) 1.0~3.0~1.2

Table 3: Effect of this compound on Terminal UPR Markers (Protein Levels)

ProteinSaline + VehicleBleomycin + VehicleBleomycin + this compound
XBP1s LowHighReduced
ATF4 LowHighReduced
CHOP LowHighReduced

Conclusion

This compound presents a promising therapeutic strategy for pulmonary fibrosis by targeting the IRE1α-mediated ER stress response. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the anti-fibrotic efficacy of this compound in a preclinical setting. The use of a combination of histological, biochemical, and molecular biology techniques will ensure a comprehensive assessment of the compound's effects.

cluster_Preclinical_Evaluation Preclinical Evaluation of this compound cluster_Assessment Assessment Methods Bleomycin-induced Fibrosis Model Bleomycin-induced Fibrosis Model This compound Administration This compound Administration Bleomycin-induced Fibrosis Model->this compound Administration Assessment of Fibrosis Assessment of Fibrosis This compound Administration->Assessment of Fibrosis Histology Histology Assessment of Fibrosis->Histology Hydroxyproline Assay Hydroxyproline Assay Assessment of Fibrosis->Hydroxyproline Assay Gene Expression Gene Expression Assessment of Fibrosis->Gene Expression

Caption: Logical workflow for the preclinical evaluation of this compound in a mouse model of pulmonary fibrosis.

References

Application Notes and Protocols: Synergistic Inhibition of Multiple Myeleloma Cells with KIRA8 and Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction:

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancerous cells is the management of endoplasmic reticulum (ER) stress induced by the high production of immunoglobulins. The Unfolded Protein Response (UPR) is a critical signaling network that allows MM cells to cope with this stress. One of the central regulators of the UPR is the inositol-requiring enzyme 1α (IRE1α). KIRA8 is a specific inhibitor of the IRE1α kinase domain. Bortezomib, a proteasome inhibitor, is a standard-of-care therapeutic for MM that functions by inducing overwhelming ER stress, leading to apoptosis.

Preclinical evidence strongly suggests that the combination of this compound and bortezomib exerts a synergistic anti-myeloma effect.[1][2][3] By inhibiting the adaptive UPR pathway with this compound while simultaneously inducing proteotoxic stress with bortezomib, this combination strategy effectively lowers the threshold for apoptosis in MM cells. These application notes provide a summary of the quantitative effects of this combination therapy and detailed protocols for key experimental validations.

Data Presentation

The following tables summarize the quantitative data on the synergistic effects of this compound and bortezomib on multiple myeloma cell lines.

Table 1: Effect of this compound and Bortezomib on Cell Viability of IM-9 Multiple Myeloma Cells

Treatment GroupConcentrationCell Viability (%)
Control (Vehicle)-100
This compound10 µM~80
Bortezomib5 nM~75
This compound + Bortezomib 10 µM + 5 nM ~40

Data is approximated from graphical representations in the cited literature and serves as an illustrative example.[2]

Table 2: Induction of Apoptosis in IM-9 Multiple Myeloma Cells by this compound and Bortezomib

Treatment GroupConcentrationApoptotic Cells (%)
Control (Vehicle)-~5
This compound10 µM~15
Bortezomib5 nM~20
This compound + Bortezomib 10 µM + 5 nM ~50

Data is approximated from graphical representations in the cited literature and serves as an illustrative example.[2]

Signaling Pathways

The synergistic effect of this compound and bortezomib is primarily mediated through the modulation of the Unfolded Protein Response (UPR) and downstream signaling cascades.

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Accumulation of unfolded proteins) IRE1a IRE1α ER_Stress->IRE1a activates XBP1s XBP1s (Adaptive UPR) IRE1a->XBP1s splices XBP1 mRNA to PLK2_path PLK2_path PLK2 PLK2 IRE1a->PLK2 induces expression of CHOP CHOP (Apoptotic UPR) IRE1a->CHOP can lead to induction of Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Proteasome->ER_Stress aggravates This compound This compound This compound->IRE1a inhibits This compound->PLK2 suppresses Cell_Survival Cell Survival XBP1s->Cell_Survival promotes Cell_Proliferation Cell Proliferation PLK2->Cell_Proliferation promotes Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: this compound and Bortezomib Signaling Pathway in Multiple Myeloma.

Experimental Protocols

The following are detailed protocols for key experiments to validate the synergistic effects of this compound and bortezomib on multiple myeloma cells.

Cell Culture and Drug Treatment
  • Cell Line: IM-9 multiple myeloma cells are a suitable model.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve bortezomib in DMSO to prepare a stock solution (e.g., 1 mM).

    • Further dilute the stock solutions in culture medium to the desired final concentrations for experiments. A vehicle control using the same concentration of DMSO should always be included.

  • Treatment Protocol:

    • Seed cells at an appropriate density for the specific assay.

    • Pre-treat cells with this compound for 1 hour.

    • Add bortezomib to the this compound-containing media and incubate for the desired time (e.g., 24 hours).

Cell Viability Assay (CCK-8)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) protocols.

  • Cell Seeding: Seed 100 µL of IM-9 cell suspension (e.g., 5 x 10^4 cells/mL) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours.

  • Drug Treatment: Add this compound and/or bortezomib at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate for the desired treatment period (e.g., 24 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

A Seed IM-9 cells in 96-well plate B Incubate 24 hours A->B C Treat with this compound and/or Bortezomib B->C D Incubate 24 hours C->D E Add CCK-8 Solution D->E F Incubate 1-4 hours E->F G Measure Absorbance at 450 nm F->G

Figure 2: Experimental Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V-FITC and Propidium Iodide (PI) staining procedures.

  • Cell Seeding and Treatment: Seed IM-9 cells in a 6-well plate and treat with this compound and/or bortezomib as described above.

  • Cell Harvesting: After the treatment period, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V positive, PI negative cells are considered early apoptotic. Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This protocol outlines the general steps for detecting changes in protein expression.

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, PLK2, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G

Figure 3: Western Blot Experimental Workflow.
RNA Sequencing

To identify global transcriptomic changes induced by this compound and bortezomib, RNA sequencing can be performed.

  • Cell Treatment and RNA Extraction: Treat IM-9 cells as described. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • RNA Quality Control: Assess RNA integrity and quantity using a Bioanalyzer and Nanodrop.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes and pathways affected by the combination treatment.

The combination of this compound and bortezomib represents a promising therapeutic strategy for multiple myeloma. The provided data and protocols offer a framework for researchers to investigate and validate the synergistic anti-myeloma effects of this drug combination. The inhibition of the adaptive IRE1α-mediated UPR by this compound, coupled with the induction of proteotoxic stress by bortezomib, creates a synthetic lethal interaction that can overcome the resistance mechanisms in multiple myeloma cells. Further investigation into the downstream targets and the broader transcriptomic impact of this combination will be crucial for its clinical translation.

References

Application Notes and Protocols for Measuring IRE1α Inhibition by Kira8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain, making it a key regulator of cell fate under ER stress. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. However, prolonged or excessive IRE1α activity can lead to apoptosis through a process known as Regulated IRE1α-Dependent Decay (RIDD).

Kira8 is a potent and selective ATP-competitive inhibitor of the IRE1α kinase domain. By binding to the ATP-binding site, this compound allosterically inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and subsequent downstream signaling.[1][2][3] This application note provides detailed protocols for measuring the inhibitory activity of this compound on IRE1α both in vitro and in cellular contexts.

IRE1α Signaling Pathway Under ER Stress and Inhibition by this compound

Under ER stress, IRE1α dimerizes and autophosphorylates its kinase domain, which in turn activates its RNase domain. The activated RNase domain excises a 26-nucleotide intron from the XBP1 mRNA. This spliced XBP1 mRNA is then translated into the active transcription factor XBP1s. This compound, by binding to the kinase domain, stabilizes an inactive conformation of IRE1α, preventing its dimerization and subsequent RNase activation.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (monomer) Inactive ER_Stress->IRE1a_inactive triggers IRE1a_active IRE1α (dimer) Active IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices This compound This compound This compound->IRE1a_inactive binds & stabilizes XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Upregulates

Caption: IRE1α signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against IRE1α has been determined through various assays. The following table summarizes key quantitative data for easy comparison.

ParameterValueAssay TypeReference
IC50 (RNase activity) 5.9 nMIn vitro FRET-based RNase assay[3][4]
IC50 (Kinase activity) 5.9 nMIn vitro kinase assay[5]
IC50 (XBP1 splicing attenuation) 3.21 µMCellular XBP1 splicing assay (Nilotinib, for comparison)[6]

Experimental Protocols

In Vitro IRE1α Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the kinase activity of IRE1α by quantifying the phosphorylation of a substrate.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified IRE1α - this compound dilutions - Kinase buffer - Myelin Basic Protein (MBP) - [γ-32P]ATP Start->Prepare_Reagents Incubate_Inhibitor Incubate IRE1α with This compound or vehicle (DMSO) for 30 min Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Add MBP and [γ-32P]ATP to initiate kinase reaction. Incubate for 30 min at 30°C Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop reaction with SDS-PAGE loading buffer Initiate_Reaction->Stop_Reaction Separate_Proteins Separate proteins by SDS-PAGE Stop_Reaction->Separate_Proteins Detect_Signal Detect 32P signal by autoradiography Separate_Proteins->Detect_Signal Analyze_Data Quantify band intensity and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End XBP1_Splicing_Workflow Start Start Cell_Culture Culture cells (e.g., INS-1, HEK293T) to desired confluency Start->Cell_Culture Pretreatment Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours Cell_Culture->Pretreatment ER_Stress_Induction Induce ER stress with Thapsigargin or Tunicamycin Pretreatment->ER_Stress_Induction Incubation Incubate for 4-6 hours ER_Stress_Induction->Incubation RNA_Extraction Harvest cells and extract total RNA Incubation->RNA_Extraction RT_PCR Perform RT-PCR to amplify the XBP1 mRNA region containing the splice site RNA_Extraction->RT_PCR Gel_Electrophoresis Separate PCR products on an agarose gel. Visualize unspliced and spliced XBP1 bands RT_PCR->Gel_Electrophoresis qPCR Alternatively, perform qPCR with primers specific for spliced XBP1 for quantification RT_PCR->qPCR Analysis Quantify band intensity or qPCR data to determine the extent of splicing inhibition Gel_Electrophoresis->Analysis qPCR->Analysis End End Analysis->End

References

Application Notes and Protocols for Kira8 Treatment in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kira8 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase, a key sensor in the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway that is often upregulated in cancer cells to cope with the high demand for protein synthesis and secretion.[2] By inhibiting the kinase activity of IRE1α, this compound allosterically attenuates its endoribonuclease (RNase) activity, which is crucial for the splicing of X-box binding protein 1 (XBP1) mRNA.[3] The spliced form of XBP1 (XBP1s) is a transcription factor that promotes the expression of genes involved in protein folding, quality control, and ER-associated degradation, thereby supporting cancer cell survival.[2]

Inhibition of IRE1α by this compound disrupts this pro-survival signaling, leading to the accumulation of unresolved endoplasmic reticulum (ER) stress. This sustained ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, making this compound a promising therapeutic agent for inducing apoptosis in cancer cells.[4][5][6] Studies have shown that this compound can decrease cell viability and induce apoptosis in various cancer cell lines, particularly in multiple myeloma.[4][6] Furthermore, this compound has been observed to induce the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) and suppress the expression of Polo-like kinase 2 (PLK2), a gene associated with cell proliferation and survival.[4][6]

These application notes provide an overview of the mechanism of action of this compound, quantitative data on its effects on cancer cells, and detailed protocols for key experiments to study its apoptotic effects.

Mechanism of Action and Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of XBP1 mRNA, resulting in the production of the active transcription factor XBP1s. XBP1s translocates to the nucleus and upregulates genes that promote cell survival. This compound binds to the kinase domain of IRE1α, preventing its autophosphorylation and subsequent activation of the RNase domain. This inhibition of XBP1 splicing leads to the accumulation of unfolded proteins and sustained ER stress. Prolonged ER stress activates the pro-apoptotic arms of the UPR, leading to the upregulation of CHOP and ultimately, apoptosis.

Kira8_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Apoptosis Apoptotic Pathway Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive) Unfolded Proteins->IRE1a_inactive Accumulation IRE1a_active IRE1α (active) (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active Activation XBP1u XBP1u mRNA IRE1a_active->XBP1u splicing CHOP CHOP upregulation IRE1a_active->CHOP Sustained ER Stress PLK2 PLK2 downregulation IRE1a_active->PLK2 XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation This compound This compound This compound->IRE1a_active Inhibition UPR_genes UPR Genes (Pro-survival) XBP1s_protein->UPR_genes Transcription Apoptosis Apoptosis UPR_genes->Apoptosis inhibition of CHOP->Apoptosis PLK2->Apoptosis inhibition of

Caption: this compound inhibits IRE1α, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on cancer cells based on published data.

Table 1: this compound IC50 Values

ParameterCell LineValueReference
IRE1α RNase activity-5.9 nM[1]
Cell ViabilityHT-10800.099 µM

Table 2: Effect of this compound on Cell Viability in Multiple Myeloma Cell Lines (24h treatment)

Cell LineThis compound Concentration (µM)% Cell Viability (relative to control)Reference
IM-910~55%[4][5]
KMS-1110~60%[4][5]
KMS-12-PE10~70%[4][5]
KHM-1110~65%[4][5]

Table 3: Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines (24h treatment)

Cell LineThis compound Concentration (µM)% Apoptotic CellsReference
IM-910~25%[4][5]
KMS-1110~20%[4][5]
KMS-12-PE10~15%[4][5]
KHM-1110~18%[4][5]

Table 4: Combination Effect of this compound and Bortezomib on Apoptosis in IM-9 Cells (24h treatment)

Treatment% Apoptotic CellsReference
Control (DMSO)~5%[4][7]
Bortezomib (5 nM)~10%[4][7]
This compound (10 µM)~25%[4][7]
This compound (10 µM) + Bortezomib (5 nM)~40%[4][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the apoptotic effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol describes how to measure cell viability upon this compound treatment using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cancer cell line of interest (e.g., IM-9, KMS-11)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 20 µM is recommended for initial dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or Vehicle B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Caption: Workflow for CCK-8 cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubate for 24 hours, then treat with the desired concentrations of this compound or vehicle (DMSO) for the intended duration (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the supernatant and adherent cells to include apoptotic cells that may have detached.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Western Blotting for CHOP and PLK2

This protocol describes the detection of CHOP and PLK2 protein levels by Western blotting in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CHOP, anti-PLK2, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle as described in the apoptosis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-CHOP, anti-PLK2, or anti-β-actin) overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically but a starting point of 1:1000 is recommended.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-CHOP, anti-PLK2, anti-β-actin) D->E F Secondary Antibody Incubation E->F G Detection with ECL F->G H Image Acquisition & Analysis G->H

Caption: Workflow for Western blotting.

Troubleshooting

  • Low cell viability in control group: Check cell health, seeding density, and for potential contamination. Ensure DMSO concentration is not toxic to the cells (typically <0.5%).

  • High background in apoptosis assay: Optimize washing steps and ensure proper compensation settings on the flow cytometer.

  • Weak or no signal in Western blot: Check protein transfer efficiency, antibody concentrations, and ECL substrate activity. Ensure fresh lysis buffer with inhibitors is used.

  • Inconsistent results: Ensure consistent cell passage number, seeding density, and treatment conditions. Perform experiments in triplicate to ensure reproducibility.

Conclusion

This compound represents a promising therapeutic strategy for inducing apoptosis in cancer cells by targeting the IRE1α branch of the unfolded protein response. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Troubleshooting Kira8 Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Kira8 solubility in aqueous solutions. Researchers, scientists, and drug development professionals can find detailed protocols and recommendations to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is sparingly soluble in water. Direct dissolution in aqueous buffers will likely result in precipitation or a non-homogenous suspension. It is crucial to use an appropriate solvent system to achieve a clear solution.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3] For subsequent dilutions into aqueous media for in vitro assays or for in vivo formulations, co-solvents are often necessary.

Q3: My this compound is precipitating out of my stock solution. What should I do?

Precipitation from a stock solution, particularly one made in DMSO, can occur due to the hygroscopic nature of DMSO (it absorbs moisture from the air), which can reduce the solubility of this compound.[1][2] To avoid this, it is recommended to use freshly opened DMSO and to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.[1][3] If precipitation is observed, gentle warming and/or sonication can help to redissolve the compound.[1]

Q4: Can I dissolve this compound directly in ethanol?

Yes, this compound shows good solubility in ethanol, especially with the aid of ultrasonication and pH adjustment.[1] One protocol suggests a solubility of up to 76.92 mg/mL in ethanol with ultrasonic treatment and adjustment of the pH to 5 with HCl.[1]

Q5: Is it possible to prepare a purely aqueous solution of this compound?

Achieving a high concentration of this compound in a purely aqueous solution is challenging. However, one source indicates a solubility of 30 mg/mL in water with the aid of ultrasonication, warming to 60°C, and adjusting the pH to 2 with HCl.[1] It is important to note that such acidic conditions may not be suitable for all experimental setups.

Troubleshooting Guide

Issue: Precipitate forms when diluting DMSO stock solution in aqueous media.

This is a common issue due to the poor aqueous solubility of this compound. The DMSO is miscible with water, but the compound itself is not, causing it to crash out of solution.

Solution Workflow:

Caption: Troubleshooting workflow for this compound precipitation upon dilution.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations as reported by different suppliers.

Table 1: Solubility in Single Solvents

SolventConcentrationConditionsSource
DMSO100 mg/mL (166.35 mM)Use fresh DMSO[2]
DMSO65 mg/mL (108.13 mM)Requires sonication[1][3]
DMSO2 mg/mLClear solution
Ethanol76.92 mg/mL (127.96 mM)Requires sonication and pH 5 adjustment with HCl[1]
Water30 mg/mL (49.91 mM)Requires sonication, warming to 60°C, and pH 2 adjustment with HCl[1]
WaterInsoluble (< 0.1 mg/mL)---[2][3]

Table 2: Formulations for In Vivo and In Vitro Use

Formulation ComponentsFinal this compound ConcentrationSolution AppearanceSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (3.61 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)4 mg/mL (6.65 mM)Suspended solution[1]
3% Ethanol, 7% Tween-80, 90% Saline≥ 2.31 mg/mL (3.84 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (3.61 mM)Clear solution[1]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂ONot specifiedClear solution[2]

Experimental Protocols

Protocol 1: Preparation of a Clear Solution using PEG300 and Tween-80

This protocol is suitable for achieving a clear solution for administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • For a 1 mL final volume, take 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of a Suspended Solution using SBE-β-CD

This protocol results in a suspended solution that can be used for oral and intraperitoneal injections.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • Prepare a 20% solution of SBE-β-CD in saline.

  • For a 1 mL final volume, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly. The result will be a suspended solution.

Mechanism of Action of this compound

This compound is a selective inhibitor of Inositol-requiring enzyme 1α (IRE1α).[1][2][3][4][5] It acts as an ATP-competitive kinase inhibitor that allosterically attenuates the RNase activity of IRE1α.[1][5][6][7] This inhibition blocks the oligomerization of IRE1α and its subsequent autophosphorylation, which is a key step in the unfolded protein response (UPR) pathway.[1][3]

G cluster_0 Unfolded Protein Response (UPR) ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer XBP1_splicing XBP1 mRNA Splicing IRE1a_dimer->XBP1_splicing sXBP1 sXBP1 Protein XBP1_splicing->sXBP1 UPR_genes UPR Gene Expression sXBP1->UPR_genes This compound This compound This compound->IRE1a_dimer Inhibits

Caption: Mechanism of this compound as an IRE1α inhibitor in the UPR pathway.

References

optimizing Kira8 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Kira8 dosage for maximum efficacy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro assays?

A1: For initial in-vitro experiments, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions. It is advisable to perform a dose-response curve to determine the IC50 value for your specific system.

Q2: How can I determine the optimal this compound dosage for in-vivo studies?

A2: Determining the optimal in-vivo dosage requires a dose-escalation study in the selected animal model. Key factors to consider include the tumor type, its growth rate, and the animal's tolerance to the compound. Monitoring tumor volume and body weight are critical parameters. It is recommended to start with a low dose, for example, 10 mg/kg, and escalate until a therapeutic effect is observed without significant toxicity.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the IRE1α kinase. By binding to the kinase domain of IRE1α, this compound blocks the downstream signaling of the unfolded protein response (UPR), which is often hyperactivated in cancer cells.

Q4: What are the common reasons for a lack of efficacy with this compound?

A4: A lack of efficacy can stem from several factors, including:

  • Suboptimal Dosage: The concentration of this compound may be too low to achieve a therapeutic effect.

  • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to IRE1α inhibition.

  • Compound Instability: Ensure proper storage and handling of this compound to maintain its activity.

  • Experimental Variability: Inconsistent experimental procedures can lead to unreliable results.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation times, or improper reagent preparation.

  • Solution: Standardize all experimental protocols. Ensure consistent cell numbers, incubation periods, and reagent concentrations across all experiments. Utilize automated liquid handlers for precise reagent dispensing if available.

Issue 2: No significant anti-tumor effect observed in vivo.

  • Possible Cause: The dosage may be too low, or the dosing frequency may be insufficient to maintain a therapeutic concentration of this compound in the plasma.

  • Solution: Perform a pharmacokinetic (PK) study to determine the half-life of this compound in the animal model. This will help in optimizing the dosing schedule. Consider increasing the dose or the frequency of administration based on the PK data.

Issue 3: Signs of toxicity in animal models (e.g., weight loss, lethargy).

  • Possible Cause: The administered dose of this compound is too high.

  • Solution: Reduce the dosage or the frequency of administration. Monitor the animals closely for any signs of toxicity. If toxicity persists, consider a dose de-escalation study to find the maximum tolerated dose (MTD).

Data Presentation

Table 1: In-Vitro Efficacy of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)
Pancreatic Cancer (PANC-1)2.5
Breast Cancer (MCF-7)5.1
Glioblastoma (U87)1.8
Non-Small Cell Lung Cancer (A549)7.3

Table 2: In-Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Dosage (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
1025+2
2558-1
5085-5
10092-12 (Toxicity Observed)

Experimental Protocols

Protocol 1: Determination of In-Vitro IC50

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In-Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound).

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified frequency (e.g., daily).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when the tumors reach the predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

G seed Seed Cells adhere Adhesion seed->adhere treat Treat with this compound adhere->treat incubate Incubate treat->incubate assay Viability Assay incubate->assay plot Plot Data assay->plot fit Curve Fitting plot->fit ic50 Determine IC50 fit->ic50

Caption: Workflow for In-Vitro IC50 Determination.

G ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a XBP1_splicing XBP1 Splicing IRE1a->XBP1_splicing This compound This compound This compound->IRE1a UPR_Genes UPR Gene Expression XBP1_splicing->UPR_Genes Apoptosis Apoptosis UPR_Genes->Apoptosis

Caption: this compound Inhibition of the IRE1α Signaling Pathway.

Kira8 Technical Support Center: Troubleshooting Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kira8, a potent and selective IRE1α inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues that may arise during long-term cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a mono-selective IRE1α inhibitor that allosterically attenuates the RNase activity of IRE1α with an IC50 of 5.9 nM.[1][2] It binds to the ATP-binding site of the IRE1α kinase domain, which stabilizes an inactive conformation and prevents the trans-autophosphorylation required for RNase activation.[3] This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[2][4][5]

Q2: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to one year.[1][2] For shorter periods, storage at -20°C for up to one month is also acceptable.[1] Use fresh DMSO for preparing solutions, as moisture can reduce the solubility of this compound.[1]

Q3: What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line. In published studies, concentrations around 10 µM have been used to decrease cell viability and induce apoptosis in human myeloma cells.[6][7]

Troubleshooting Guide

Issue 1: Diminished or Loss of this compound Activity Over Time

Potential Causes:

  • Compound Degradation: this compound, like many small molecules, can degrade over time, especially with improper storage or handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation. The working solution diluted in cell culture media may also have limited stability.

  • Media Inactivation: Components in the cell culture medium, such as serum proteins, may bind to this compound and reduce its effective concentration.

  • Cellular Adaptation: In long-term cultures, cells may develop resistance or adapt to the presence of the inhibitor through compensatory signaling pathways.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared working solutions of this compound for your experiments. Avoid using old or improperly stored stock solutions.

  • Optimize Media Changes: In long-term experiments, replenish the media with fresh this compound at regular intervals to maintain a consistent effective concentration. The frequency of media changes will depend on the stability of this compound in your specific culture conditions and the metabolic activity of your cells.

  • Verify Compound Activity: Test the activity of your this compound stock on a sensitive, short-term assay, such as monitoring XBP1 splicing in response to an ER stress inducer like thapsigargin or brefeldin A.[5]

  • Assess Cellular Mechanisms: If cellular adaptation is suspected, investigate potential compensatory pathways using techniques like RNA sequencing or proteomics to identify upregulated pro-survival signals.

Issue 2: Observed Cytotoxicity or Reduced Cell Viability

Potential Causes:

  • High Concentration: The concentration of this compound may be too high for the specific cell type, leading to off-target effects or excessive inhibition of the UPR, which can be essential for cell survival under basal stress.

  • Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to IRE1α inhibition.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line by performing a cell viability assay (e.g., MTT or CCK-8) with a serial dilution of this compound.

  • Control for Solvent Effects: Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) in all experiments to ensure that the observed effects are due to this compound and not the solvent.

  • Monitor Apoptosis: Use assays like Annexin V/PI staining to determine if the observed reduction in viability is due to apoptosis, which can be an expected outcome of IRE1α inhibition in some cancer cells.[6][7]

Issue 3: Unexpected Changes in Cell Phenotype or Signaling

Potential Causes:

  • Off-Target Effects: Although this compound is highly selective for IRE1α, the possibility of off-target effects, especially at high concentrations or in long-term culture, cannot be entirely ruled out.[8] For instance, a related compound, KIRA6, has been shown to bind to KIT kinase.[8]

  • Compensatory Signaling: Inhibition of the IRE1α pathway may lead to the upregulation of other UPR branches (e.g., PERK or ATF6) or other pro-survival pathways as a compensatory mechanism.[6]

  • Long-Term Genetic or Epigenetic Changes: Continuous exposure to an inhibitor can lead to the selection of a subpopulation of cells with altered characteristics.

Troubleshooting Steps:

  • Verify On-Target Activity: Confirm that this compound is inhibiting its intended target by measuring the levels of spliced XBP1 (sXBP1) mRNA or protein.

  • Investigate Compensatory Pathways: Analyze the activation status of other UPR sensors like PERK (e.g., by checking eIF2α phosphorylation) and ATF6.

  • Perform Rescue Experiments: If a specific off-target is suspected, consider using a secondary inhibitor to see if the unexpected phenotype can be reversed.

  • Characterize Cell Population: Periodically assess key cellular markers to ensure the phenotype of your cell line has not drifted over the course of the long-term experiment.

Data Summary

ParameterValueReference
This compound IC50 5.9 nM[1][2]
Storage (Powder) 3 years at -20°C[1]
Storage (in DMSO) 1 year at -80°C[1][2]
1 month at -20°C[1]

Experimental Protocols

Protocol 1: Assessment of this compound Activity by Monitoring XBP1 Splicing

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Induction of ER Stress: Add an ER stress inducer, such as thapsigargin (e.g., 500 nM) or brefeldin A, to the media and incubate for an additional 4-6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.

  • RT-PCR: Perform reverse transcription followed by PCR to amplify the XBP1 mRNA. Use primers that flank the 26-nucleotide intron that is removed upon splicing.

  • Gel Electrophoresis: Run the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band. Effective this compound treatment should reduce or eliminate the smaller, spliced band in the presence of an ER stressor.

Visualizations

IRE1a_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a_monomer IRE1α (Monomer) ER_Stress->IRE1a_monomer induces IRE1a_dimer IRE1α (Dimer) Autophosphorylation IRE1a_monomer->IRE1a_dimer dimerization RNase_active Active RNase Domain IRE1a_dimer->RNase_active activates XBP1u XBP1u mRNA RNase_active->XBP1u splices This compound This compound This compound->IRE1a_dimer inhibits XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translated to UPR_genes UPR Gene Expression (Chaperones, ERAD) XBP1s_protein->UPR_genes activates Cell_Survival Cell Survival & Adaptation UPR_genes->Cell_Survival

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Issue Encountered (e.g., Loss of Efficacy) Check_Reagents 1. Check Reagents - Prepare fresh this compound solution - Use new media/serum Start->Check_Reagents Verify_Activity 2. Verify On-Target Activity - Run XBP1 splicing assay Check_Reagents->Verify_Activity Activity_OK Activity Confirmed? Verify_Activity->Activity_OK Optimize_Dose 3. Optimize Dose & Conditions - Perform dose-response curve - Include vehicle control Activity_OK->Optimize_Dose Yes Reassess_Reagents Re-evaluate stock and handling procedures Activity_OK->Reassess_Reagents No Result_OK Issue Resolved? Optimize_Dose->Result_OK Investigate_Cellular 4. Investigate Cellular Response - Check for compensatory pathways - Assess for resistance Result_OK->Investigate_Cellular No End Problem Solved / Cause Identified Result_OK->End Yes Investigate_Cellular->End Reassess_Reagents->Check_Reagents

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Kira8 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers using Kira8, a potent and selective inhibitor of IRE1α. The information herein is intended to help users identify and mitigate potential off-target effects, ensuring the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My experimental results with this compound are not as expected. How can I determine if this is due to an off-target effect?

A1: Unexpected results can arise from various factors, including off-target effects. A systematic approach is crucial to pinpoint the cause. First, confirm the on-target activity of this compound in your cellular system by assessing the inhibition of IRE1α's RNase activity. A common method is to measure the splicing of X-box binding protein 1 (XBP1) mRNA. If on-target activity is confirmed, yet the phenotype is unexpected, consider the possibility of off-target effects. One known potential off-target of this compound is Polo-like kinase 2 (PLK2), as this compound has been shown to suppress its expression.[1][2]

Q2: I observe a significant decrease in cell viability at concentrations where I expect specific IRE1α inhibition. What could be the reason?

A2: While potent IRE1α inhibition can lead to apoptosis in certain cancer cell lines, excessive cytotoxicity, especially at low nanomolar concentrations, might indicate off-target effects.[1] It is recommended to perform a dose-response curve to determine the IC50 of this compound in your specific cell line and compare it to the concentration required for IRE1α inhibition. If there is a significant discrepancy, or if the cytotoxicity is observed in cells known to be insensitive to IRE1α inhibition, an off-target effect is likely.

Q3: How can I experimentally validate that the observed phenotype is a direct result of IRE1α inhibition and not an off-target effect?

Q4: What are the recommended negative and positive controls when using this compound?

A4:

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to account for solvent effects.

    • A structurally similar but inactive compound to control for non-specific chemical effects.

    • In rescue experiments, cells transfected with an empty vector.

  • Positive Controls:

    • A known inducer of ER stress (e.g., thapsigargin or tunicamycin) to confirm the activation of the IRE1α pathway.

    • A structurally unrelated, well-characterized IRE1α inhibitor to compare phenotypic outcomes.

    • For off-target investigation, a specific inhibitor for the suspected off-target (e.g., a PLK2 inhibitor) to see if it phenocopies the effect of this compound.

Q5: My Western blot results show a decrease in PLK2 expression after this compound treatment. How do I confirm if this is a direct off-target effect or a downstream consequence of IRE1α inhibition?

A5: This is a critical question. The observed decrease in PLK2 expression upon this compound treatment could be due to direct inhibition of PLK2 by this compound, or it could be a downstream signaling event resulting from IRE1α inhibition.[1][2] To distinguish between these possibilities, you can perform the following experiments:

  • Direct Kinase Assay: Test the ability of this compound to directly inhibit the kinase activity of purified PLK2 in a cell-free assay.

  • siRNA Knockdown: Use siRNA to specifically knock down IRE1α. If the knockdown of IRE1α also leads to a decrease in PLK2 expression, it suggests that PLK2 is downstream of IRE1α.

  • Cellular Thermal Shift Assay (CETSA): This assay can determine if this compound directly binds to PLK2 in a cellular context.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
On-Target Activity
IRE1α RNase Activity IC505.9 nM[3]
Potential Off-Target/Downstream Effects
PLK2 mRNA ExpressionDecreased with 10 µM this compound in IM-9 cells[2]
PLK2 Protein ExpressionDecreased with 10 µM this compound in IM-9 cells[2]

Experimental Protocols

Protocol 1: Western Blotting for IRE1α Pathway and PLK2 Expression

This protocol allows for the assessment of this compound's on-target effect by measuring the phosphorylation of IRE1α and the expression of its downstream target, as well as the potential off-target effect on PLK2 expression.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IRE1α (Ser724), anti-IRE1α, anti-XBP1s, anti-PLK2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time. Include a positive control for ER stress (e.g., 1 µM thapsigargin for 4-6 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 2: Dose-Response Matrix with a PLK2 Inhibitor

This experiment helps to determine if the observed phenotype is due to the combined inhibition of IRE1α and PLK2.

Materials:

  • 96-well plates.

  • Cell viability assay (e.g., CellTiter-Glo® or MTT).

  • This compound and a specific PLK2 inhibitor (e.g., TC-S 7005).

Procedure:

  • Prepare serial dilutions of this compound and the PLK2 inhibitor.

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a matrix of concentrations of this compound and the PLK2 inhibitor, including single-agent controls.

  • Incubate for a period relevant to your experimental phenotype (e.g., 48-72 hours).

  • Measure cell viability using your chosen assay.

  • Analyze the data using synergy analysis software (e.g., SynergyFinder) to determine if the combination is synergistic, additive, or antagonistic.

Protocol 3: siRNA-Mediated Knockdown for Target Validation

This protocol helps to distinguish between on-target and off-target effects by specifically reducing the expression of the intended target (IRE1α) or the potential off-target (PLK2).

Materials:

  • siRNA targeting IRE1α, PLK2, and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ or other serum-free media.

Procedure:

  • Seed cells to be 30-50% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes by diluting siRNA and the transfection reagent in serum-free media, then combining and incubating according to the manufacturer's protocol.

  • Add the transfection complexes to the cells.

  • Incubate for 24-72 hours to allow for target protein knockdown.

  • Confirm knockdown efficiency by Western blotting or qRT-PCR.

  • Treat the knockdown cells with this compound and assess the phenotype of interest. If the phenotype is attenuated in IRE1α knockdown cells, it confirms an on-target effect. If the phenotype is mimicked by PLK2 knockdown, it suggests PLK2 is involved.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to IRE1α in a cellular context.

Materials:

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Lysis buffer with protease inhibitors.

  • Centrifuge.

  • Western blotting reagents.

Procedure:

  • Treat intact cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble IRE1α by Western blotting. An increase in the thermal stability of IRE1α in the presence of this compound indicates direct target engagement.

Visualizations

IRE1a_Signaling_Pathway IRE1α Signaling Pathway and this compound Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive monomer) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase activity RIDD RIDD Substrates (mRNA decay) IRE1a_active->RIDD RNase activity XBP1s XBP1s mRNA XBP1u->XBP1s Splicing XBP1s_protein sXBP1 Protein (Transcription Factor) XBP1s->XBP1s_protein Translation Survival Survival XBP1s_protein->Survival UPR Gene Expression Apoptosis Apoptosis RIDD->Apoptosis This compound This compound This compound->IRE1a_inactive Allosteric Inhibition of RNase activity

Caption: IRE1α signaling pathway under ER stress and the mechanism of this compound inhibition.

Off_Target_Workflow Workflow for Mitigating this compound Off-Target Effects cluster_validation Validation Experiments Start Observe Unexpected Phenotype with this compound Confirm_On_Target Confirm On-Target Engagement (e.g., XBP1 splicing assay, CETSA) Start->Confirm_On_Target Dose_Response Perform Dose-Response Curve for Phenotype Confirm_On_Target->Dose_Response On-target effect confirmed Investigate_Off_Target Investigate Potential Off-Targets (e.g., PLK2) Dose_Response->Investigate_Off_Target Phenotype occurs at expected on-target concentration Conclusion Conclude Mechanism of Action Dose_Response->Conclusion Phenotype correlates with on-target IC50 Validate_Off_Target Validate Off-Target Involvement Investigate_Off_Target->Validate_Off_Target Hypothesize off-target Mitigate Mitigate Off-Target Effect Validate_Off_Target->Mitigate Off-target validated Validate_Off_Target->Conclusion Off-target not validated, phenotype is on-target siRNA siRNA Knockdown (IRE1α vs. PLK2) Validate_Off_Target->siRNA Rescue Rescue Experiment (e.g., sXBP1 overexpression) Validate_Off_Target->Rescue Combination Dose-Response Matrix (this compound + PLK2 inhibitor) Validate_Off_Target->Combination Mitigate->Conclusion Use lower concentration or combination with specific inhibitor

Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.

Troubleshooting_Tree This compound Troubleshooting Decision Tree Start Unexpected Experimental Outcome with this compound Check_On_Target Is XBP1 splicing inhibited? Start->Check_On_Target Check_Concentration Is this compound concentration appropriate? Check_On_Target->Check_Concentration Yes Problem_With_Assay Troubleshoot assay conditions or reagent quality Check_On_Target->Problem_With_Assay No Validate_Phenotype Is phenotype reproducible with another IRE1α inhibitor? Check_Concentration->Validate_Phenotype Yes Optimize_Dose Optimize this compound concentration Check_Concentration->Optimize_Dose No Consider_Off_Target Consider off-target effects (e.g., PLK2) Off_Target_Likely Off-target effect is likely Consider_Off_Target->Off_Target_Likely Validate_Phenotype->Consider_Off_Target No On_Target_Unusual On-target effect is cell-type specific or previously uncharacterized Validate_Phenotype->On_Target_Unusual Yes

Caption: A decision tree to troubleshoot unexpected results in this compound experiments.

References

Kira8 Technical Support Center: Improving Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of Kira8 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound powder?

A1: this compound has varying solubility in different solvents. For in vitro studies, DMSO is a common choice, while for in vivo formulations, co-solvent systems are often necessary. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the integrity of this compound stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is preferable.

Storage TemperatureDuration in Solvent
-80°CUp to 1 year
-20°CUp to 6 months

Q3: My this compound solution appears cloudy or shows precipitation after dilution in aqueous buffer. What should I do?

A3: This is a common issue due to the low aqueous solubility of many kinase inhibitors. Refer to the troubleshooting guide below for specific steps to address this. The issue often arises when the concentration of the organic solvent (like DMSO) is too low in the final aqueous solution to maintain this compound's solubility.

Q4: How does this compound inhibit the IRE1α pathway?

A4: this compound is an ATP-competitive, allosteric inhibitor of IRE1α. It binds to the ATP-binding site within the kinase domain, which stabilizes a conformation that prevents the "back-to-back" dimerization required for the activation of its RNase domain. This ultimately blocks the splicing of XBP1 mRNA.

cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (Monomer) Unfolded Proteins->IRE1a_monomer ER Stress IRE1a_dimer IRE1α (Dimer) IRE1a_monomer->IRE1a_dimer Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_dimer->XBP1u RNase Activity XBP1s XBP1s mRNA XBP1u->XBP1s Splicing This compound This compound This compound->IRE1a_dimer Inhibits Dimerization Start High Concentration This compound Stock (in DMSO) Dilution Dilute into Aqueous Buffer Start->Dilution Check Precipitation? Dilution->Check Success Stable Solution Check->Success No Fail Unstable Solution (Precipitate) Check->Fail Yes Troubleshoot Troubleshooting Steps Fail->Troubleshoot Kira8_DMSO 100 µL this compound in DMSO (21.7 mg/mL) Mix1 Mix Until Clear Kira8_DMSO->Mix1 PEG300 400 µL PEG300 PEG300->Mix1 Mix2 Mix Until Clear Mix1->Mix2 Tween80 50 µL Tween-80 Tween80->Mix2 FinalMix Final Formulation (1 mL) Mix2->FinalMix Saline 450 µL Saline Saline->FinalMix

Technical Support Center: Validating IRE1α Inhibition by Kira8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the effective inhibition of IRE1α by Kira8. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit IRE1α?

This compound is a selective, ATP-competitive inhibitor of the inositol-requiring enzyme 1α (IRE1α).[1][2][3] It binds to the kinase domain of IRE1α, allosterically inhibiting its endoribonuclease (RNase) activity.[1][2] This inhibition prevents the downstream signaling cascades of IRE1α, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and Regulated IRE1-Dependent Decay (RIDD) of other mRNAs.[3][4][5]

Q2: What is the reported potency of this compound?

This compound is a potent inhibitor of IRE1α's RNase activity with a reported half-maximal inhibitory concentration (IC50) of 5.9 nM.[1][3]

Q3: What are the primary methods to confirm this compound is effectively inhibiting IRE1α in my experiments?

The most common and reliable methods to confirm this compound's efficacy include:

  • XBP1 Splicing Assay: Measuring the reduction in the spliced form of XBP1 (XBP1s) mRNA.[6][7][8]

  • JNK Phosphorylation Assay: Assessing the decrease in the phosphorylation of c-Jun N-terminal kinase (JNK), a downstream target of the IRE1α-TRAF2-ASK1 signaling axis.[4][9]

  • Regulated IRE1-Dependent Decay (RIDD) Assay: Quantifying the stabilization of known RIDD substrate mRNAs.[10][11][12]

Q4: I am not seeing a reduction in XBP1 splicing after this compound treatment. What could be the issue?

Several factors could contribute to this observation:

  • Insufficient this compound Concentration: Ensure you are using an appropriate concentration of this compound for your cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.

  • Inadequate ER Stress Induction: Confirm that your positive control for ER stress (e.g., tunicamycin or thapsigargin treatment) is effectively inducing XBP1 splicing.

  • Incorrect Timing: The kinetics of XBP1 splicing can vary. Consider performing a time-course experiment to identify the optimal time point for observing inhibition.

  • Compound Instability: Ensure proper storage and handling of this compound to maintain its activity.[3]

Q5: Can this compound affect other cellular pathways?

This compound is described as a mono-selective IRE1α inhibitor.[1][3] However, as with any small molecule inhibitor, off-target effects are possible, especially at high concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its potency.

InhibitorTargetIC50 (nM)Mechanism of Action
This compound IRE1α RNase Activity5.9Allosteric inhibition via binding to the kinase domain[1][2][3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the IRE1α signaling pathway, a typical experimental workflow for assessing this compound's efficacy, and a troubleshooting guide.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen IRE1a_inactive IRE1α (Inactive) IRE1a_active IRE1α (Active Dimer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD_substrates RIDD Substrates (mRNAs) IRE1a_active->RIDD_substrates degrades (RIDD) TRAF2 TRAF2 IRE1a_active->TRAF2 recruits BiP BiP BiP->IRE1a_inactive dissociates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP binds XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes activates Degraded_mRNA Degraded mRNA RIDD_substrates->Degraded_mRNA ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK phosphorylates pJNK p-JNK JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis This compound This compound This compound->IRE1a_active inhibits RNase

Caption: IRE1α Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. ER Stress Inducer (e.g., Tunicamycin) 3. ER Stress Inducer + this compound start->treatment incubation Incubation treatment->incubation harvest Harvest Cells for RNA and Protein incubation->harvest xbp1_assay XBP1 Splicing Assay (RT-PCR) harvest->xbp1_assay jnk_assay JNK Phosphorylation (Western Blot) harvest->jnk_assay ridd_assay RIDD Assay (qRT-PCR) harvest->ridd_assay analysis Data Analysis and Interpretation xbp1_assay->analysis jnk_assay->analysis ridd_assay->analysis conclusion Conclusion: Confirm IRE1α Inhibition analysis->conclusion

Caption: Experimental Workflow for Validating this compound Efficacy.

Troubleshooting_Guide start Problem: No Inhibition of XBP1 Splicing Observed check_positive_control Is the positive control (ER stress inducer alone) showing robust XBP1 splicing? start->check_positive_control check_kira8_concentration Is the this compound concentration optimal? (Perform dose-response) check_positive_control->check_kira8_concentration Yes solution_er_stress Troubleshoot ER stress induction protocol (reagent concentration, incubation time). check_positive_control->solution_er_stress No check_time_course Is the time point for harvesting optimal? check_kira8_concentration->check_time_course Yes solution_concentration Optimize this compound concentration for your specific cell line. check_kira8_concentration->solution_concentration No check_compound_integrity Is the this compound stock stored and handled correctly? check_time_course->check_compound_integrity Yes solution_time_course Perform a time-course experiment to identify the optimal endpoint. check_time_course->solution_time_course No solution_compound Prepare fresh this compound stock and handle as recommended. check_compound_integrity->solution_compound No success Problem Resolved check_compound_integrity->success Yes

Caption: Troubleshooting Guide for this compound Experiments.

Detailed Experimental Protocols

Here are detailed protocols for the key experiments to validate this compound's inhibitory effect on IRE1α.

Protocol 1: XBP1 Splicing Assay by RT-PCR

This assay directly measures the endoribonuclease activity of IRE1α by detecting the spliced form of XBP1 mRNA.

1. Cell Treatment:

  • Seed cells to achieve 70-80% confluency on the day of treatment.

  • Pre-treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours.

  • Induce ER stress by adding an appropriate inducer (e.g., 1-5 µg/mL Tunicamycin or 1-5 µM Thapsigargin) for 4-8 hours.

2. RNA Isolation:

  • Harvest cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).

  • Assess RNA quality and quantity using a spectrophotometer.

3. Reverse Transcription (RT):

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

4. PCR Amplification:

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[13][14]

  • Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

  • Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

  • Use a PCR program with an annealing temperature of approximately 60°C and sufficient cycles (e.g., 30-35 cycles).

5. Gel Electrophoresis:

  • Run the PCR products on a 2.5-3% agarose gel to separate the unspliced (larger) and spliced (smaller) XBP1 amplicons.[13]

  • Visualize the bands using a gel documentation system.

6. Data Analysis:

  • Quantify the band intensities for the spliced and unspliced forms of XBP1.

  • Calculate the splicing ratio (spliced XBP1 / (spliced XBP1 + unspliced XBP1)).

  • A significant decrease in the XBP1 splicing ratio in the this compound-treated group compared to the ER stress inducer-only group indicates effective IRE1α inhibition.

Protocol 2: JNK Phosphorylation Assay by Western Blot

This method assesses the inhibition of the IRE1α-TRAF2-ASK1 signaling axis by measuring the phosphorylation of JNK.

1. Cell Treatment and Lysis:

  • Treat cells as described in the XBP1 splicing assay protocol.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel (e.g., 10%).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.[15][16]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • To normalize, strip the membrane and re-probe with an antibody against total JNK.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities for phospho-JNK and total JNK.

  • Calculate the ratio of phospho-JNK to total JNK. A decrease in this ratio upon this compound treatment indicates inhibition of IRE1α kinase-dependent signaling.[17]

Protocol 3: Regulated IRE1-Dependent Decay (RIDD) Assay by qRT-PCR

This assay measures the stabilization of known RIDD substrate mRNAs, which are normally degraded by active IRE1α.

1. Cell Treatment and RNA Isolation:

  • Follow the same procedure for cell treatment and RNA isolation as in the XBP1 splicing assay protocol.

2. cDNA Synthesis:

  • Synthesize cDNA from the isolated RNA as previously described.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using primers specific for known RIDD target genes (e.g., BLOC1S1, DGAT2).

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Human BLOC1S1 Forward Primer: 5'-AGGAAGAGCAGCGGCTCAAT-3'

  • Human BLOC1S1 Reverse Primer: 5'-TGGCTCTGGGAGACATTGGT-3'

4. Data Analysis:

  • Calculate the relative mRNA expression levels using the ΔΔCt method.

  • Effective inhibition of IRE1α by this compound will result in an increased abundance of RIDD substrate mRNAs in the presence of an ER stress inducer compared to the group treated with the inducer alone.[11][12]

References

addressing unexpected results in Kira8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kira8. Our aim is to help you address unexpected results and optimize your experimental outcomes.

Frequently Asked questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent small molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α).[1][2][3] It functions by allosterically binding to the kinase domain of IRE1α, which in turn attenuates its endoribonuclease (RNase) activity.[1][4] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[2][3][5] this compound has been shown to block the oligomerization of IRE1α.[2][3][5]

What is the IC50 of this compound?

This compound has an IC50 of 5.9 nM for the attenuation of IRE1α RNase activity.[1][2][3]

What are the common research applications of this compound?

This compound is utilized in studies involving the unfolded protein response (UPR) and ER stress. It has been investigated for its therapeutic potential in various disease models, including:

  • Multiple Myeloma: this compound has demonstrated anti-myeloma effects by inducing apoptosis.[6]

  • Pulmonary Fibrosis: It has shown anti-fibrotic effects in preclinical models.[7]

  • Diabetes: this compound has been observed to reverse established diabetes in non-obese diabetic (NOD) mice by preserving β-cell function.[3]

  • Non-alcoholic steatohepatitis (NASH): Studies suggest this compound can attenuate NASH through the inhibition of the IRE1α/XBP1 signaling pathway.[8]

How should this compound be stored and handled?

For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 6 months or at -80°C for up to 1 year.[2] Stock solutions are typically prepared in DMSO.[1]

Troubleshooting Guide

This guide addresses common unexpected results encountered during this compound experiments in a question-and-answer format.

Issue Possible Cause Suggested Solution
No inhibition of XBP1 splicing observed. 1. Inactive this compound: Improper storage or handling may have degraded the compound. 2. Insufficient Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. 3. Cell Line Resistance: The cell line may have intrinsic resistance to IRE1α inhibition.1. Use a fresh aliquot of this compound. Ensure proper storage conditions are maintained. 2. Perform a dose-response experiment to determine the optimal concentration for your system. 3. Verify IRE1α expression and activity in your cell line. Consider using a positive control for IRE1α activation (e.g., thapsigargin or tunicamycin).
High levels of cell death or toxicity observed. 1. High Concentration of this compound: this compound can exhibit cellular toxicity at high concentrations.[9] 2. Off-target effects: Although highly selective, off-target effects can occur at supra-physiological concentrations. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration of this compound. Refer to published studies for typical concentration ranges in similar experimental setups.[6][10] 2. Perform control experiments to assess the effect of the vehicle (solvent) alone on cell viability. 3. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
Variability in experimental replicates. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response. 2. Inaccurate pipetting: Errors in dispensing small volumes of this compound stock solution. 3. Uneven drug distribution: Inadequate mixing of this compound in the culture medium.1. Standardize cell culture procedures. Use cells at a consistent confluency and passage number. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Gently mix the culture plate after adding this compound to ensure even distribution.
Unexpected changes in unrelated signaling pathways. 1. Crosstalk between signaling pathways: The UPR pathway is known to interact with other cellular signaling pathways. 2. Off-target effects of this compound: At higher concentrations, this compound might affect other kinases.1. Review the literature for known crosstalk between the IRE1α pathway and the observed affected pathway. 2. Use a lower concentration of this compound that is still effective for inhibiting IRE1α. 3. Consider using another IRE1α inhibitor with a different chemical scaffold to confirm the observed effect is specific to IRE1α inhibition.

Quantitative Data Summary

Parameter Value Reference
IC50 (IRE1α RNase activity) 5.9 nM[2][3]
Effective Concentration (in vitro, Multiple Myeloma cells) 10 µM[6]
Effective Dose (in vivo, mice) 50 mg/kg (daily, i.p.)[2][3]

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

XBP1 Splicing Assay (RT-PCR)
  • ER Stress Induction: Treat cells with an ER stress inducer (e.g., thapsigargin or tunicamycin) in the presence or absence of this compound for the desired time.

  • RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the splice site.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as different-sized bands.

  • Analysis: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.

Visualizations

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (monomer) Unfolded Proteins->IRE1a_monomer ER Stress IRE1a_dimer IRE1α (dimer/oligomer) IRE1a_monomer->IRE1a_dimer Dimerization/ Oligomerization XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA RNase Activity This compound This compound This compound->IRE1a_dimer Inhibition XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_Target_Genes UPR Target Genes XBP1s_protein->UPR_Target_Genes Transcription Factor Kira8_Experimental_Workflow Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability (MTT/CCK-8) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Splicing XBP1 Splicing (RT-PCR) Assay->Splicing Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Splicing->Data_Analysis Troubleshooting Unexpected Results? Data_Analysis->Troubleshooting Guide Consult Troubleshooting Guide Troubleshooting->Guide Yes End End Troubleshooting->End No Guide->Treatment

References

Technical Support Center: Overcoming Resistance to Kira8 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Kira8, a selective inhibitor of IRE1α (Inositol-requiring enzyme 1 alpha).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a mono-selective, allosteric inhibitor of IRE1α, a key sensor of the Unfolded Protein Response (UPR).[1] It binds to the ATP-binding pocket of the IRE1α kinase domain, which in turn attenuates its endoribonuclease (RNase) activity.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR pathway that promotes cell survival under endoplasmic reticulum (ER) stress.[2][3][4] By blocking this pro-survival signaling, this compound can induce apoptosis in cancer cells that are dependent on the IRE1α-XBP1 pathway.[5][6]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Low dependence on the IRE1α-XBP1 pathway: The cancer cell line may not rely on this specific arm of the UPR for survival.

  • Activation of compensatory signaling pathways: Cells can adapt to IRE1α inhibition by upregulating other pro-survival pathways, such as the PERK-eIF2α-ATF4 axis of the UPR.[7]

  • Absence or low expression of XBP1: Since this compound's primary mechanism involves inhibiting XBP1 splicing, cells lacking XBP1 may be inherently resistant.[6]

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters could potentially pump this compound out of the cell, reducing its intracellular concentration.

  • Experimental conditions: Suboptimal drug concentration, incubation time, or issues with the compound's stability could lead to apparent resistance.

Q3: Are there any known mutations in IRE1α that confer resistance to this compound?

Currently, there is limited published evidence detailing specific mutations in the IRE1α protein that directly confer resistance to this compound or other allosteric inhibitors in cancer cell lines. However, research on allosteric inhibitors suggests that resistance can arise from mutations that either alter the inhibitor's binding site or disrupt the allosteric communication between the kinase and RNase domains.[8] A mutation in the interdomain helix of IRE1α (L827P) has been shown to render the enzyme inactive and can inhibit the wild-type protein, suggesting this region is critical for function.[9]

Q4: What strategies can be employed to overcome resistance to this compound?

The most promising strategy to overcome resistance to this compound is through combination therapies. By targeting multiple nodes in cancer cell signaling, combination approaches can prevent the activation of escape pathways.

  • Combination with proteasome inhibitors: Combining this compound with proteasome inhibitors like bortezomib has shown synergistic anti-myeloma effects.[6][10] Bortezomib induces ER stress, making the cells more reliant on the UPR, while this compound blocks a key survival arm of this response.

  • Combination with conventional chemotherapy: In ovarian cancer, inhibiting IRE1α has been shown to re-sensitize resistant cells to cisplatin.[5]

  • Targeting downstream effectors: RNA-sequencing has identified Polo-like kinase 2 (PLK2) as a gene suppressed by this compound. Inhibition of both IRE1α and PLK2 has demonstrated anti-myeloma effects.[6][7]

  • Dual inhibition of UPR pathways: Although not extensively studied with this compound specifically, the concept of co-inhibiting both the IRE1α and PERK pathways is a rational strategy to block compensatory signaling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No decrease in cell viability after this compound treatment. Cell line is not dependent on the IRE1α pathway.Screen a panel of cell lines to identify those with high baseline XBP1 splicing. Confirm IRE1α expression and activation (phosphorylation) via Western blot.
Suboptimal drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
This compound degradation.Prepare fresh stock solutions of this compound and store them properly, protected from light and repeated freeze-thaw cycles.
Inconsistent results between experiments. Variation in cell confluence or passage number.Use cells at a consistent confluence (e.g., 70-80%) and within a specific passage number range.
Inaccurate cell seeding.Ensure accurate cell counting and even distribution of cells in multi-well plates.
Reduced XBP1 splicing but no apoptosis. Activation of compensatory survival pathways.Investigate the activation of the PERK pathway by checking the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP via Western blot.
Apoptosis is delayed.Extend the time course of your experiment to observe later apoptotic events.
Acquired resistance after prolonged treatment. Clonal selection of resistant cells.Perform RNA sequencing or proteomic analysis on the resistant cells to identify upregulated survival pathways.
Development of resistance-conferring mutations.Sequence the IRE1α gene in the resistant cell line to check for potential mutations in the kinase domain.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Multiple Myeloma Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)% Decrease in Viability (approx.)Citation
IM-9102440%[6]
KMS-11102430%[7]
KMS-12-PE102425%[7]
KHM-11102435%[7]

Table 2: Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+)Citation
IM-91024~25%[6]
KMS-111024Increased[7]
KMS-12-PE1024Increased[7]
KHM-111024Increased[7]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (and/or a combination agent) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-IRE1α, IRE1α, XBP1s, p-PERK, PERK, CHOP, Cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound as required for the experiment.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (monomer) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (dimer) Phosphorylated IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a_active->Apoptosis RIDD (prolonged stress) This compound This compound This compound->IRE1a_active inhibits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival UPR_Genes->Cell_Survival

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assess Phenotype cluster_mechanism Investigate Resistance Mechanism start Start: Cancer Cell Line treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (CCK-8 / MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis sensitive Sensitive: Decreased Viability, Increased Apoptosis viability->sensitive resistant Resistant: No Change in Phenotype viability->resistant apoptosis->sensitive apoptosis->resistant western Western Blot: - p-IRE1α, XBP1s - p-PERK, CHOP resistant->western rnaseq RNA Sequencing resistant->rnaseq compensatory Compensatory Pathway Activation (e.g., PERK) western->compensatory rnaseq->compensatory

Caption: Experimental workflow for assessing this compound sensitivity and resistance.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound IRE1a IRE1α This compound->IRE1a inhibits efflux Increased Drug Efflux (e.g., ABC Transporters) This compound->efflux counteracted by compensatory Compensatory Pathway Activation (e.g., PERK → ATF4 → Survival Genes) IRE1a->compensatory bypassed by xbp1_loss Loss of XBP1 (Cell not reliant on this pathway) IRE1a->xbp1_loss irrelevant due to downstream Activation of Downstream Effectors (e.g., PLK2) IRE1a->downstream bypassed by

Caption: Potential mechanisms of resistance to this compound in cancer cells.

References

Technical Support Center: A Guide to Storing and Handling Kira8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of Kira8, a potent and selective IRE1α inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the integrity and optimal performance of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common queries and challenges encountered when working with this compound, from initial storage to experimental setup and data interpretation.

IssueQuestionPossible Cause & Solution
Compound Storage & Stability How should I store this compound powder?For long-term stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]
How should I store this compound stock solutions?Stock solutions of this compound can be stored at -80°C for up to one year, or at -20°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
I left my this compound stock solution at room temperature for a few hours. Is it still usable?While short periods at room temperature are unlikely to cause significant degradation, it is best practice to minimize the time the compound spends outside of recommended storage conditions. For critical experiments, using a fresh aliquot is advised. The stability of the compound in solution at room temperature for extended periods has not been extensively documented.
Solubility & Solution Preparation My this compound is not dissolving properly in DMSO. What can I do?Ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2] Gentle warming and brief ultrasonication can also aid in dissolution.[1]
I'm observing precipitation when I dilute my this compound stock solution in aqueous media. How can I prevent this?This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents.[3] To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically less than 0.5%) to avoid both precipitation and solvent-induced cytotoxicity.[4] Preparing intermediate dilutions in a serum-containing medium before final dilution in the experimental medium can sometimes improve solubility. For in vivo preparations, specific formulations with excipients like PEG300, Tween-80, or SBE-β-CD are often necessary to achieve a stable solution or suspension.[1][5]
Experimental Design & Execution What is the recommended concentration of this compound to use in cell culture experiments?The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 for the desired effect in your system. Published studies have used concentrations ranging from the nanomolar to low micromolar range. For example, an IC50 of 99 nM was reported for inhibiting thapsigargin-induced Unfolded Protein Response (UPR) in HT1080 cells.[6]
I'm not observing the expected inhibition of IRE1α signaling. What could be the reason?Several factors could contribute to this: - Compound Inactivity: Ensure the compound has been stored correctly and has not expired. - Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit IRE1α in your specific cell line or experimental conditions. Consider increasing the concentration or performing a dose-response curve. - Cellular Context: The activation state of the IRE1α pathway and the expression levels of its components can differ between cell lines, potentially influencing the sensitivity to inhibition.[4] - Assay Sensitivity: The method used to measure IRE1α activity (e.g., XBP1 splicing assay) may not be sensitive enough to detect subtle changes.
Data Interpretation I'm observing unexpected off-target effects. Is this a known issue with this compound?While this compound is a highly selective inhibitor of IRE1α, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[7][8] To confirm that the observed phenotype is due to IRE1α inhibition, consider using a structurally different IRE1α inhibitor as a control or employing genetic approaches like siRNA-mediated knockdown of IRE1α.[8] Some studies have noted that other IRE1α inhibitors, such as 4μ8C, can have off-target effects like acting as a ROS-scavenger.[9]
My results are inconsistent between experiments. What could be causing this variability?Inconsistent results can arise from several factors: - Compound Preparation: Ensure consistent preparation of this compound solutions for each experiment. - Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact experimental outcomes.[10] - Incubation Times: Adhere to a strict and consistent incubation schedule for compound treatment and subsequent assays.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound, including storage conditions and solubility.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationCitation
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C1 year[1]
-20°C6 months[1]

Table 2: Solubility of this compound

SolventConcentrationMethod to Aid DissolutionCitation
DMSO65 mg/mL (108.13 mM)Use fresh, anhydrous DMSO; ultrasonication may be needed.[1]
Ethanol76.92 mg/mL (127.96 mM)Ultrasonication and adjustment of pH to 5 with HCl.[1]
Water30 mg/mL (49.91 mM)Ultrasonication, warming, and adjustment of pH to 2 with HCl.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro XBP1 Splicing Assay

This protocol is used to assess the inhibitory effect of this compound on the endoribonuclease (RNase) activity of IRE1α by measuring the splicing of X-box binding protein 1 (XBP1) mRNA.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HT1080, INS-1) in a suitable culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

  • Induce endoplasmic reticulum (ER) stress by adding an agent such as thapsigargin (e.g., 500 nM) or tunicamycin and incubate for an appropriate duration (e.g., 4-8 hours).[12]

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. PCR Amplification of XBP1:

  • Perform polymerase chain reaction (PCR) to amplify the region of XBP1 mRNA that contains the splice site.

  • Use primers that flank the 26-nucleotide intron that is removed upon IRE1α activation.

4. Gel Electrophoresis and Analysis:

  • Separate the PCR products on an agarose gel.

  • The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.

  • The intensity of the bands can be quantified to determine the ratio of spliced to unspliced XBP1, which is indicative of IRE1α RNase activity. A reduction in the spliced form in this compound-treated cells compared to the vehicle control indicates inhibition.[12]

In Vivo Murine Model of Type 1 Diabetes

This protocol describes the use of this compound in a non-obese diabetic (NOD) mouse model to assess its therapeutic potential.

1. Animal Model and Treatment:

  • Use pre-diabetic NOD mice.

  • Prepare this compound for intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO and 90% corn oil.[1]

  • Administer this compound daily via i.p. injection at a dosage of 50 mg/kg.[1] A control group should receive vehicle injections.

2. Monitoring and Analysis:

  • Monitor blood glucose levels regularly throughout the study.

  • At the end of the treatment period, collect pancreatic tissue for analysis.

  • Analyze islet XBP1 splicing and the expression of relevant mRNAs (e.g., TXNIP, Ins1/Ins2, BiP, MANF) by RT-qPCR to assess target engagement and the effects on β-cell stress and function.[1]

Visualizations

The following diagrams illustrate the IRE1α signaling pathway and a general experimental workflow for testing this compound.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen ER_Membrane IRE1a_inactive IRE1α (inactive) BiP BiP IRE1a_inactive->BiP IRE1a_active IRE1α (active) Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_active ER Stress BiP->IRE1a_inactive dissociates Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->BiP binds XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing RIDD_substrates RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD_substrates degradation (RIDD) TRAF2 TRAF2 IRE1a_active->TRAF2 recruits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->IRE1a_active inhibits RNase activity UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_genes transcription Kira8_Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Kira8_powder This compound Powder (Store at -20°C) Stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) Kira8_powder->Stock_solution Solvent Anhydrous DMSO Solvent->Stock_solution Aliquoting Aliquot & Store (-80°C or -20°C) Stock_solution->Aliquoting Working_solution Prepare Working Solution (Dilute in media) Aliquoting->Working_solution Cell_treatment Treat Cells or Animals Working_solution->Cell_treatment Incubation Incubate (Specific duration) Cell_treatment->Incubation Data_collection Collect Samples (RNA, protein, tissue) Incubation->Data_collection Assay Perform Assay (e.g., RT-qPCR, Western Blot) Data_collection->Assay Data_analysis Analyze & Interpret Results Assay->Data_analysis

References

Validation & Comparative

A Head-to-Head Comparison of Kira8 and Kira6 in Targeting IRE1α

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the efficacy, selectivity, and experimental validation of two prominent IRE1α inhibitors.

In the landscape of therapeutics targeting the Unfolded Protein Response (UPR), a critical cellular stress signaling pathway, the Inositol-requiring enzyme 1α (IRE1α) has emerged as a key target. As a sensor of endoplasmic reticulum (ER) stress, IRE1α's dual kinase and endoribonuclease (RNase) activities play a pivotal role in determining cell fate. Kinase-Inhibiting RNase Attenuators (KIRAs) are a class of small molecules that allosterically inhibit the RNase activity of IRE1α by binding to its kinase domain. This guide provides a comprehensive comparison of two widely studied KIRAs: Kira8 and Kira6.

Executive Summary

This compound and Kira6 are both potent inhibitors of IRE1α, yet they exhibit significant differences in their biochemical and pharmacological profiles. This compound stands out for its superior potency and remarkable selectivity for IRE1α. In contrast, while an effective inhibitor, Kira6 has been documented to have several off-target effects, which could influence experimental outcomes and therapeutic applications. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways to provide a clear and objective comparison for the scientific community.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and Kira6, offering a direct comparison of their potency and known targets.

ParameterThis compoundKira6Source(s)
Primary Target IRE1αIRE1α[1][2]
Mechanism of Action Allosteric IRE1α RNase inhibitorAllosteric IRE1α RNase inhibitor[1][2]
Chemical Scaffold SulfonamideImidazopyrazine[3]
IC50 for IRE1α RNase Activity 5.9 nM0.6 µM (600 nM)[1][2]
Known Off-Targets Mono-selective for IRE1αLYN, FYN, KIT, p38, HSP60[4][5][6]

Efficacy and Selectivity: A Deeper Dive

Potency:

This compound demonstrates significantly higher potency in inhibiting the RNase activity of IRE1α, with an IC50 value of 5.9 nM.[1][7] In contrast, Kira6 has a reported IC50 of 0.6 µM, indicating that this compound is approximately 100-fold more potent in this regard.[2] This enhanced potency allows for the use of lower concentrations in experimental settings, reducing the potential for off-target effects.

Selectivity:

A critical differentiator between these two inhibitors is their selectivity. This compound is described as a "mono-selective" IRE1α inhibitor, suggesting a highly specific interaction with its intended target.[1][8][9] This high selectivity is a desirable characteristic for a research tool and a potential therapeutic agent, as it minimizes confounding variables and potential side effects.

Conversely, Kira6 has been shown to interact with several other kinases, including LYN, FYN, and KIT, and the stress-activated protein kinase p38.[5][6] Furthermore, studies have revealed that some of the anti-inflammatory effects of Kira6 are independent of IRE1α and are instead mediated through the off-target inhibition of HSP60.[4][10][11] This lack of specificity can complicate the interpretation of experimental results and may lead to unintended biological consequences.

In Vivo Efficacy:

Both this compound and Kira6 have demonstrated efficacy in animal models of diseases associated with ER stress. However, direct comparative studies have highlighted the superior potency of this compound. For instance, in a model of IRE1α-driven apoptosis in INS-1 cells, this compound was found to be more potent than Kira6 in reducing cell death.[8][9] In vivo studies in mouse models of diabetes have also shown that this compound can effectively reduce hyperglycemia.[8] this compound has also shown promise in preclinical models of non-alcoholic steatohepatitis and pulmonary fibrosis.[12]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

IRE1a_Signaling_Pathway IRE1α Signaling Pathway in the Unfolded Protein Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Inhibitors Inhibitor Action Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) Unfolded Proteins->IRE1a_inactive accumulation IRE1a_active IRE1α (dimer/oligomer) Activated RNase IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing RIDD RIDD (Regulated IRE1-Dependent Decay) IRE1a_active->RIDD mRNA degradation TRAF2 TRAF2 IRE1a_active->TRAF2 BiP BiP BiP->IRE1a_inactive dissociation XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes transcriptional activation Apoptosis Apoptosis RIDD->Apoptosis JNK_ASK1 ASK1-JNK Pathway TRAF2->JNK_ASK1 JNK_ASK1->Apoptosis This compound This compound This compound->IRE1a_active inhibition (highly selective) Kira6 Kira6 Kira6->IRE1a_active inhibition

Caption: The IRE1α signaling pathway is a crucial branch of the UPR.

Experimental_Workflow Experimental Workflow: In Vitro IRE1α RNase Inhibition Assay cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Analysis 3. Analysis Recombinant_IRE1a Purified Recombinant IRE1α Protein RNA_substrate Fluorescently Labeled XBP1 RNA Substrate Inhibitors This compound or Kira6 (various concentrations) Incubation Incubate IRE1α with Inhibitor (or DMSO control) Add_RNA Add RNA Substrate to Initiate Reaction Incubation->Add_RNA Reaction_Mix Reaction Mixture Add_RNA->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench->Gel_Electrophoresis Imaging Fluorescence Imaging Gel_Electrophoresis->Imaging Quantification Quantify Cleaved vs. Uncleaved RNA Imaging->Quantification IC50_Calculation Calculate IC50 Value Quantification->IC50_Calculation

Caption: Workflow for assessing IRE1α RNase inhibition in vitro.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro IRE1α RNase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Kira6 on the RNase activity of IRE1α.

Materials:

  • Recombinant human IRE1α protein (cytoplasmic domain)

  • Fluorescently labeled synthetic XBP1 RNA substrate

  • This compound and Kira6 stock solutions in DMSO

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Nuclease-free water

  • DMSO (for control and dilutions)

  • 96-well microplate, black, low-binding

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound and Kira6 in DMSO. A typical starting concentration might be 100 µM, with 10-fold dilutions down to the picomolar range.

    • Prepare a DMSO-only control.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant IRE1α protein to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the fluorescently labeled XBP1 RNA substrate in the assay buffer to the desired final concentration (e.g., 100 nM).

  • Assay Protocol:

    • Add 2 µL of the diluted compounds (this compound, Kira6, or DMSO control) to the wells of the 96-well plate.

    • Add 48 µL of the diluted IRE1α protein solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the diluted RNA substrate to each well.

    • Immediately begin monitoring the fluorescence signal in the plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore. Readings should be taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the DMSO control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

The available evidence strongly suggests that this compound is a more potent and selective inhibitor of IRE1α compared to Kira6. Its mono-selectivity minimizes the risk of off-target effects, making it a more precise tool for studying the role of IRE1α in various biological processes. For researchers investigating the UPR and its implications in disease, the high potency and selectivity of this compound make it the superior choice for targeted and reliable experimental outcomes. While Kira6 has been instrumental in advancing the field, its known off-target activities necessitate careful consideration and control experiments to ensure that observed effects are indeed attributable to the inhibition of IRE1α. As the development of UPR-targeting therapeutics continues, the principles of high potency and selectivity embodied by this compound will be paramount in the pursuit of safe and effective treatments.

References

A Comparative Guide to IRE1α Inhibitors: Kira8 vs. STF-083010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unfolded protein response (UPR) is a critical cellular stress response pathway with significant implications in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. A key sensor and effector in the UPR is the endoplasmic reticulum (ER) transmembrane protein, inositol-requiring enzyme 1α (IRE1α). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain, making it an attractive therapeutic target. This guide provides an objective comparison of two prominent IRE1α inhibitors, Kira8 and STF-083010, focusing on their mechanisms of action, supported by experimental data, and detailed methodologies for key assays.

Mechanism of Action: A Tale of Two Inhibition Strategies

This compound and STF-083010 represent two distinct classes of IRE1α inhibitors, targeting different functional domains of the protein.

STF-083010 is a direct inhibitor of the IRE1α RNase activity.[1][2] It covalently binds to a lysine residue within the RNase catalytic site, effectively blocking its ability to splice X-box binding protein 1 (XBP1) mRNA and degrade other ER-localized mRNAs (a process known as Regulated IRE1-Dependent Decay or RIDD).[3] Crucially, STF-083010 does not affect the kinase activity of IRE1α.[1][2]

This compound , on the other hand, is an allosteric inhibitor. It is a potent, ATP-competitive inhibitor of the IRE1α kinase domain.[4] By binding to the kinase domain, this compound prevents the trans-autophosphorylation and dimerization of IRE1α, which are essential for the activation of its RNase domain.[5] This kinase inhibition, therefore, indirectly attenuates the RNase activity.[4]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and STF-083010. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Inhibitor Target Domain Mechanism of Action Reported IC50 (RNase Activity) Reported IC50 (Kinase Activity)
This compound KinaseAllosteric inhibition of RNase activity5.9 nM[4]~14 nM[6]
STF-083010 RNaseDirect inhibition of RNase activity~25-60 µMNo significant inhibition[1][2]

Table 1: Comparison of Mechanism and Potency.

Inhibitor Cell Line Assay Effect Effective Concentration Reference
This compound INS-1XBP1 SplicingComplete suppressionNot specified[5]
This compound Multiple Myeloma CellsCell ViabilityDecreased viability, induced apoptosisNot specified[7]
STF-083010 RPMI 8226 (Multiple Myeloma)XBP1 SplicingAlmost complete blockage60 µM[1]
STF-083010 SKOV3 & OVCAR3 (Ovarian Cancer)Cell ViabilityDecreased viability50 µM[8]

Table 2: Comparison of Cellular Activity.

Visualizing the Mechanisms and Pathways

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress Unfolded Proteins Unfolded Proteins ER Stress->Unfolded Proteins IRE1a_inactive IRE1α (monomer) Unfolded Proteins->IRE1a_inactive BiP dissociation IRE1a_active IRE1α (dimer/oligomer) (phosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase activity (splicing) RIDD RIDD Substrate mRNAs IRE1a_active->RIDD RNase activity (degradation) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation Degraded_mRNA Degraded mRNA RIDD->Degraded_mRNA UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Transcriptional Activation

Caption: The IRE1α signaling pathway under ER stress.

Inhibitor_Mechanisms cluster_this compound This compound cluster_STF083010 STF-083010 This compound This compound IRE1a_Kinase IRE1α Kinase Domain This compound->IRE1a_Kinase Binds to ATP-binding site IRE1a_Dimerization Dimerization/ Autophosphorylation IRE1a_Kinase->IRE1a_Dimerization IRE1a_RNase_Activation RNase Activation IRE1a_Dimerization->IRE1a_RNase_Activation STF083010 STF-083010 IRE1a_RNase IRE1α RNase Domain STF083010->IRE1a_RNase Directly binds to RNase catalytic site XBP1_Splicing XBP1 Splicing IRE1a_RNase->XBP1_Splicing

Caption: Distinct mechanisms of this compound and STF-083010.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis Cell_Seeding Seed Cells ER_Stress_Induction Induce ER Stress (e.g., Tunicamycin) Cell_Seeding->ER_Stress_Induction Inhibitor_Treatment Treat with Inhibitor (this compound or STF-083010) ER_Stress_Induction->Inhibitor_Treatment RNA_Extraction RNA Extraction Inhibitor_Treatment->RNA_Extraction Protein_Extraction Protein Extraction Inhibitor_Treatment->Protein_Extraction Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability_Assay RT_PCR RT-PCR for XBP1 Splicing RNA_Extraction->RT_PCR Western_Blot Western Blot for IRE1α Phosphorylation Protein_Extraction->Western_Blot

Caption: General experimental workflow for inhibitor testing.

Detailed Experimental Protocols

XBP1 mRNA Splicing Assay (RT-PCR)

This protocol is used to assess the extent of XBP1 mRNA splicing, a direct measure of IRE1α RNase activity.

a. Cell Culture and Treatment:

  • Seed cells (e.g., RPMI 8226, HeLa) in 6-well plates and grow to 70-80% confluency.

  • Induce ER stress by treating cells with an appropriate agent (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) for a specified time (e.g., 4-6 hours).

  • Concurrently, treat cells with various concentrations of this compound or STF-083010. Include a vehicle control (e.g., DMSO).

b. RNA Extraction and cDNA Synthesis:

  • Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

c. PCR Amplification:

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 58-62°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Final extension: 72°C for 5 minutes.

d. Gel Electrophoresis:

  • Resolve the PCR products on a 2.5-3% agarose gel.

  • Visualize the bands under UV light. The unspliced XBP1 will appear as a larger band than the spliced XBP1.

  • Quantify the band intensities using densitometry to determine the ratio of spliced to unspliced XBP1.

In Vitro IRE1α Kinase Assay

This assay measures the kinase activity of IRE1α by detecting its autophosphorylation.

a. Reagents:

  • Recombinant human IRE1α cytoplasmic domain.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP.

  • This compound and STF-083010 at various concentrations.

b. Procedure:

  • In a microcentrifuge tube, combine the recombinant IRE1α with the kinase assay buffer.

  • Add the desired concentration of this compound or STF-083010 and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) IRE1α.

  • Quantify the band intensity to determine the level of autophosphorylation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or STF-083010 for 24-72 hours. Include a vehicle control and a positive control for cell death.

b. MTT Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C.

c. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

d. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound and STF-083010 are valuable tools for studying the role of IRE1α in health and disease. Their distinct mechanisms of action offer different approaches to modulating the UPR. This compound, with its high potency and allosteric mechanism, represents a promising therapeutic strategy. STF-083010, while less potent, serves as a specific tool to dissect the direct consequences of IRE1α RNase inhibition, independent of its kinase function. The choice between these inhibitors will depend on the specific research question and experimental context. The experimental protocols provided in this guide offer a starting point for the in-depth characterization and comparison of these and other IRE1α inhibitors.

References

Unveiling the Selectivity of Kira8: A Comparative Guide to IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the modulation of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway holds significant promise for a range of diseases, from cancer to metabolic disorders. Kira8 has emerged as a potent and highly selective inhibitor of IRE1α. This guide provides an objective comparison of this compound's performance against other well-known IRE1α inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Introduction to IRE1α Signaling

IRE1α is a key sensor of endoplasmic reticulum (ER) stress. Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. The RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control. This signaling pathway is a critical component of the Unfolded Protein Response (UPR).

IRE1a_Signaling_Pathway ER Stress ER Stress IRE1α (monomer) IRE1α (monomer) ER Stress->IRE1α (monomer) triggers IRE1α (dimer/oligomer) IRE1α (dimer/oligomer) IRE1α (monomer)->IRE1α (dimer/oligomer) Autophosphorylation Autophosphorylation IRE1α (dimer/oligomer)->Autophosphorylation Activated IRE1α Activated IRE1α Autophosphorylation->Activated IRE1α XBP1u mRNA XBP1u mRNA Activated IRE1α->XBP1u mRNA splices XBP1s mRNA XBP1s mRNA XBP1u mRNA->XBP1s mRNA XBP1s Protein XBP1s Protein XBP1s mRNA->XBP1s Protein translated to UPR Target Genes UPR Target Genes XBP1s Protein->UPR Target Genes activates Cell Survival Cell Survival UPR Target Genes->Cell Survival promotes

Figure 1. Simplified IRE1α signaling pathway.

Comparative Analysis of IRE1α Inhibitors

The following tables summarize the key characteristics and potency of this compound in comparison to other commonly used IRE1α inhibitors: APY29, Toyocamycin, STF-083010, and MKC-3946.

Table 1: Mechanism of Action and Potency
InhibitorMechanism of ActionIRE1α RNase IC₅₀IRE1α Kinase IC₅₀Reference
This compound Allosteric inhibitor of RNase activity5.9 nM-[1][2][3][4][5]
APY29 ATP-competitive kinase inhibitor; allosteric activator of RNaseEC₅₀ = 460 nM (activation)280 nM[6][7][8]
Toyocamycin Inhibits XBP1 mRNA cleavage; does not affect IRE1α phosphorylation80 nM (XBP1 cleavage)Not applicable[2][9]
STF-083010 Selective inhibitor of endonuclease activity~25 µM (in vitro)No inhibition[7][10][11][12]
MKC-3946 Inhibitor of endoribonuclease domain0.39 µMNo inhibition[8]

Note: IC₅₀ values can vary depending on the specific assay conditions. A direct head-to-head comparison under identical conditions would provide the most accurate relative potency.

Table 2: Kinase Selectivity Profile
InhibitorAvailable Selectivity DataReference
This compound Described as "mono-selective" for IRE1α. Kinome profiling of the related compound KIRA9 showed high selectivity for IRE1α with few off-targets.[1][13]
APY29 Data not available in the searched literature.-
Toyocamycin KINOMEscan analysis identified Haspin, DYRK1A, DYRK2, and YSK4 as major off-targets.[14]
STF-083010 Described as a specific inhibitor of IRE1α endonuclease activity with no effect on its kinase activity. Broad kinome scan data is not available.[7][10][11][12]
MKC-3946 Described as a selective inhibitor of the IRE1α endoribonuclease domain. Broad kinome scan data is not available.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize IRE1α inhibitors.

IRE1α In Vitro RNase Activity Assay (FRET-based)

This assay measures the endoribonuclease activity of IRE1α by monitoring the cleavage of a fluorescently labeled RNA substrate.

FRET_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Recombinant IRE1α Recombinant IRE1α Incubation Incubation Recombinant IRE1α->Incubation Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Incubation FRET-labeled RNA substrate FRET-labeled RNA substrate FRET-labeled RNA substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement results in Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Figure 2. Workflow for a FRET-based IRE1α RNase assay.

Protocol:

  • Reagents:

    • Recombinant human IRE1α (cytosolic domain).

    • Fluorescently labeled RNA oligonucleotide substrate containing the XBP1 splice sites (e.g., 5'-FAM/3'-TAMRA).

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂).

    • Test compounds (e.g., this compound) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the recombinant IRE1α enzyme to each well.

    • Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET-labeled RNA substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore pair. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.[15][16]

IRE1α In Vitro Kinase Activity Assay (TR-FRET)

This assay measures the kinase activity of IRE1α by detecting the phosphorylation of a substrate peptide.

TRFRET_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection Recombinant IRE1α Recombinant IRE1α Kinase Reaction Kinase Reaction Recombinant IRE1α->Kinase Reaction Inhibitor Inhibitor Inhibitor->Kinase Reaction Biotinylated Peptide Substrate Biotinylated Peptide Substrate Biotinylated Peptide Substrate->Kinase Reaction ATP ATP ATP->Kinase Reaction Detection Reagents (Eu-Antibody, SA-XL665) Detection Reagents (Eu-Antibody, SA-XL665) Kinase Reaction->Detection Reagents (Eu-Antibody, SA-XL665) add TR-FRET Measurement TR-FRET Measurement Detection Reagents (Eu-Antibody, SA-XL665)->TR-FRET Measurement

Figure 3. Workflow for a TR-FRET-based IRE1α kinase assay.

Protocol:

  • Reagents:

    • Recombinant human IRE1α (cytosolic domain).

    • Biotinylated peptide substrate for IRE1α.

    • ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a 384-well plate, add the recombinant IRE1α enzyme and the biotinylated peptide substrate to each well.

    • Add the diluted test compound or DMSO (vehicle control) and incubate for a pre-determined time.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665) and incubate to allow for binding.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

    • Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC₅₀ value.[17][18][19][20][21]

Cellular XBP1 Splicing Assay (RT-PCR)

This assay assesses the ability of a compound to inhibit IRE1α's RNase activity in a cellular context by measuring the extent of XBP1 mRNA splicing.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound for a specific duration.

    • Induce ER stress by treating the cells with an agent like tunicamycin or thapsigargin for a few hours. Include a vehicle-treated, unstressed control.

  • RNA Extraction and RT-PCR:

    • Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).[4][6][22]

    • Perform reverse transcription (RT) to synthesize cDNA.

    • Amplify the XBP1 cDNA using PCR with primers flanking the 26-nucleotide intron that is removed upon splicing.

    • Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.

    • Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 mRNA.

Conclusion

This compound stands out as a highly potent and selective allosteric inhibitor of IRE1α's RNase activity. Its distinct mechanism of action, which does not involve the ATP-binding site of the kinase domain, may offer advantages in terms of specificity compared to ATP-competitive inhibitors. However, the lack of comprehensive, publicly available kinome-wide selectivity data for all compared inhibitors necessitates a cautious interpretation of their relative off-target effects. The experimental protocols provided herein offer a foundation for researchers to independently validate and compare the activity of these and other IRE1α modulators in their specific experimental systems. The choice of an appropriate IRE1α inhibitor will ultimately depend on the specific research question, the desired mechanism of action, and the experimental context.

References

comparative analysis of Kira8 and other UPR inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Kira8 and Other UPR Inhibitors for Researchers

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore protein homeostasis but can trigger apoptosis under prolonged stress. This makes the UPR a compelling therapeutic target for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), protein kinase R-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2] This guide provides a comparative analysis of this compound, a selective IRE1α inhibitor, and other UPR inhibitors, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6.[3] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP/GRP78.[3] Upon ER stress, BiP dissociates from these sensors, leading to their activation.[3]

  • The IRE1α Pathway: Activated IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[4] This RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s.[3] XBP1s upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control. IRE1α can also initiate apoptosis through regulated IRE1-dependent decay (RIDD) of mRNA and by activating the JNK pathway.[3][5]

  • The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER.[6] However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.[6][7]

  • The ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain.[2] This fragment acts as a transcription factor to induce the expression of ER chaperones and ERAD components.[3]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Lumen ER Lumen ER Membrane ER Membrane BiP BiP IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive PERK_inactive PERK (inactive) BiP->PERK_inactive ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive IRE1a_active IRE1α (active) (Oligomerization & Autophosphorylation) IRE1a_inactive->IRE1a_active PERK_active PERK (active) (Oligomerization & Autophosphorylation) PERK_inactive->PERK_active ATF6_cleaved ATF6 (cleaved) Golgi_translocation Cleavage ATF6_inactive->Golgi_translocation Translocation XBP1u XBP1u mRNA IRE1a_active->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_genes Transcription eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 Selective Translation Translation_attenuation Global Translation Attenuation eIF2a_p->Translation_attenuation ATF4->UPR_genes Transcription Apoptosis_genes Apoptosis Genes (CHOP) ATF4->Apoptosis_genes Transcription ATF6_cleaved->UPR_genes Transcription Golgi_translocation->ATF6_cleaved ER_Stress ER Stress (Unfolded Proteins) ER_Stress->BiP BiP Dissociation

Caption: The Unfolded Protein Response (UPR) signaling pathway.

This compound and Other IRE1α Inhibitors

A significant focus of UPR-targeted drug development has been on the IRE1α branch. Inhibitors of IRE1α can be broadly classified based on their mechanism of action.

This compound is a potent and mono-selective IRE1α inhibitor that allosterically attenuates its RNase activity with an IC50 of 5.9 nM.[8] It belongs to a class of compounds known as Kinase-Inhibiting RNase Attenuators (KIRAs).[9] this compound binds to the ATP-binding site of the IRE1α kinase domain, which in turn inhibits IRE1α oligomerization and subsequent RNase activation.[9][10] This prevents the splicing of XBP1 mRNA.[9]

Other notable IRE1α inhibitors include:

  • Type I Kinase Inhibitors (e.g., APY29, Sunitinib): These inhibitors bind to the ATP-binding site and, while inhibiting the kinase activity, they allosterically activate the RNase domain.[4][11]

  • Type II Kinase Inhibitors: These compounds inhibit both the kinase and RNase domains of IRE1α and stabilize its monomeric form.[4]

  • RNase Inhibitors (e.g., 4µ8C, STF-083010, MKC8866): These molecules directly target the RNase domain of IRE1α, inhibiting its activity without affecting the kinase domain.[4][10][11]

IRE1a_Inhibitor_Mechanisms cluster_IRE1a IRE1α Monomer cluster_Active Active State Kinase_Domain Kinase Domain (ATP-binding site) IRE1a_Dimer IRE1α Dimer (Autophosphorylation) RNase_Domain RNase Domain XBP1_splicing XBP1 mRNA Splicing IRE1a_Dimer->XBP1_splicing RNase Activation ER_Stress ER Stress ER_Stress->IRE1a_Dimer Oligomerization This compound This compound (KIRA) This compound->Kinase_Domain Binds to This compound->IRE1a_Dimer Inhibits Oligomerization TypeI Type I Kinase Inhibitors (e.g., APY29) TypeI->Kinase_Domain Binds to TypeI->XBP1_splicing Allosterically Activates RNase_Inhib RNase Inhibitors (e.g., 4µ8C, MKC8866) RNase_Inhib->RNase_Domain Binds to RNase_Inhib->XBP1_splicing Directly Inhibits

Caption: Mechanisms of different classes of IRE1α inhibitors.

Comparative Data of UPR Inhibitors

The following table summarizes key information for this compound and other selected UPR inhibitors.

InhibitorTargetMechanism of ActionIC50Reference(s)
This compound IRE1αKinase-inhibiting RNase attenuator (KIRA)5.9 nM (RNase activity)[8]
KIRA6 IRE1αKIRA~250 nM (RNase activity)[10]
APY29 IRE1αType I kinase inhibitor, allosteric RNase activator280 nM (kinase activity)[11]
Sunitinib Multi-kinaseType I kinase inhibitor of IRE1α80 nM (VEGFR2)[11]
4µ8C IRE1αRNase inhibitor~1.2 µM[11]
MKC8866 IRE1αRNase inhibitorNot specified[10]
GSK2606414 PERKKinase inhibitor0.4 nM[12]
ISRIB eIF2BPERK signaling inhibitor (downstream)5 nM[13]

Experimental Data: Effects of this compound on Myeloma Cells

Studies have shown that this compound can induce apoptosis and reduce cell viability in human myeloma cells.

Table 1: Effect of this compound on Human Myeloma Cell Viability and Apoptosis

Cell LineTreatment (24h)% Cell Viability (vs. Vehicle)% Apoptosis (vs. Vehicle)Reference(s)
IM-910 µM this compound~75%Increased[12]
KMS-1110 µM this compound~60%Increased[12]
KMS-12-PE10 µM this compound~80%Increased[12]
KHM-1110 µM this compound~75%Increased[12]

Table 2: Effect of this compound on XBP1 Splicing and Downstream Targets in IM-9 Myeloma Cells

Treatment (24h)XBP1 SplicingPLK2 mRNA LevelsPLK2 Protein LevelsReference(s)
10 µM this compoundInhibitedDecreasedDecreased[12][14]
10 µM this compound + 500 nM ThapsigarginInhibitedNot specifiedNot specified[12]

Key Experimental Protocols

Below are generalized methodologies for experiments commonly used to evaluate UPR inhibitors.

Cell Viability Assay (e.g., CCK-8)
  • Cell Seeding: Seed cells (e.g., IM-9 myeloma cells) in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of the UPR inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (e.g., Annexin V Staining)
  • Cell Culture and Treatment: Culture and treat cells with the inhibitor as described for the viability assay.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

XBP1 Splicing Assay (RT-PCR)
  • RNA Extraction: Treat cells with the inhibitor and an ER stress inducer (e.g., thapsigargin). Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as different-sized bands.

  • Analysis: Quantify the band intensities to determine the ratio of sXBP1 to total XBP1.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment Start Seed Cells in Plates Treatment Treat with UPR Inhibitor (e.g., this compound) and/or ER Stress Inducer (e.g., Thapsigargin) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis XBP1_Splicing XBP1 Splicing Assay (RT-PCR) Treatment->XBP1_Splicing Data_Analysis1 Calculate % Viability Viability->Data_Analysis1 Measure Absorbance Data_Analysis2 Quantify % Apoptotic Cells Apoptosis->Data_Analysis2 Flow Cytometry Data_Analysis3 Determine sXBP1/uXBP1 Ratio XBP1_Splicing->Data_Analysis3 Gel Electrophoresis

Caption: A typical experimental workflow for evaluating UPR inhibitors.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the IRE1α pathway, acting through a distinct allosteric mechanism to attenuate RNase activity. This contrasts with other classes of IRE1α modulators that may either directly target the RNase domain or paradoxically activate it. The choice of inhibitor allows for precise dissection of the roles of IRE1α's kinase and RNase functions in various disease models. The comparative data and protocols provided here serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting the Unfolded Protein Response.

References

cross-validation of Kira8's effects in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Kira8 has emerged as a potent and highly selective allosteric inhibitor of inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the unfolded protein response (UPR). This guide provides a comprehensive comparison of this compound's effects across different cell types, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding and application of this molecule.

Mechanism of Action: Targeting the UPR

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a state of cellular stress known as the UPR. IRE1α is a key transducer of this response. Upon activation, IRE1α's endoribonuclease (RNase) domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal.

This compound functions by binding to the kinase domain of IRE1α, which allosterically inhibits its RNase activity.[1][2] This selective inhibition of the IRE1α RNase function makes this compound a valuable tool to dissect the roles of the IRE1α pathway in various physiological and pathological conditions.

Signaling Pathway of IRE1α and this compound Intervention

IRE1a_pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active) Dimerization & Autophosphorylation IRE1a_inactive->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u splices RIDD RIDD (Regulated IRE1-Dependent Decay) IRE1a_active->RIDD mediates Apoptosis Apoptosis IRE1a_active->Apoptosis can lead to XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates to UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes upregulates This compound This compound This compound->IRE1a_active inhibits RNase activity

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of this compound in Different Cell Types

This compound has demonstrated significant effects across a variety of cell types, often in the context of diseases driven by ER stress.

Pancreatic β-Cells

In models of diabetes, pancreatic β-cells are particularly vulnerable to ER stress due to the high demand for insulin production.

Cell LineParameterThis compound EffectComparisonReference
INS-1IRE1α RNase Activity (in vitro)IC50: 5.9 nMMore potent than KIRA6 (IC50: 40.1 nM)[3]
INS-1Apoptosis (Doxycycline-induced IRE1α expression)Reduces apoptosisMore potent than KIRA6[1][3]
INS-1XBP1 Splicing (Brefeldin A or Thapsigargin-induced)Completely suppresses-[4]
Multiple Myeloma Cells

Multiple myeloma (MM) cells are characterized by high production of immunoglobulins, leading to chronic ER stress and activation of the UPR, which contributes to their survival.

Cell LineParameterThis compound Effect (10 µM)ComparisonReference
IM-9Cell ViabilityMarkedly decreasedSimilar effect to nilotinib (IC50: 10.37 µM)[5][6]
IM-9ApoptosisIncreased-[5]
IM-9XBP1 SplicingInhibited at baseline and under thapsigargin-induced stress-[5]
KMS-11, KMS-12-PE, KHM-11Cell Viability & ApoptosisDecreased viability, increased apoptosis-[5]
IM-9CHOP mRNAIncreasedNilotinib also induced CHOP mRNA[5][6]
Other Cell Types

This compound has also been investigated in other disease models:

Disease ModelCell TypeThis compound EffectReference
Pulmonary FibrosisMouse Lung Epithelial (MLE12) cellsInhibits tunicamycin-induced XBP1 splicing[7]
Non-alcoholic Steatohepatitis (NASH)Hepatocytes (in vivo mouse model)Attenuated NASH pathogenesis[8][9]

Experimental Protocols

XBP1 Splicing Assay (RT-PCR)

This assay is fundamental for assessing the inhibitory activity of this compound on IRE1α.

1. Cell Treatment and RNA Extraction:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Induce ER stress using an agent like thapsigargin (e.g., 500 nM) or tunicamycin for a further 4-8 hours.[5][7]

  • Harvest cells and extract total RNA using a suitable method like TRIzol reagent, followed by purification.[10][11]

2. Reverse Transcription:

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

3. PCR Amplification:

  • Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron removed by IRE1α.

  • Human XBP1 Primers:

    • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

  • PCR cycling conditions can be optimized but a general protocol is: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.[10]

4. Gel Electrophoresis:

  • Separate the PCR products on a 2.5-3% agarose gel.[10][11]

  • Unspliced XBP1 (uXBP1) will appear as a larger band, while spliced XBP1 (sXBP1) will be a smaller band (26 bp difference).

  • Visualize the bands using a DNA stain (e.g., ethidium bromide) and quantify the band intensities to determine the percentage of XBP1 splicing.

xbp1_splicing_assay cluster_workflow XBP1 Splicing Assay Workflow cell_treatment 1. Cell Treatment (this compound +/- ER stress inducer) rna_extraction 2. Total RNA Extraction cell_treatment->rna_extraction rt_pcr 3. Reverse Transcription (RNA -> cDNA) rna_extraction->rt_pcr pcr_amplification 4. PCR Amplification (XBP1 primers) rt_pcr->pcr_amplification gel_electrophoresis 5. Agarose Gel Electrophoresis pcr_amplification->gel_electrophoresis analysis 6. Analysis (Quantify uXBP1 and sXBP1 bands) gel_electrophoresis->analysis

Caption: Workflow for the XBP1 Splicing Assay.

Cell Viability Assay (CCK-8/MTS)

This assay measures the metabolic activity of cells as an indicator of viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

  • Treat cells with various concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, or 72 hours).[5]

3. Reagent Incubation:

  • Add CCK-8 or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis.

1. Cell Treatment:

  • Treat cells with this compound or other compounds as described for the viability assay.

2. Cell Staining:

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

3. Flow Cytometry:

  • Analyze the stained cells by flow cytometry.

  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1α pathway in health and disease. Its high potency and selectivity allow for precise modulation of this branch of the UPR. The comparative data presented here demonstrate its efficacy in various cell types, highlighting its potential as a therapeutic agent in diseases driven by ER stress, such as certain cancers and metabolic disorders. The provided experimental protocols offer a starting point for researchers to further explore the effects of this compound in their specific models of interest. As with any inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of results.

References

Kira8 Demonstrates Potent Anti-Fibrotic Effects by Targeting IRE1α Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly focusing on the unfolded protein response (UPR) as a therapeutic target for fibrotic diseases. Within this pathway, the IRE1α kinase has emerged as a critical mediator of cellular stress and a promising target for intervention. Kira8, a potent and selective IRE1α inhibitor, has shown significant anti-fibrotic effects in preclinical models of pulmonary fibrosis. This guide provides a comparative analysis of this compound's performance against other IRE1α inhibitors and alternative therapeutic strategies, supported by experimental data and detailed methodologies.

Endoplasmic reticulum (ER) stress is a key pathological feature in idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[1][2][3][4] This stress activates the UPR, a signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged.[1][2][3][4] The IRE1α pathway is a central component of the UPR. Upon activation, IRE1α's kinase and RNase domains are engaged, leading to the splicing of XBP1 mRNA and the degradation of other mRNAs and microRNAs, which can ultimately result in apoptosis of alveolar epithelial cells.[1][2] Small-molecule inhibitors of IRE1α, known as KIRAs (kinase-inhibiting RNase attenuators), have been developed to modulate this pathway.[1][2]

Comparative Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model

Studies utilizing a bleomycin-induced mouse model of pulmonary fibrosis have demonstrated the therapeutic potential of targeting IRE1α. In these studies, this compound and its analogue, Kira7, were evaluated for their ability to prevent and even reverse established fibrosis.

Quantitative Analysis of Anti-Fibrotic Effects

The efficacy of this compound and comparator compounds was assessed by measuring key markers of fibrosis, including lung weight, hydroxyproline content (a measure of collagen deposition), and the expression of pro-fibrotic genes such as Collagen 1A1 and Fibronectin.

Treatment GroupChange in Lung WeightChange in HydroxyprolineChange in Collagen 1A1 mRNAChange in Fibronectin mRNAReference
This compound (Reversal) Significant Decrease (p<0.001) Significant Decrease (p<0.01) Significant Decrease (p<0.001) Significant Decrease (p<0.05) [1]
Kira7 (Prevention) Significant Decrease (p<0.05)Significant Decrease (p<0.05)Significant Decrease (p<0.001)Significant Decrease (p<0.01)[1]
Kira7 (Reversal) Significant DecreaseSignificant DecreaseNot ReportedNot Reported[5]
GSK2606414 (PERK inhibitor) No Significant EffectNo Significant EffectNot ReportedNot Reported[1]

This table summarizes the reported effects of different treatments on markers of fibrosis in the bleomycin-induced mouse model. The p-values indicate the statistical significance of the observed changes compared to the vehicle-treated bleomycin group.

Experimental Protocols

The anti-fibrotic effects of this compound were evaluated in a well-established preclinical model of pulmonary fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Mice were used for this in vivo study.

  • Induction of Fibrosis: A single dose of bleomycin (1.5 units/kg) was administered intranasally to induce lung injury and subsequent fibrosis.

  • Treatment Regimens:

    • Prevention Regimen: KIRA7 (5 mg/kg/day i.p.) or vehicle was administered daily starting from the day of bleomycin exposure for two weeks.[1]

    • Reversal Regimen: KIRA7 (5 mg/kg/day i.p.) or this compound or vehicle was administered daily starting 14 days after bleomycin exposure and continued for an additional two weeks.[1][2][6]

  • Endpoint Analysis: At the end of the treatment period (day 14 for prevention, day 28 for reversal), lung tissue was harvested for analysis of fibrosis markers. This included measuring total lung weight, hydroxyproline content, and mRNA levels of pro-fibrotic genes. Western blotting was also performed to assess the levels of UPR-related proteins.[1][5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the kinase activity of IRE1α, which in turn attenuates its RNase activity. This modulation of the UPR pathway prevents the downstream signaling that leads to apoptosis and fibrosis.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress IRE1a_inactive IRE1α (Inactive) ER Stress->IRE1a_inactive Unfolded Proteins IRE1a_active IRE1α (Active) Kinase/RNase IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing RIDD RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD Degradation XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein Translation Degraded_RNA Degraded RNA RIDD->Degraded_RNA Apoptosis Apoptosis Degraded_RNA->Apoptosis ER_Chaperones ER Chaperones (Homeostasis) XBP1s_Protein->ER_Chaperones Upregulation Fibrosis Fibrosis Apoptosis->Fibrosis This compound This compound This compound->IRE1a_active Inhibition

Fig. 1: IRE1α signaling pathway and the inhibitory action of this compound.

The diagram above illustrates how ER stress activates IRE1α, leading to two downstream branches: the adaptive XBP1 splicing pathway and the pro-apoptotic Regulated IRE1-Dependent Decay (RIDD) pathway. This compound inhibits the kinase activity of IRE1α, thereby blocking both of these downstream effects and mitigating the progression of fibrosis.

Experimental Workflow for Evaluating Anti-Fibrotic Compounds

The process of evaluating the efficacy of anti-fibrotic compounds like this compound involves a systematic in vivo experimental workflow.

Experimental_Workflow cluster_Analysis Endpoint Analysis Induction Induce Pulmonary Fibrosis (Bleomycin Administration) Treatment Administer Treatment (this compound, Vehicle, etc.) Induction->Treatment Harvest Harvest Lung Tissue Treatment->Harvest Analysis Analyze Fibrotic Markers Harvest->Analysis Lung_Weight Lung Weight Analysis->Lung_Weight Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline qPCR qPCR for Gene Expression (Collagen, Fibronectin) Analysis->qPCR Western_Blot Western Blot for Proteins (XBP1s, ATF4, CHOP) Analysis->Western_Blot

Fig. 2: In vivo experimental workflow for assessing anti-fibrotic drugs.

This workflow outlines the key steps from inducing the disease model to the final analysis of various fibrotic markers to determine the therapeutic efficacy of the compound under investigation.

Conclusion

The available data strongly support the anti-fibrotic potential of this compound. By selectively inhibiting the IRE1α kinase, this compound effectively attenuates the downstream signaling pathways that contribute to apoptosis and the progression of pulmonary fibrosis.[1] The compound has demonstrated efficacy in both preventing and reversing established fibrosis in a preclinical model, highlighting its promise as a therapeutic agent for IPF and other fibrotic diseases.[1][2][4][5] Further investigation into the clinical translation of this compound and other IRE1α inhibitors is warranted.

References

Kira8: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potent and selective IRE1α inhibitor, Kira8.

This compound has emerged as a promising therapeutic agent due to its nanomolar potency and high selectivity for inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). This guide provides a detailed comparison of the in vitro and in vivo experimental data for this compound, offering insights into its mechanism of action and therapeutic potential across various disease models.

Quantitative Performance Analysis

The following tables summarize the key quantitative results from in vitro and in vivo studies of this compound, providing a clear comparison of its efficacy.

In Vitro Efficacy of this compound
ParameterCell LineConditionResultReference
IRE1α RNase Activity (IC50) -Biochemical Assay5.9 nM[1][2]
XBP1 Splicing Inhibition INS-1Brefeldin A or Thapsigargin-induced ER stressAlmost complete suppression[3][4]
Cell Viability IM-9 (Multiple Myeloma)10 µM this compound for 24hMarked decrease in viability[5]
Apoptosis Induction IM-9 (Multiple Myeloma)10 µM this compound for 24hSignificant increase in apoptosis[5]
Apoptosis Reduction INS-1 (IRE1α overexpression)72h treatmentDose-dependent reduction in Annexin V staining[1]
Comparative Potency (IC50) -Biochemical AssayThis compound: 5.9 nM vs. Kira6: 40.1 nM[1]
In Vivo Efficacy of this compound
Disease ModelAnimal ModelDosage and AdministrationKey FindingsReference
Autoimmune Diabetes Akita Mice (pre-diabetic)50 mg/kg/day, i.p. for several weeksSignificant reduction of hyperglycemia.[1]
Autoimmune Diabetes NOD Mice (pre-diabetic)50 mg/kg/day, i.p. for 1 weekSignificant reduction in islet XBP1 splicing and TXNIP mRNA; preserved Ins1/Ins2, BiP, and MANF mRNAs.[1]
Autoimmune Diabetes NOD Mice (established diabetes)50 mg/kg/day, i.p.Reversal of established diabetes.[1]
Pulmonary Fibrosis Bleomycin-induced Mice50 mg/kg/day, i.p. (Days 14-28 post-bleomycin)Reversal of established fibrosis: reduced spliced XBP1, ATF4, CHOP; attenuated lung weight and hydroxyproline; decreased collagen 1A1 and fibronectin mRNA.[6]
Non-alcoholic Steatohepatitis (NASH) Hepatocyte-specific XBP1-Luciferase knock-in miceNot specifiedAttenuation of NASH.[7][8]

Signaling Pathway and Mechanism of Action

This compound functions as a mono-selective inhibitor of IRE1α. Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding and quality control to restore ER homeostasis. However, chronic or excessive ER stress can lead to IRE1α-mediated apoptosis. This compound binds to the ATP-binding site of the IRE1α kinase domain, allosterically inhibiting its RNase activity. This prevents the splicing of XBP1 and mitigates the downstream effects of IRE1α hyperactivation, including apoptosis.

Kira8_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress IRE1a_inactive IRE1α (inactive monomer) ER Stress->IRE1a_inactive triggers IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a_active->Apoptosis can lead to XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes Upregulates Cell_Survival Cell_Survival UPR_Genes->Cell_Survival promotes This compound This compound This compound->IRE1a_active inhibits RNase activity

Caption: Mechanism of action of this compound in inhibiting the IRE1α signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro XBP1 Splicing Assay

This assay is used to determine the extent of IRE1α-mediated XBP1 mRNA splicing.

Experimental Workflow:

XBP1_Splicing_Workflow Cell_Culture 1. Seed cells (e.g., INS-1) and allow to adhere. ER_Stress_Induction 2. Induce ER stress (e.g., with Thapsigargin) +/- this compound treatment. Cell_Culture->ER_Stress_Induction RNA_Extraction 3. Isolate total RNA. ER_Stress_Induction->RNA_Extraction RT_PCR 4. Perform reverse transcription followed by PCR amplification of XBP1 mRNA. RNA_Extraction->RT_PCR PstI_Digestion 5. Digest PCR products with PstI restriction enzyme. RT_PCR->PstI_Digestion Gel_Electrophoresis 6. Separate digested fragments on an agarose gel. PstI_Digestion->Gel_Electrophoresis Analysis 7. Quantify spliced and unspliced XBP1 bands. Gel_Electrophoresis->Analysis

Caption: Workflow for the in vitro XBP1 splicing assay.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., INS-1) at a suitable density. After adherence, treat the cells with an ER stress-inducing agent (e.g., 500 nM thapsigargin or brefeldin A) with or without varying concentrations of this compound for a specified duration (e.g., 24 hours).[5]

  • RNA Isolation and cDNA Synthesis: Extract total RNA from the cells using a standard method (e.g., TRIzol reagent). Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the XBP1 cDNA using specific primers flanking the splice site.

  • Restriction Digest: Digest the PCR products with the PstI restriction enzyme. The spliced form of XBP1 contains a PstI restriction site that is absent in the unspliced form.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel. The unspliced XBP1 will appear as a single larger band, while the spliced form will be cleaved into two smaller bands.

  • Quantification: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to evaluate the anti-fibrotic effects of this compound in vivo.

Experimental Workflow:

Pulmonary_Fibrosis_Workflow Bleomycin_Induction Day 0: Induce pulmonary fibrosis in mice via intranasal administration of bleomycin. Treatment_Initiation Day 14: Begin daily intraperitoneal (i.p.) injections of this compound (50 mg/kg) or vehicle. Bleomycin_Induction->Treatment_Initiation Treatment_Continuation Days 14-28: Continue daily treatment. Treatment_Initiation->Treatment_Continuation Endpoint_Analysis Day 28: Euthanize mice and harvest lungs for analysis. Treatment_Continuation->Endpoint_Analysis Analyses Analyses: - Lung weight - Hydroxyproline content - Western blot for UPR markers (sXBP1, ATF4, CHOP) - qRT-PCR for fibrosis markers (Collagen 1A1, Fibronectin) Endpoint_Analysis->Analyses

Caption: Experimental workflow for the in vivo pulmonary fibrosis model.

Methodology:

  • Induction of Fibrosis: Anesthetize mice and instill a single dose of bleomycin (e.g., 1.5 units/kg) intranasally to induce lung injury and subsequent fibrosis.[6]

  • Treatment: At day 14 post-bleomycin administration, when fibrosis is established, begin daily intraperitoneal injections of this compound (50 mg/kg) or a vehicle control. Continue daily injections until day 28.[6]

  • Endpoint Analysis: On day 28, euthanize the mice and harvest the lungs.

  • Assessment of Fibrosis:

    • Lung Weight: Measure the total lung weight as an indicator of inflammation and edema.

    • Hydroxyproline Assay: Quantify the hydroxyproline content in lung homogenates as a measure of collagen deposition.

    • Western Blotting: Analyze lung protein lysates for the expression of UPR markers such as spliced XBP1, ATF4, and CHOP.

    • qRT-PCR: Measure the mRNA expression levels of fibrotic markers like collagen 1A1 and fibronectin in lung tissue.

Conclusion

The presented data demonstrates that this compound is a highly potent and selective inhibitor of IRE1α with significant therapeutic potential. In vitro, it effectively inhibits IRE1α RNase activity, leading to the suppression of XBP1 splicing and induction of apoptosis in cancer cells. In vivo, this compound has shown remarkable efficacy in reversing established disease in models of autoimmune diabetes and pulmonary fibrosis, as well as attenuating non-alcoholic steatohepatitis. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further explore the therapeutic applications of this promising compound.

References

Kira8 in the Landscape of IRE1α Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), has emerged as a critical therapeutic target in a multitude of diseases, including cancer, metabolic disorders, and inflammatory conditions. Its dual kinase and endoribonuclease (RNase) activities play a central role in the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. Pharmacological modulation of IRE1α activity, therefore, presents a promising avenue for therapeutic intervention. Kira8, a potent and selective IRE1α inhibitor, has garnered significant attention. This guide provides an objective comparison of this compound with other IRE1α kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Mechanism of Action: A Tale of Two Pockets

IRE1α inhibitors can be broadly categorized based on their binding site and mechanism of action. This compound is classified as a Type II kinase inhibitor . These inhibitors bind to the ATP-binding pocket of the IRE1α kinase domain, but unlike ATP, they stabilize an inactive conformation of the kinase. This allosterically prevents the conformational changes required for the activation of the C-terminal RNase domain, thereby attenuating the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other RNAs through a process known as regulated IRE1-dependent decay (RIDD).[1][2]

In contrast, Type I kinase inhibitors , such as sunitinib and APY29, also bind to the ATP pocket but stabilize an active-like conformation of the kinase domain, which can paradoxically enhance RNase activity in some contexts.[3] Another class of inhibitors directly targets the RNase active site , such as STF-083010 and 4µ8C, without affecting the kinase activity.[3]

Quantitative Comparison of IRE1α Inhibitors

The following table summarizes the reported potencies of this compound and other representative IRE1α inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as enzyme and substrate concentrations.

InhibitorTypeTarget DomainIRE1α RNase IC50IRE1α Kinase IC50Notes
This compound Type II Kinase Inhibitor Kinase 5.9 nM [2][4]-Mono-selective for IRE1α. [4][5]
KIRA6Type II Kinase InhibitorKinase40.1 nM[6]0.6 µM[7]Predecessor to this compound.
SunitinibType I Kinase InhibitorKinase--Multi-targeted receptor tyrosine kinase inhibitor.
APY29Type I Kinase InhibitorKinase-280 nMAllosterically activates the RNase domain.
STF-083010Direct RNase InhibitorRNase25 µMNot applicableInhibits RNase activity directly.
4µ8CDirect RNase InhibitorRNase6.89 µM (in cells)Not applicableBlocks substrate access to the RNase active site.[3]
GSK2850163Kinase InhibitorKinase200 nM20 nMInhibits both kinase and RNase activities.
B-I09Direct RNase InhibitorRNase1230 nMNot applicable-
MKC-3946Direct RNase InhibitorRNase--Selectively targets the IRE1α-XBP1 pathway.[8]
ToyocamycinXBP1 Inhibitor-80 nM (XBP1 cleavage)-Adenosine analog that inhibits XBP1 mRNA cleavage.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of IRE1α inhibitors. Below are summaries of key experimental protocols.

In Vitro IRE1α Kinase and RNase Assays

1. IRE1α Kinase Activity Assay:

  • Principle: Measures the transfer of a phosphate group from ATP to a substrate peptide by the IRE1α kinase domain.

  • Procedure:

    • Recombinant human IRE1α cytoplasmic domain is incubated with a specific peptide substrate (e.g., a generic kinase substrate or a specific IRE1α substrate) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase buffer.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

    • The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager to determine kinase activity.

    • For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before the addition of ATP.

2. IRE1α RNase Activity Assay (XBP1 Splicing):

  • Principle: Measures the cleavage of a synthetic RNA substrate mimicking the XBP1 mRNA splice sites by the IRE1α RNase domain.

  • Procedure:

    • A fluorogenic RNA substrate is designed with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence.

    • Recombinant IRE1α is incubated with the RNA substrate in an RNase buffer.

    • Upon cleavage of the RNA by IRE1α, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • The fluorescence intensity is measured over time using a fluorescence plate reader to determine the rate of RNA cleavage.

    • Inhibitors are pre-incubated with the enzyme to assess their effect on RNase activity.

Cellular Assays

1. XBP1 Splicing Assay in Cells:

  • Principle: Measures the level of spliced XBP1 (sXBP1) mRNA in cells treated with an ER stress inducer and an IRE1α inhibitor.

  • Procedure:

    • Cells are seeded and treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the IRE1α inhibitor at various concentrations.

    • After a defined incubation period, total RNA is extracted from the cells.

    • Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • The PCR products are resolved by agarose gel electrophoresis. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as distinct bands of different sizes.

    • The intensity of the bands is quantified to determine the ratio of sXBP1 to total XBP1.

2. Cell Viability and Apoptosis Assays:

  • Principle: To assess the cytotoxic or protective effects of IRE1α inhibitors under conditions of ER stress.

  • Cell Viability (MTT Assay):

    • Cells are plated in a 96-well plate and treated with an ER stressor and the inhibitor.

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active mitochondrial reductases convert MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Cells are treated as described above.

    • Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Experimental Design

1. Animal Model:

  • Commonly used models include mice with diet-induced obesity, genetic models of diabetes (e.g., Akita mice), or xenograft models for cancer research where human tumor cells are implanted into immunocompromised mice.[9][10][11]

2. Dosing and Administration:

  • Inhibitors are typically formulated in a suitable vehicle and administered via intraperitoneal (i.p.) injection, oral gavage, or other appropriate routes.

  • Dosing regimens (dose and frequency) are determined based on pharmacokinetic and pharmacodynamic studies. For example, this compound has been administered daily at 50 mg/kg via i.p. injection in mouse models of diabetes.[11]

3. Endpoint Analysis:

  • Target Engagement: Measurement of sXBP1 levels in target tissues to confirm the inhibitor is reaching its target and exerting its biological effect.

  • Efficacy:

    • In metabolic disease models: monitoring of blood glucose levels, insulin sensitivity, and body weight.[10]

    • In cancer models: measurement of tumor volume and weight over time.[9]

  • Toxicity: Monitoring of animal body weight, general health, and histological analysis of major organs.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided.

IRE1a_Signaling_Pathway Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (monomer) Unfolded Proteins->IRE1a_monomer Activates BiP BiP BiP->IRE1a_monomer Inhibits (dissociates upon stress) IRE1a_dimer IRE1α (dimer/oligomer) IRE1a_monomer->IRE1a_dimer uXBP1_mRNA uXBP1 mRNA IRE1a_dimer->uXBP1_mRNA RNase activity (splicing) RIDD_substrates RIDD Substrates (mRNAs, miRNAs) IRE1a_dimer->RIDD_substrates RNase activity (degradation) TRAF2 TRAF2 IRE1a_dimer->TRAF2 Recruits sXBP1_mRNA sXBP1 mRNA uXBP1_mRNA->sXBP1_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) sXBP1_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_genes Transcription Degraded_RNA Degraded RNA RIDD_substrates->Degraded_RNA ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis_node Apoptosis JNK->Apoptosis_node

Caption: IRE1α Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies kinase_assay IRE1α Kinase Assay (IC50 Determination) xbp1_splicing XBP1 Splicing Assay (Cellular Potency) kinase_assay->xbp1_splicing rnase_assay IRE1α RNase Assay (IC50 Determination) rnase_assay->xbp1_splicing selectivity_assay Kinome Selectivity Screening animal_model Animal Model Selection (Disease Relevance) selectivity_assay->animal_model viability_apoptosis Cell Viability & Apoptosis Assays (Cytotoxicity/Protection) xbp1_splicing->viability_apoptosis viability_apoptosis->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies (Therapeutic Effect) pk_pd->efficacy_studies toxicity_studies Toxicity Assessment efficacy_studies->toxicity_studies

Caption: Experimental Workflow for Comparing IRE1α Inhibitors.

Conclusion

This compound stands out as a highly potent and selective Type II inhibitor of IRE1α, offering a valuable tool for dissecting the roles of the IRE1α pathway in health and disease. Its allosteric mechanism of inhibiting the RNase activity provides a distinct advantage over direct RNase inhibitors or Type I kinase inhibitors, which may have different off-target effects or downstream consequences. The comprehensive evaluation of any IRE1α inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic assays, cell-based functional assays, and ultimately, in vivo studies in relevant disease models. This guide provides a framework for such a comparative analysis, enabling researchers to make informed decisions in the pursuit of novel therapeutics targeting the IRE1α signaling pathway.

References

Independent Verification of Published Kira8 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the IRE1α inhibitor Kira8 with other alternatives, supported by experimental data from published findings. It is designed to assist researchers in evaluating the performance of this compound and in the design of independent verification studies.

Comparative Performance of IRE1α Inhibitors

The following table summarizes the in vitro potency of this compound and its alternatives, KIRA6 and KIRA7, in inhibiting the kinase activity of IRE1α.

CompoundTargetIC50 (nM)Reference
This compound IRE1α RNase activity5.9 [1]
KIRA6 IRE1α RNase kinase600 [2]
KIRA7 IRE1α kinase110 [3]

This compound in Multiple Myeloma: A Comparative Analysis

Studies have investigated the anti-myeloma effects of this compound, both alone and in combination with other agents like bortezomib and nilotinib.[4]

Effects on Cell Viability and Apoptosis

In human multiple myeloma (MM) cell lines, this compound has been shown to decrease cell viability and induce apoptosis.[4][5] The combination of this compound with the proteasome inhibitor bortezomib resulted in a more significant reduction in cell viability and a marked increase in apoptosis compared to either agent alone.[5][6] A similar synergistic effect on apoptosis was observed when this compound was combined with thapsigargin, an ER stress inducer.[5]

Nilotinib, an FDA-approved tyrosine kinase inhibitor, has also been identified as having a strong inhibitory effect on IRE1α activity and has demonstrated anti-myeloma effects comparable to this compound.[4]

The following table summarizes the observed effects of this compound and its combination partners on multiple myeloma cells.

TreatmentCell LineEffect on Cell ViabilityEffect on ApoptosisReference
This compound (10 µM) IM-9, KMS-11, KMS-12-PE, KHM-11DecreasedIncreased[5]
This compound (10 µM) + Bortezomib (5 nM) IM-9Greater decrease than either agent aloneMarkedly increased compared to either agent alone[5][6]
Nilotinib Human MM cellsDecreasedIncreased (similar to this compound)[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

IRE1α Signaling Pathway and Point of Inhibition by this compound

IRE1a_Pathway ER_Stress ER Stress IRE1a_inactive IRE1α (monomer) ER_Stress->IRE1a_inactive induces IRE1a_active IRE1α (dimer) Autophosphorylation IRE1a_inactive->IRE1a_active dimerization & activation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones) XBP1s_protein->UPR_Genes activates transcription This compound This compound This compound->IRE1a_active inhibits RNase activity

Caption: IRE1α signaling pathway under ER stress and inhibition by this compound.

Experimental Workflow for Assessing Anti-Myeloma Effects

Experimental_Workflow start Start: Culture Multiple Myeloma Cell Lines treatment Treatment with: - this compound - Bortezomib - Nilotinib - Combinations start->treatment incubation Incubate for 24-72 hours treatment->incubation cell_viability Cell Viability Assay (CCK-8 / MTT) incubation->cell_viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis western_blot Western Blot Analysis (e.g., for CHOP expression) incubation->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating the effects of this compound and alternatives.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of this compound and its alternatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8 or MTT)
  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 8 x 10³ cells/well.[5]

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound, bortezomib, nilotinib, or their combinations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.

  • Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

XBP1 mRNA Splicing Assay (Conventional RT-PCR)
  • Cell Treatment and ER Stress Induction: Treat cells with this compound or other inhibitors for a specified time, followed by induction of ER stress with an agent like thapsigargin (e.g., 1 µM for 5 hours).[7]

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.

  • Visualization and Analysis: Visualize the bands using a DNA stain (e.g., ethidium bromide) and quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A decrease in the XBP1s/XBP1u ratio indicates inhibition of IRE1α RNase activity.

References

Safety Operating Guide

Navigating the Safe Disposal of Kira8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Kira8, an IRE1α inhibitor. Adherence to these guidelines is critical due to the compound's potential hazards.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing. Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided. An accessible safety shower and eye wash station are mandatory where this compound is handled.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.

ParameterInformationSource
GHS Hazard Classifications Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.
Environmental Precautions Avoid release to the environment. Prevent further leakage or spillage and keep away from drains or water courses.

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.

  • Work in a designated and well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, vials) should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

  • Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

4. Container Management and Labeling:

  • Ensure all waste containers are tightly sealed to prevent leakage.

  • Label the waste containers clearly with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

5. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Kira8_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Solid & Liquid Waste A->C B Work in Ventilated Area B->C E Seal & Label Waste Containers C->E D Manage Spills Immediately D->E F Store in Designated Area E->F G Arrange for Professional Disposal F->G H Comply with Regulations G->H

Essential Safety and Logistical Information for Handling Kira8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the IRE1α inhibitor, Kira8, including personal protective equipment (PPE) guidelines, procedural steps for handling and accidental release, and a disposal plan.

Personal Protective Equipment (PPE) and Handling

When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile, latex)
Eye/Face Protection Safety Glasses/GogglesProvide adequate protection against splashes.
Skin and Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection Appropriate RespiratorUse in well-ventilated areas. If dust or aerosols may be generated, a respirator is recommended.

Note: This table is based on general laboratory safety protocols for handling chemical compounds. Refer to your institution's specific safety guidelines and the full Material Safety Data Sheet (MSDS) for this compound.

Experimental Protocols

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or aerosols.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of the contaminated material as hazardous waste according to institutional and local regulations.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to follow proper disposal procedures to prevent environmental contamination.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Containerization: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[1] Follow all federal, state, and local environmental regulations.

Workflow for Handling and Disposal of this compound

Kira8_Handling_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) prep_workspace Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate emergency_spill Accidental Spill handle_experiment->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_experiment->emergency_exposure If Exposure Occurs cleanup_collect_waste Collect All this compound-Contaminated Waste cleanup_decontaminate->cleanup_collect_waste cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_collect_waste->cleanup_dispose emergency_spill->cleanup_collect_waste Follow Spill Cleanup Protocol emergency_exposure->prep_ppe Follow First Aid Measures

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.